Flonoltinib
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C25H34FN7O |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol |
InChI |
InChI=1S/C25H34FN7O/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30) |
Clave InChI |
CVLXNRIQVFIVGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F |
Origen del producto |
United States |
Foundational & Exploratory
Flonoltinib: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of Flonoltinib (also known as this compound Maleate), a novel, orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] this compound has demonstrated potential antineoplastic, immunomodulating, and anti-inflammatory activities.[3] Its development is primarily focused on treating myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), and acute myeloid leukemia (AML), where JAK2 and FLT3 signaling pathways are often dysregulated.[4][5][6][7][8]
Core Mechanism: Dual Inhibition of JAK2 and FLT3
This compound's primary mechanism of action is the potent and selective inhibition of JAK2 and FLT3.[1][2][3] Hyperactivation of JAK2, frequently due to the JAK2V617F mutation, is a key driver in MPNs.[4][5][6][7] Similarly, FLT3 is a receptor tyrosine kinase that is often overexpressed or mutated in hematologic malignancies, particularly AML.[3]
A distinguishing feature of this compound is its unique binding mode to JAK2. Unlike many other JAK2 inhibitors that bind solely to the ATP-binding site of the kinase domain (JH1), this compound binds to both the JH1 domain and the pseudokinase domain (JH2).[7][9] The JH2 domain normally exerts a negative regulatory function on the JH1 domain's activity.[7] Surface plasmon resonance assays have confirmed that this compound has a stronger binding affinity for the JH2 domain than the JH1 domain.[4][5][6][7] This dual binding contributes to its high selectivity for JAK2 over other JAK family members.[4][7][9]
Upon administration, this compound inhibits the kinase activity of JAK2 and FLT3, which in turn blocks the activation of their downstream signaling pathways.[3] This disruption of critical signaling cascades leads to the induction of apoptosis and a reduction in the proliferation of tumor cells that are dependent on these pathways.[3]
Signaling Pathways Targeted by this compound
1. The JAK/STAT Signaling Pathway:
The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, playing a vital role in cell proliferation, differentiation, and immune regulation.[7] In MPNs, the mutated JAK2 protein is constitutively active, leading to continuous downstream signaling. This compound inhibits JAK2, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][7] This blockade of STAT activation halts the transcription of target genes essential for cell survival and proliferation.[3]
2. The FLT3 Signaling Pathway:
FLT3 is a receptor tyrosine kinase critical for the normal development of hematopoietic stem and progenitor cells. Mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival, a hallmark of AML. This compound directly inhibits FLT3, blocking its autophosphorylation and the activation of downstream pathways such as PI3K/AKT and RAS/MAPK. This leads to cell cycle arrest and apoptosis in FLT3-mutant cells.[1][2]
Quantitative Data Summary
The inhibitory activity and efficacy of this compound have been quantified in various preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value (nM) | Selectivity vs. JAK2 | Reference(s) |
| JAK2 | 0.7 - 0.8 | - | [1][9][10] |
| JAK2V617F | 1.4 | - | [10] |
| FLT3 | 4 - 15 | - | [1][9][10] |
| JAK1 | 26 | >600-fold | [1][9] |
| JAK3 | 39 | >600-fold | [1][9] |
| TYK2 | - | ~80-fold | [10] |
Table 2: Preclinical Cellular and In Vivo Activity of this compound
| Assay/Model | Cell Line / Animal Model | Key Findings | Reference(s) |
| Anti-proliferative Activity | Ba/F3-JAK2V617F | IC50 = 0.2 µM | [10] |
| Ba/F3-JAK2WT | IC50 = 0.39 µM | [6] | |
| FLT3 mutant cell lines | IC50 < 0.1 µM | [10] | |
| Apoptosis Induction | MV4-11 | Dose-dependent induction (5-100 nM) | [1][2] |
| Cell Cycle Arrest | MV4-11 | G1/G0 arrest (85% at 100 nM) | [1][2] |
| Inhibition of p-STAT5 | GM-CSF-induced cells | IC50 = 0.12 µM | [10] |
| Inhibition of p-FLT3 | - | Dose-dependent downregulation (0.008-1 µM) | [1][2] |
| In Vivo Efficacy (Tumor Growth) | MV4-11 xenograft mice | Tumor Growth Inhibition (TGI) of 58% (30 mg/kg) and 93% (60 mg/kg) | [2] |
| In Vivo Efficacy (MPN model) | Ba/F3-JAK2V617F xenograft mice | Robust antitumor activity at 15 and 30 mg/kg | [10] |
| In Vivo Efficacy (MPN model) | JAK2V617F murine models | Dose-dependent reduction in hepatosplenomegaly and prolonged survival | [4][5][6] |
Table 3: Phase I/IIa Clinical Trial Efficacy in Myelofibrosis (NCT05153343)
| Efficacy Endpoint | Patient Population | Result | Reference(s) |
| Spleen Volume Reduction (SVR) ≥35% at Week 24 | Evaluable patients (n=22) | 77.3% | [9][11][12] |
| Best SVR ≥35% | Overall population (n=30) | 83.3% - 86.7% | [9][11] |
| Total Symptom Score Reduction (TSS) ≥50% | Overall population (n=30) | 76.7% - 80.0% | [9][11] |
| Bone Marrow Fibrosis Improvement | Overall population | 26.1% | [11] |
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination) The half-maximal inhibitory concentration (IC50) values for this compound against various kinases were likely determined using in vitro enzymatic assays. A typical protocol involves:
-
Reagents: Recombinant human kinase enzymes (JAK1, JAK2, JAK3, FLT3), appropriate peptide substrate, ATP, and this compound at various concentrations.
-
Procedure: The kinase, substrate, and this compound are incubated in a reaction buffer. The kinase reaction is initiated by adding ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo Kinase Assay, which measures ADP production as an indicator of kinase activity, or by using phospho-specific antibodies in an ELISA format.
-
Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a no-drug control. IC50 values are then determined by fitting the data to a dose-response curve using non-linear regression.
Cell Proliferation Assay (MTT or CellTiter-Glo) The anti-proliferative effects of this compound were assessed in various cancer cell lines (e.g., MV4-11, Ba/F3-JAK2V617F).
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Measurement of Viability:
-
MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan product. The product is solubilized, and absorbance is read on a plate reader.
-
CellTiter-Glo Assay: This reagent measures ATP levels, an indicator of metabolically active cells, through a luminescent signal.
-
-
Analysis: The results are used to calculate the IC50 value, representing the concentration of this compound required to inhibit cell proliferation by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. pvreporter.com [pvreporter.com]
- 5. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
Flonoltinib: A Technical Guide to a Novel JAK2/FLT3 Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib (also known as this compound Maleate) is an orally bioavailable small molecule inhibitor that potently and selectively targets both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] The dual inhibition of these two critical signaling pathways gives this compound significant therapeutic potential in the treatment of hematological malignancies, particularly myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[5][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and generalized experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2 and FLT3.[3] Hyperactivation of the JAK2 kinase, often due to the V617F mutation, is a primary driver of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][5] Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[6][8] By inhibiting both of these kinases, this compound can disrupt the downstream signaling pathways that promote the proliferation and survival of malignant cells.[3]
Preclinical studies have revealed a unique binding mechanism for this compound to JAK2. Unlike many other JAK2 inhibitors that bind solely to the kinase domain (JH1), this compound binds to both the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2. This dual binding is thought to contribute to its high selectivity for JAK2 over other JAK family members.[5][9] Surface plasmon resonance assays have confirmed that this compound has a strong affinity for the JH2 domain.[5]
Quantitative Data
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK2 | 0.7 - 0.8 | [2],[10] |
| JAK2 (V617F) | 1.4 | [11] |
| FLT3 | 4 - 15 | [2],[10] |
| JAK1 | 26 | [2],[4] |
| JAK3 | 39 | [2],[4] |
Cellular Activity
This compound has demonstrated potent anti-proliferative effects in various cell lines.
| Cell Line | Target Mutation | Effect | Concentration | Reference(s) |
| MV4-11 | FLT3-ITD | Down-regulation of p-FLT3 | 0.008 - 1 µM | [2],[4] |
| MV4-11 | FLT3-ITD | Induction of apoptosis | 5 - 100 nM | [2],[4] |
| MV4-11 | FLT3-ITD | G1/G0 cell cycle arrest (85% at 100 nM) | 5 - 100 nM | [2],[4] |
| Ba/F3-JAK2V617F | JAK2V617F | Anti-proliferative (IC50 = 0.2 µM) | Not specified | [11] |
| Ba/F3-JAK2WT | JAK2 Wild-Type | Anti-proliferative (IC50 = 0.39 µM) | Not specified | [11] |
| FLT3 mutant tumor cell lines | FLT3 | Anti-proliferative (IC50 < 0.1 µM) | Not specified | [11] |
In Vivo Efficacy in Preclinical Models
This compound has shown significant anti-tumor activity in animal models of hematological malignancies.
| Animal Model | Treatment | Outcome | Reference(s) |
| MV4-11 xenograft | 30 and 60 mg/kg/day, p.o., for 14 days | Tumor growth inhibition of 58% and 93%, respectively. | [4],[12] |
| JAK2V617F-induced MPN mice | Dose-dependent | Reduced hepatosplenomegaly, prolonged survival, and strong inhibitory effects on spleen and bone marrow fibrosis. | [1],[5] |
| Ba/F3-JAK2V617F disease model | 15 and 30 mg/kg | Robust anti-tumor activity. | [11] |
Clinical Trial Data in Myelofibrosis (Phase I/IIa)
Preliminary results from a first-in-human Phase I/IIa study (NCT05153343) in patients with myelofibrosis have been reported.
| Efficacy Endpoint | Result | Reference(s) |
| Spleen Volume Reduction (SVR) ≥35% at 24 weeks | 77.3% of evaluable patients (17 out of 22).[10][13] This included 72.7% in the dose-escalation phase and 81.8% in the dose-expansion phase.[13][14] The best SVR ≥35% was observed in 83.3% of patients (25 out of 30).[10] | |
| Total Symptom Score (TSS) Reduction ≥50% | Achieved by 76.7% of patients.[14] The best TSS50 rate was 80.0% (24 out of 30).[10] | |
| Bone Marrow Fibrosis Improvement | Observed in 26.1% of patients.[14] | |
| Most Common Grade ≥3 Hematological Adverse Events | Anemia (48.4%), thrombocytopenia (29.0%), decreased lymphocyte count (16.1%), leukopenia (19.4%), and neutropenia (16.1%).[10][13] | |
| Most Common Grade ≥3 Non-hematological Adverse Events | Pneumonia (9.7%), abdominal pain (3.2%), hypertension (3.2%), decreased fibrinogen (3.2%), and abnormal liver function (3.2%).[10][13] | |
| Maximum Tolerated Dose (MTD) | 225 mg/day.[10][13] |
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway Inhibition by this compound
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[15] In MPNs, the JAK2V617F mutation leads to constitutive activation of this pathway, driving cell proliferation and survival.[5] this compound inhibits JAK2, thereby blocking the phosphorylation of STAT proteins and their subsequent translocation to the nucleus to regulate gene transcription.[3]
Caption: this compound inhibits the JAK/STAT signaling pathway.
FLT3 Signaling Pathway Inhibition by this compound
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation, survival, and differentiation of hematopoietic cells.[6][16] Activating mutations, such as FLT3-ITD, lead to ligand-independent constitutive activation of the receptor, promoting leukemogenesis through downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5.[16][17] this compound directly inhibits the kinase activity of both wild-type and mutated FLT3.[2]
Caption: this compound inhibits the FLT3 signaling pathway.
Experimental Workflow: Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for determining the efficacy of a kinase inhibitor in a more physiologically relevant context.[18][19] The following diagram illustrates a general workflow for assessing the inhibitory effect of this compound on the phosphorylation of a target protein in a cellular context.
Caption: Workflow for a cell-based kinase inhibition assay.
Experimental Protocols
While specific, detailed protocols from the primary research are not publicly available, the following sections describe generalized methodologies for key experiments used to characterize this compound, based on standard laboratory practices.
Kinase Activity Assay (Biochemical)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK2 and FLT3 kinases.
Methodology:
-
Reagents: Purified recombinant human JAK2 and FLT3 kinase, ATP, appropriate kinase-specific peptide substrate, kinase assay buffer.
-
Procedure:
-
A reaction mixture containing the kinase, peptide substrate, and varying concentrations of this compound is prepared in a microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with ³²P-ATP and subsequent measurement of incorporated radioactivity, or using phosphorylation-specific antibodies in an ELISA-based format.
-
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth and viability of cancer cell lines dependent on JAK2 or FLT3 signaling.
Methodology:
-
Cell Lines: Cell lines with constitutive JAK2 or FLT3 activation (e.g., HEL cells with JAK2V617F, MV4-11 cells with FLT3-ITD) are commonly used.[20]
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with a serial dilution of this compound or a vehicle control.
-
The plates are incubated for a period of 48 to 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis: The viability of treated cells is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the resulting dose-response curve.
Western Blot Analysis for Phosphoprotein Levels
Objective: To confirm that this compound inhibits the phosphorylation of its target kinases and downstream signaling proteins within the cell.
Methodology:
-
Procedure:
-
Cells are treated with various concentrations of this compound for a short duration (e.g., 2-4 hours).
-
Following treatment, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-JAK2, p-STAT5, p-FLT3, p-AKT, p-ERK) and total protein controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Procedure:
-
Human AML cells (e.g., MV4-11) or other relevant tumor cells are injected subcutaneously or intravenously into the mice.[21][22][23]
-
Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), the mice are randomized into treatment and control groups.
-
This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.
-
Tumor volume (for subcutaneous models) and animal weight are measured regularly. For systemic disease models, disease progression can be monitored by peripheral blood analysis or bioluminescence imaging if the cells are engineered to express luciferase.
-
At the end of the study, or when humane endpoints are reached, the animals are euthanized, and tissues can be collected for further analysis (e.g., histology, Western blot).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival curves (Kaplan-Meier) are generated to assess the impact on overall survival.
Conclusion
This compound is a promising dual inhibitor of JAK2 and FLT3 with a distinct mechanism of action and demonstrated preclinical and clinical activity in hematological malignancies. Its high selectivity for JAK2, attributed to its unique binding to both the JH1 and JH2 domains, may offer a favorable safety profile. The potent inhibition of both JAK2 and FLT3 provides a strong rationale for its continued development in MPNs and AML. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel targeted therapies in oncology.
References
- 1. pvreporter.com [pvreporter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Eradicating acute myeloid leukemia in a MllPTD/wt:Flt3ITD/wt murine model: a path to novel therapeutic approaches for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. haematologica.org [haematologica.org]
Flonoltinib's Preferential Binding to the JAK2 Pseudokinase Domain: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Flonoltinib, a potent and selective dual JAK2/FLT3 inhibitor, to the Janus kinase 2 (JAK2) protein, with a specific focus on its differential interaction with the kinase (JH1) and pseudokinase (JH2) domains. This document is intended for researchers, scientists, and drug development professionals engaged in the study of myeloproliferative neoplasms (MPNs) and related signaling pathways.
Core Findings: Allosteric Inhibition via the JH2 Domain
This compound distinguishes itself from many existing JAK2 inhibitors through its unique mechanism of action. Unlike typical ATP-competitive inhibitors that target the active site within the JH1 domain, this compound demonstrates a stronger binding affinity for the JH2 pseudokinase domain.[1][2][3][4] This interaction suggests an allosteric mode of inhibition, where binding to the JH2 domain modulates the activity of the JH1 kinase domain.[3] The V617F mutation, a common driver in MPNs, is located in the JH2 domain, making this domain a critical target for therapeutic intervention.[2][5]
Quantitative Binding Affinity and Inhibitory Activity
Surface plasmon resonance (SPR) assays have been employed to quantify the binding affinity of this compound to the isolated JH1 and JH2 domains of JAK2. The dissociation constants (Kd) reveal a significantly stronger affinity for the JH2 domain. Furthermore, in vitro kinase assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against wild-type and V617F-mutated JAK2.
| Target | Parameter | Value | Assay |
| JAK2 JH1 Domain | Kd | 20.9 µM | Surface Plasmon Resonance |
| JAK2 JH2 Domain | Kd | 3.14 µM | Surface Plasmon Resonance |
| JAK2 JH2V617F | Kd | 5.21 µM | Surface Plasmon Resonance |
| JAK2 (Wild-Type) | IC50 | 0.7 nM, 0.8 nM | In Vitro Kinase Assay |
| JAK2V617F | IC50 | 1.4 nM | In Vitro Kinase Assay |
| FLT3 | IC50 | 4 nM, 15 nM | In Vitro Kinase Assay |
| JAK1 | IC50 | 26 nM | In Vitro Kinase Assay |
| JAK3 | IC50 | 39 nM | In Vitro Kinase Assay |
Note: IC50 and Kd values are sourced from multiple preclinical studies.[3][6][7]
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Affinity (Kd) Determination
The binding kinetics of this compound to the JAK2 JH1 and JH2 domains were assessed using surface plasmon resonance.[1][2][4] While specific instrument parameters from the original studies are not publicly available, a general methodology can be outlined as follows:
-
Immobilization: Recombinant JAK2 JH1 and JH2 proteins are immobilized on a sensor chip surface.
-
Analyte Injection: A series of this compound concentrations are injected across the sensor surface.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vitro Kinase Assay for Inhibitory Activity (IC50) Determination
The inhibitory activity of this compound against various kinases was determined using in vitro kinase assays.[3] A representative protocol is described below:
-
Reaction Mixture Preparation: A reaction mixture containing the specific kinase (e.g., JAK2, JAK2V617F), a suitable substrate (e.g., a synthetic peptide), and ATP is prepared in a buffer solution.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a defined period.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Molecular Interactions and Signaling Context
To further elucidate the mechanism of action of this compound and its impact on cellular signaling, the following diagrams illustrate the JAK-STAT pathway and the experimental workflow for determining binding affinity.
Conclusion
The available data strongly indicate that this compound exhibits a preferential binding to the JAK2 JH2 pseudokinase domain over the JH1 kinase domain. This allosteric inhibition mechanism, coupled with its potent activity against the clinically relevant JAK2V617F mutation, underscores its potential as a targeted therapy for myeloproliferative neoplasms. The detailed understanding of its binding characteristics provides a solid foundation for further research and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pvreporter.com [pvreporter.com]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
Flonoltinib: A Technical Guide to FLT3-ITD Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Flonoltinib (also known as this compound Maleate), a potent dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). The focus of this guide is on its mechanism of action and preclinical and clinical data related to the inhibition of FLT3 internal tandem duplication (FLT3-ITD), a critical driver mutation in Acute Myeloid Leukemia (AML).
The FLT3-ITD Signaling Pathway in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In approximately 20-25% of Acute Myeloid Leukemia (AML) cases, the FLT3 gene harbors an internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2][3] This mutation leads to ligand-independent, constitutive activation of the FLT3 receptor, resulting in uncontrolled cell proliferation and survival.[3][4]
The constitutively active FLT3-ITD receptor triggers several downstream signaling cascades critical for leukemogenesis, primarily:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS/RAF/MAPK Pathway: Drives cell proliferation.
-
JAK/STAT Pathway: Significantly increases STAT5 activation, which is a key mediator of leukemic cell proliferation and survival.[4][5]
The aberrant activation of these pathways makes FLT3-ITD a key therapeutic target in AML.[4]
This compound: Mechanism of Inhibition
This compound is a potent, orally available, small-molecule inhibitor that targets both JAK2 and FLT3 kinases.[6] Its inhibitory action against FLT3 prevents the autophosphorylation of the constitutively active FLT3-ITD receptor, thereby blocking the downstream signaling pathways that drive leukemic cell growth.[6] Preclinical studies have demonstrated that this compound effectively down-regulates phosphorylated FLT3 (p-FLT3) in a dose-dependent manner.[6] This inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis in FLT3-ITD positive cancer cells.[6]
Quantitative Preclinical Data
This compound has demonstrated potent inhibitory activity against FLT3 and high selectivity for the JAK family in various preclinical assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 Value (nM) | Selectivity vs. JAK1/JAK3 | Reference |
| JAK2 | 0.7 - 0.8 | >600-fold | [6][7] |
| FLT3 | 4 - 15 | - | [6][7] |
| JAK1 | 26 | - | [6] |
| JAK3 | 39 | - | [6] |
Table 2: In Vitro Cellular Activity (MV4-11 Cell Line, FLT3-ITD Positive)
| Assay | Concentration Range | Observation | Reference |
| p-FLT3 Downregulation | 0.008 - 1 µM | Dose-dependent downregulation of p-FLT3 | [6] |
| Apoptosis Induction | 5 - 100 nM | Dose-dependent increase in apoptosis | [6] |
| Cell Cycle Arrest | 5 - 100 nM | Strong G0/G1 arrest (85% of cells at 100 nM) | [6] |
Table 3: In Vivo Efficacy (MV4-11 Xenograft Mouse Model)
| Dosage (Oral) | Duration | Tumor Growth Inhibition (TGI) | Reference |
| 30 mg/kg/day | 14 days | 58% | [6] |
| 60 mg/kg/day | 14 days | 93% | [6] |
Clinical Trial Data Overview
This compound is being evaluated in clinical trials for myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), which are often driven by JAK2 mutations.[8][9] While these trials are not exclusively in FLT3-ITD AML, the clinical activity and safety profile are relevant to its development.
Table 4: Summary of Phase I/IIa Clinical Trial in Myelofibrosis (NCT05153343)
| Endpoint | Result | Reference |
| Efficacy (at 24 weeks) | ||
| Spleen Volume Reduction (SVR) ≥35% | 77.3% of evaluable patients (17 out of 22) | [7] |
| Best Spleen Response Rate (SVR ≥35%) | 83.3% (25 out of 30) | [7] |
| Total Symptom Score Reduction (TSS50) | 80.0% (24 out of 30) | [7] |
| Bone Marrow Fibrosis Improvement | Observed in 5 patients at week 24 | [7] |
| Safety (Grade ≥3 Hematological TEAEs) | Anemia (48.4%), Thrombocytopenia (29.0%), Leukopenia (19.4%), Neutropenia (16.1%) | [7] |
| Safety (Grade ≥3 Non-Hematological TEAEs) | Pneumonia (9.7%), Abdominal pain (3.2%), Hypertension (3.2%), Abnormal liver function (3.2%) | [7] |
Experimental Protocols
Detailed below are representative methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro FLT3 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the FLT3 kinase.
-
Principle: A biochemical assay measuring the phosphorylation of a substrate by the purified FLT3 kinase enzyme in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Reagents: Recombinant human FLT3 kinase domain, biotinylated poly(Glu, Tyr) substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), this compound (serially diluted), and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
-
Procedure: a. Add 5 µL of serially diluted this compound in DMSO to the wells of a 384-well microplate. b. Add 10 µL of a solution containing the FLT3 enzyme and biotinylated substrate to each well. c. Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at room temperature. d. Stop the reaction by adding EDTA. e. Add the detection reagents and incubate for 60 minutes to allow for binding.
-
Data Analysis: Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader. Calculate the percent inhibition for each this compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability and Apoptosis Assay in MV4-11 Cells
-
Objective: To assess the effect of this compound on the viability and apoptosis of FLT3-ITD positive AML cells.
-
Principle: A cell-based assay using flow cytometry to simultaneously measure markers of apoptosis (Annexin V) and cell death (Propidium Iodide).
-
Methodology:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates. Treat with vehicle (DMSO) or increasing concentrations of this compound (e.g., 5 nM to 100 nM) for 48-72 hours.
-
Staining: a. Harvest cells and wash with cold PBS. b. Resuspend cells in 100 µL of Annexin V Binding Buffer. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). d. Incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of Binding Buffer to each sample.
-
Data Analysis: Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Flonoltinib: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib (also known as JAK2/FLT3-IN-1) is an orally bioavailable small molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated potential as a therapeutic agent for myeloproliferative neoplasms (MPNs), particularly myelofibrosis, and certain types of acute myeloid leukemia (AML).[3][4] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data and experimental methodologies.
Core Mechanism of Action
This compound functions as a dual inhibitor, binding to and inhibiting the activity of both JAK2 and FLT3.[1] A distinguishing feature of this compound is its high affinity for the pseudokinase (JH2) domain of JAK2, which differs from many other JAK2 inhibitors that primarily target the kinase (JH1) domain.[4][5] This interaction is thought to contribute to its high selectivity for JAK2 over other JAK family members.[5][6] By inhibiting these kinases, this compound effectively blocks the activation of their respective downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in cancer cells where these pathways are overactive.[1][2]
Downstream Signaling Pathways
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune response. In many MPNs, a mutation such as JAK2V617F leads to constitutive activation of this pathway.
This compound effectively suppresses the hyperactivated JAK/STAT pathway. Upon binding to JAK2, it prevents the autophosphorylation of JAK2 and the subsequent phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5.[1][5] This inhibition blocks the translocation of STAT proteins to the nucleus, where they would otherwise activate the transcription of genes involved in cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound dose-dependently suppresses the phosphorylation of JAK2, STAT3, and STAT5 in cell lines.[5]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
Flonoltinib in Myeloproliferative Neoplasms: A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature myeloid cells.[1] A key driver in the pathogenesis of most MPNs is the hyperactivation of the Janus kinase 2 (JAK2) signaling pathway, frequently caused by a somatic mutation, JAK2V617F, which is present in approximately 95% of patients with polycythemia vera (PV) and 50-60% of those with essential thrombocythemia (ET) and primary myelofibrosis (MF).[1][2] This has established JAK2 as a critical therapeutic target. Flonoltinib (FM) is a novel, potent, and highly selective dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[3][4] Unlike first-generation JAK inhibitors, this compound exhibits a unique mechanism of action by binding to both the kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, conferring remarkable selectivity over other JAK family members and potentially reducing off-target toxicities.[2][5][6] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in JAK2V617F-mutant cells and significant efficacy in murine models of MPN.[7] Early clinical data from a first-in-human Phase I/IIa trial (NCT05153343) in patients with myelofibrosis have shown that this compound provides rapid, durable spleen volume reduction and symptom improvement with a manageable safety profile.[5][8] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, experimental protocols, and clinical findings in the context of MPN treatment.
Mechanism of Action
This compound is a dual inhibitor of JAK2 and FLT3, with IC50 values of 0.8 nM and 15 nM, respectively.[5][6] Its primary therapeutic effect in MPNs stems from the potent inhibition of the constitutively active JAK/STAT signaling pathway.
A distinguishing feature of this compound is its high selectivity for JAK2 over other JAK family kinases.[2] It is over 600-fold more selective for JAK2 than for JAK1 and JAK3, and approximately 80-fold more selective than for TYK2.[2][5] This enhanced selectivity is attributed to its unique binding mode. While most JAK2 inhibitors target the ATP-binding site within the active kinase domain (JH1), this compound binds simultaneously to both the JH1 domain and the pseudokinase domain (JH2).[5][6] The JAK2V617F mutation is located in the JH2 domain, which negatively regulates the activity of the JH1 domain.[1][2] Surface plasmon resonance assays have confirmed that this compound has a strong affinity for the JH2 domain.[1][2] This dual-domain binding and allosteric inhibition mechanism likely contributes to its high selectivity and potent activity against the mutated kinase.[2]
By inhibiting JAK2, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, as well as the ERK pathway.[2][7] This disruption of aberrant signaling leads to the inhibition of cell proliferation and induction of apoptosis in malignant hematopoietic cells.
References
- 1. pvreporter.com [pvreporter.com]
- 2. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
Flonoltinib: A Novel Dual JAK2/FLT3 Inhibitor for JAK2V617F-Positive Myeloproliferative Neoplasms
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders frequently driven by the activating V617F mutation in the Janus kinase 2 (JAK2) gene. This mutation leads to constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation and the clinical manifestations of MPNs, such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (MF). Flonoltinib (formerly AST-2818) is a potent and selective, orally bioavailable small molecule inhibitor targeting both JAK2 and FMS-like tyrosine kinase 3 (FLT3). Notably, this compound exhibits a unique mechanism of action by binding to the pseudokinase (JH2) domain of JAK2, contributing to its high selectivity. Preclinical studies and early clinical trial data have demonstrated promising efficacy and a manageable safety profile for this compound in the treatment of JAK2V617F-positive MPNs. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental protocols relevant to its study.
Introduction to this compound
This compound is a new-generation, dual inhibitor of JAK2 and FLT3. The JAK2V617F mutation, a key driver in approximately 95% of PV patients and 50-60% of ET and MF patients, leads to the hyperactivity of the JAK2 protein. Existing treatments, such as the JAK1/JAK2 inhibitor ruxolitinib, have shown clinical benefits but can be associated with side effects like anemia and thrombocytopenia, potentially due to the inhibition of JAK1. This compound's high selectivity for JAK2 over other JAK family members, including JAK1 and JAK3, presents a potential for a more favorable safety profile. Furthermore, its ability to bind to the JH2 pseudokinase domain, which negatively regulates the kinase activity of the JH1 domain, distinguishes it from many existing JAK2 inhibitors that primarily target the ATP-binding site in the JH1 domain.
Mechanism of Action
The JAK2V617F mutation in the JH2 domain disrupts its inhibitory function, leading to constitutive activation of the JH1 kinase domain and downstream signaling. This compound has a strong affinity for the JH2 domain of JAK2, including the V617F-mutated form. By binding to the JH2 domain, this compound stabilizes it in an inactive conformation, thereby allosterically inhibiting the kinase activity of the JH1 domain. This leads to the suppression of the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of malignant cells in JAK2V617F-positive MPNs.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of JAK2 and FLT3 kinases in various in vitro assays.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) | Reference |
| JAK2 | 0.8 | |
| JAK2V617F | 1.4 | |
| FLT3 | 15 | |
| JAK1 | 690 | |
| JAK3 | 557 | |
| TYK2 | 65 |
This compound's selectivity for JAK2 is over 800-fold higher than for JAK1 and over 600-fold higher than for JAK3. Surface plasmon resonance assays have confirmed a stronger binding affinity of this compound for the JAK2 JH2 domain compared to the JH1 domain.
In cell-based assays, this compound effectively inhibited the proliferation of JAK2V617F-dependent cell lines, such as HEL and Ba/F3-JAK2V617F, and induced apoptosis. It also suppressed the endogenous colony formation of primary erythroid progenitor cells isolated from patients with MPNs.
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Ba/F3-JAK2V617F | <0.5 | |
| HEL | <0.5 | |
| MV-4-11 (FLT3-ITD) | <0.5 |
In Vivo Efficacy in Murine MPN Models
In multiple murine models of JAK2V617F-induced MPNs, oral administration of this compound led to significant therapeutic effects.
Table 3: In Vivo Efficacy of this compound in Murine MPN Models
| Model | Key Findings | Reference |
| Ba/F3-JAK2V617F xenograft | Dose-dependent reduction in splenomegaly, prolonged survival. | |
| JAK2V617F bone marrow transplantation | Strong inhibitory effects on spleen and bone marrow fibrosis. |
Long-term treatment with this compound was well-tolerated and showed favorable pharmacokinetic and pharmacodynamic properties, with high drug exposure in tumor-bearing tissues.
Pharmacokinetics
Pharmacokinetic studies in a Ba/F3-EPOR-JAK2V617F tumor-bearing mouse model after oral administration of this compound showed higher drug exposure in the spleen compared to plasma. Repeated administrations did not lead to drug accumulation, suggesting a low risk of cumulative toxicity.
Table 4: Pharmacokinetic Parameters of this compound in a Murine Model
| Tissue | Administration | AUC(0–24 h) (ng/mL*h) | Cmax (ng/mL) | Tmax (h) | Reference |
| Plasma | Single Dose | 1033.7 ± 204.6 | 215.3 ± 45.2 | 2 | |
| Plasma | Repeated Dose | 1102.3 ± 189.7 | 234.7 ± 56.8 | 2 | |
| Spleen | Single Dose | 11567.2 ± 2345.1 | 1234.5 ± 345.6 | 4 | |
| Spleen | Repeated Dose | 12019.8 ± 2567.3 | 1345.7 ± 401.2 | 4 |
Clinical Development
A first-in-human, multicenter, Phase I/IIa clinical trial (NCT05153343) is evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with intermediate or high-risk myelofibrosis.
Study Design
The study includes a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase to further evaluate safety and efficacy. Patients received oral this compound in escalating doses from 25 mg to 325 mg.
Preliminary Clinical Results
As of February 29, 2024, 30 patients with myelofibrosis were treated. The MTD was determined to be 225 mg/day.
Table 5: Preliminary Efficacy of this compound in Myelofibrosis (NCT05153343)
| Efficacy Endpoint | Result | Reference |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 77.3% (17/22 evaluable patients) | |
| Best SVR35 | 83.3% (25/30 patients) | |
| Total Symptom Score Reduction ≥50% (TSS50) | 80.0% (24/30 patients) | |
| Bone Marrow Fibrosis Improvement at Week 24 | Observed in 5 patients |
The efficacy was observed in both patients who were naive to JAK inhibitors and those who had prior exposure.
Safety and Tolerability
This compound has been generally well-tolerated. The most common grade ≥3 hematological treatment-emergent adverse events (TEAEs) were anemia (48.4%) and thrombocytopenia (29.0%). Common grade ≥3 non-hematological TEAEs included pneumonia (9.7%), abdominal pain (3.2%), and hypertension (3.2%).
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Methodology: A representative protocol would utilize a radiometric or fluorescence-based kinase assay.
-
Recombinant human JAK2, JAK2V617F, FLT3, or other kinases are incubated with a specific substrate (e.g., a peptide substrate) and ATP (radiolabeled with ³²P or ³³P, or in the presence of a fluorophore).
-
Serial dilutions of this compound or a vehicle control (DMSO) are added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper or beads).
-
The amount of incorporated radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader.
-
IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of JAK2V617F-positive cell lines.
-
Methodology:
-
Human erythroleukemia (HEL) cells or Ba/F3 cells engineered to express JAK2V617F are seeded in 96-well plates at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.
-
After overnight incubation, cells are treated with serial dilutions of this compound or vehicle control for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
-
Colony Formation Assay with Patient Samples
-
Objective: To evaluate the effect of this compound on the colony-forming ability of hematopoietic progenitor cells from MPN patients.
-
Methodology:
-
Mononuclear cells are isolated from the peripheral blood or bone marrow of MPN patients with the JAK2V617F mutation.
-
A total of 2 x 10⁵ cells are seeded in a methylcellulose-based semi-solid medium.
-
The medium is supplemented with increasing concentrations of this compound.
-
The cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
-
The number of burst-forming unit-erythroid (BFU-E), colony-forming unit-granulocyte, macrophage (CFU-GM), and colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM) colonies are counted under an inverted microscope.
-
Western Blot Analysis for Phospho-STAT3 and Phospho-STAT5
-
Objective: To determine the effect of this compound on the phosphorylation of downstream signaling molecules in the JAK-STAT pathway.
-
Methodology:
-
JAK2V617F-positive cells (e.g., HEL cells) are treated with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against phospho-STAT3 (Tyr705) and phospho-STAT5 (Tyr694) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is then stripped and re-probed with antibodies against total STAT3, total STAT5, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
In Vivo Murine MPN Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of JAK2V617F-positive MPN.
-
Methodology:
-
Xenograft Model: Immunodeficient mice (e.g., BALB/c nude) are intravenously inoculated with Ba/F3-JAK2V617F-GFP cells (e.g., 3.0 x 10⁶ cells).
-
Bone Marrow Transplant (BMT) Model: Lethally irradiated recipient mice are transplanted with bone marrow cells transduced with a retrovirus expressing JAK2V617F.
-
After disease establishment (e.g., 3 days post-inoculation for the xenograft model), mice are randomized into treatment groups.
-
Mice are treated orally with this compound (e.g., 15 and 30 mg/kg, twice daily) or a vehicle control.
-
Efficacy is assessed by monitoring survival, body weight, spleen size and weight, and hematological parameters.
-
At the end of the study, tissues such as spleen, liver, and bone marrow are collected for histological and immunohistochemical analysis.
-
Immunohistochemistry (IHC) for p-JAK2, p-STAT3, and p-STAT5
-
Objective: To assess the in vivo inhibition of JAK-STAT signaling by this compound in tumor tissues.
-
Methodology:
-
Spleen tissues from the in vivo study are fixed in formalin and embedded in paraffin.
-
Tissue sections (e.g., 4-5 µm) are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a microwave or pressure cooker.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a protein block solution (e.g., serum from the secondary antibody host species).
-
Sections are incubated with primary antibodies against p-JAK2, p-STAT3, and p-STAT5 overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
The signal is developed using a chromogen such as diaminobenzidine (DAB), and the sections are counterstained with hematoxylin.
-
The stained sections are dehydrated, cleared, and mounted for microscopic examination.
-
Conclusion
This compound is a promising novel therapeutic agent for JAK2V617F-positive myeloproliferative neoplasms. Its unique mechanism of action, high selectivity for JAK2, and potent preclinical and early clinical efficacy, coupled with a manageable safety profile, position it as a potentially valuable addition to the treatment landscape for MPN patients. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other similar targeted therapies. Further clinical investigation, including ongoing Phase II trials, will be crucial in fully defining the role of this compound in the management of myelofibrosis and other MPNs.
Flonoltinib: A Dual JAK2/FLT3 Inhibitor with Therapeutic Potential in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in FMS-like tyrosine kinase 3 (FLT3), most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of downstream signaling pathways promoting cell proliferation and survival. Additionally, the Janus kinase (JAK) pathway, particularly JAK2, plays a crucial role in cytokine signaling and can be aberrantly activated in AML, contributing to leukemogenesis. Flonoltinib (also known as FM-18e) is a novel, orally bioavailable small molecule inhibitor that dually targets both FLT3 and JAK2, presenting a promising therapeutic strategy for AML. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the evaluation of this compound's potential in AML.
Mechanism of Action
This compound is a potent dual inhibitor of JAK2 and FLT3 kinases.[1] Unlike many other JAK2 inhibitors that bind to the ATP-binding site in the kinase domain (JH1), this compound exhibits a unique mechanism by binding with high affinity to the pseudokinase domain (JH2) of JAK2.[2][3] This allosteric inhibition is thought to contribute to its high selectivity for JAK2 over other JAK family members.[3] By inhibiting both JAK2 and FLT3, this compound effectively blocks two key signaling pathways implicated in AML pathogenesis.
The constitutive activation of FLT3-ITD leads to the downstream activation of several pro-survival and proliferative pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, as well as the STAT5 signaling cascade.[4][5] Similarly, aberrant JAK2 signaling primarily activates the STAT pathway, particularly STAT3 and STAT5, which are critical for the transcription of genes involved in cell growth, differentiation, and survival.[3] this compound's dual inhibitory action is designed to simultaneously shut down these oncogenic signals, leading to cell cycle arrest and apoptosis in AML cells.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| JAK2 | 0.7 | [1] |
| FLT3 | 4 | [1] |
| JAK1 | 26 | [1] |
| JAK3 | 39 | [1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | Genotype | Assay | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | Apoptosis Induction | Dose-dependent effect (5-100 nM) | [1] |
| MV4-11 | FLT3-ITD | Cell Cycle Arrest (G1/G0) | 85% arrest at 100 nM | [1] |
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 Xenograft | This compound maleate | 30 mg/kg/day, p.o. | 58% | [1] |
| MV4-11 Xenograft | This compound maleate | 60 mg/kg/day, p.o. | 93% | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Lines and Culture
-
AML Cell Lines: MV4-11 (homozygous for FLT3-ITD) and Molm-13 (heterozygous for FLT3-ITD) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Methodology: Standard in vitro kinase assays are performed using purified recombinant kinases (JAK1, JAK2, JAK3, FLT3). The assays measure the ability of this compound to inhibit the phosphorylation of a substrate by the kinase, often using a radiometric or fluorescence-based detection method.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of AML cells.
-
Methodology:
-
AML cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine the induction of apoptosis in AML cells following this compound treatment.
-
Methodology:
-
AML cells are treated with this compound for a defined period (e.g., 48 hours).
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To evaluate the effect of this compound on cell cycle progression in AML cells.
-
Methodology:
-
AML cells are treated with this compound for a specified time (e.g., 24 hours).
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Objective: To assess the inhibition of downstream signaling pathways by this compound.
-
Methodology:
-
AML cells are treated with various concentrations of this compound for a short duration (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., FLT3, JAK2, STAT3, STAT5, ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with AML cells (e.g., 5 x 10^6 MV4-11 cells).[6]
-
Once tumors are established (e.g., reach a volume of 100-200 mm³), mice are randomized into treatment and control groups.[6]
-
This compound is administered orally at specified doses and schedules (e.g., 30 or 60 mg/kg/day).[1]
-
Tumor volume is measured regularly with calipers.
-
Animal body weight and overall health are monitored.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
In survival studies, mice are monitored until they meet predefined humane endpoints.
-
Potential for Combination Therapies and Resistance Mechanisms
The development of resistance to targeted therapies is a significant challenge in cancer treatment. For FLT3 inhibitors, resistance can arise through on-target secondary mutations in the FLT3 gene or through the activation of bypass signaling pathways.[7][8] The dual targeting of JAK2 and FLT3 by this compound may offer an advantage by simultaneously blocking a key potential resistance pathway (JAK/STAT).
Further preclinical studies are warranted to explore the efficacy of this compound in combination with other anti-leukemic agents. Potential combination partners could include standard chemotherapy, BCL-2 inhibitors (e.g., venetoclax), or other targeted agents, with the aim of achieving synergistic anti-leukemic effects and preventing or overcoming drug resistance.[9][10]
Conclusion
This compound is a promising dual JAK2/FLT3 inhibitor with a unique mechanism of action that has demonstrated potent preclinical activity against AML cells harboring FLT3-ITD mutations. Its ability to simultaneously block two critical oncogenic signaling pathways provides a strong rationale for its continued development as a therapeutic agent for AML. Further investigation into its clinical efficacy, safety profile in AML patients, and potential in combination regimens is crucial to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. onclive.com [onclive.com]
Preclinical Toxicology of Flonoltinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib (also known as this compound Maleate or FM) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It is under investigation for the treatment of myeloproliferative neoplasms (MPNs), which are often driven by mutations in the JAK2 gene.[1][2] This technical guide provides a comprehensive overview of the publicly available preclinical toxicology data for this compound, intended to inform researchers, scientists, and drug development professionals. While detailed quantitative data from formal regulatory toxicology studies are limited in the public domain, this document synthesizes the available information on the non-clinical safety profile of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK2 signaling pathway, which is constitutively activated in many MPNs due to mutations such as JAK2V617F. This inhibition leads to a reduction in the proliferation of malignant cells and a decrease in the production of pro-inflammatory cytokines. The dual inhibition of FLT3 suggests potential therapeutic applications in other hematological malignancies as well.
Preclinical Toxicology Profile
Preclinical studies in animal models, primarily murine models of MPNs, have provided initial insights into the toxicological profile of this compound.
General Toxicology
Single-Dose and Repeat-Dose Toxicity:
Detailed, quantitative data from dedicated single-dose and repeat-dose GLP (Good Laboratory Practice) toxicology studies in rodent and non-rodent species are not extensively available in the public literature. However, preclinical efficacy studies in mouse models of MPNs have consistently reported that this compound exhibits low toxicity and no obvious visceral toxicity .[2][3]
In these studies, this compound was administered orally to mice at doses ranging from 15 mg/kg to 45 mg/kg.[2] Repeated administration in these models did not appear to cause drug accumulation.[2]
Maximum Tolerated Dose (MTD):
While a preclinical MTD has not been explicitly stated in the reviewed literature, a Phase I/IIa clinical trial in patients with myelofibrosis established a maximum tolerated dose of 225 mg/day .[1][4]
Safety Pharmacology
Specific preclinical safety pharmacology studies evaluating the effects of this compound on the cardiovascular, respiratory, and central nervous systems have not been detailed in publicly accessible documents.
Genotoxicity
There is no publicly available information on the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays.
Carcinogenicity
Carcinogenicity studies are typically long-term studies and information on whether these have been conducted for this compound is not available in the public domain.
Reproductive and Developmental Toxicology
Information regarding the potential effects of this compound on fertility, embryo-fetal development, and pre- and post-natal development is not currently available in the public literature.
Summary of Preclinical Findings in Murine Models
The majority of the available preclinical safety data for this compound comes from studies in mouse models of JAK2V617F-positive MPNs.
| Study Type | Animal Model | Key Findings | Citation |
| Efficacy and Toxicity | Murine models of MPN | "Low toxicity", "no obvious visceral toxicity" at therapeutic doses. | [2] |
| Pharmacokinetics | Murine models of MPN | Repeated administration did not lead to drug accumulation. | [2] |
Experimental Protocols
Detailed experimental protocols for formal preclinical toxicology studies are not available. However, the methodology for the in vivo efficacy and safety assessments in MPN mouse models has been described.
Experimental Workflow for In Vivo Murine Studies:
Discussion and Future Directions
The available preclinical data suggests that this compound has a favorable safety profile at efficacious doses in animal models of myeloproliferative neoplasms. The consistent reports of "low toxicity" are encouraging for its continued clinical development.
However, a comprehensive understanding of the preclinical toxicology of this compound is limited by the lack of publicly available data from formal, GLP-compliant toxicology studies. To fully characterize the safety profile of this compound, detailed information from the following studies would be required:
-
Single-Dose and Repeat-Dose Toxicity Studies: To determine the No Observed Adverse Effect Level (NOAEL) and identify potential target organs of toxicity in both rodent and non-rodent species.
-
Safety Pharmacology Studies: To assess the effects on vital functions of the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: To evaluate the mutagenic and clastogenic potential.
-
Carcinogenicity Studies: To assess the tumorigenic potential with long-term exposure.
-
Reproductive and Developmental Toxicology Studies: To understand the potential risks to fertility and fetal development.
As this compound progresses through clinical trials, it is anticipated that a more complete preclinical toxicology data package has been submitted to regulatory agencies. The publication of these data would be of significant value to the scientific and medical communities.
Conclusion
Based on the currently available public information, this compound demonstrates a promising preclinical safety profile characterized by low toxicity in animal models of its target disease. This supports its ongoing clinical investigation as a potential therapeutic agent for myeloproliferative neoplasms. A more complete and quantitative assessment of its toxicological properties awaits the public disclosure of data from comprehensive, regulatory-standard preclinical safety studies.
References
Pharmacokinetics of Flonoltinib in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Flonoltinib (also known as this compound Maleate), a novel and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] this compound has demonstrated potent anti-tumor activity in various myeloproliferative neoplasm (MPN) models, making its pharmacokinetic profile a critical aspect of its preclinical development.[1][2][4] This document summarizes key pharmacokinetic parameters in mice, rats, and dogs, details the experimental methodologies employed in these studies, and provides visualizations of relevant pathways and workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models. These studies reveal important characteristics of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of this compound in Ba/F3-EPOR-JAK2V617F Tumor-Bearing Mice
A study in a Ba/F3-EPOR-JAK2V617F tumor-bearing mouse model demonstrated that after oral administration, this compound exhibited significantly higher exposure in the spleen, a target tissue for MPNs, compared to plasma.[5] This preferential accumulation in tumor-bearing tissue is a desirable characteristic for targeted cancer therapies.[1][5] After repeated oral administration, the accumulation of this compound in the spleen was even more pronounced, with the area under the curve (AUC) being approximately 18-fold higher than in plasma.[5]
| Parameter | Single Oral Administration (30 mg/kg) | Repeated Oral Administration (30 mg/kg) |
| Plasma | ||
| Cmax (ng/mL) | 260.40 ± 117.22 | 152.12 ± 60.15 |
| AUC(0-24h) (ng·h/mL) | 1269.83 ± 290.47 | 1290.06 ± 372.50 |
| Spleen | ||
| Cmax (ng/g) | 2275.00 ± 1032.83 | 2151.00 ± 1385.33 |
| AUC(0-24h) (ng·h/g) | 20088.13 ± 7119.53 | 23153.88 ± 11096.25 |
Data from a study in Ba/F3-EPOR-JAK2V617F tumor-bearing mice. Values are presented as mean ± SD.[5]
Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs
A sensitive and reliable UPLC-MS/MS method was developed to quantify this compound in rat and dog plasma, enabling the characterization of its pharmacokinetic profile in these species after both intravenous and oral administration.[3][6] The data from these studies are crucial for interspecies scaling and predicting human pharmacokinetics.
(Note: While the development of the analytical method for rats and dogs is detailed and its application in pharmacokinetic studies is mentioned, the specific quantitative results from these studies were not available in the public search results. The following table structure is provided as a template for when such data becomes available.)
| Parameter | Rat | Dog |
| Intravenous Administration | ||
| Dose (mg/kg) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| AUC(0-inf) (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL (L/h/kg) | Data not available | Data not available |
| Vd (L/kg) | Data not available | Data not available |
| Oral Administration | ||
| Dose (mg/kg) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC(0-inf) (ng·h/mL) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available |
Experimental Protocols
The following sections detail the methodologies used in the pharmacokinetic studies of this compound.
Animal Models
-
Mice: BALB/c-nude mice were used for the Ba/F3-EPOR-JAK2V617F tumor-bearing model.[4] These mice were inoculated intravenously with the cancerous cell line to establish the disease model.[4]
-
Rats and Dogs: Pharmacokinetic studies were also conducted in rats and dogs, which are standard models for preclinical toxicology and pharmacokinetic evaluation.[3][6] The specific strains used were not detailed in the available literature.
Drug Administration
-
Oral (p.o.): this compound was administered orally by gavage in the mouse studies.[4]
-
Intravenous (i.v.): Intravenous administration was used in the rat and dog studies to determine key pharmacokinetic parameters like clearance and volume of distribution, and to calculate oral bioavailability.[3]
Sample Collection and Analysis
-
Sample Matrix: Blood samples were collected to obtain plasma, and in the mouse studies, spleen tissue was also collected.[4][5]
-
Analytical Method: The concentration of this compound in plasma and spleen homogenates was determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[3][6] This method demonstrated good linearity, precision, and accuracy in both rat and dog plasma.[3][6]
-
Chromatographic Separation: A BEH C18 column (2.1 × 50 mm, 1.7 μm particle size) was used.[3]
-
Mobile Phase: A gradient elution was employed using a mobile phase consisting of water with 0.1% formic acid and 2 mM ammonium acetate, and acetonitrile.[3]
-
Detection: Quantification was achieved using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode.[3]
-
Visualizations
This compound's Targeted Signaling Pathway
This compound is a selective inhibitor of JAK2 and FLT3.[1][2] The JAK-STAT signaling pathway is crucial in the pathogenesis of myeloproliferative neoplasms, often driven by mutations like JAK2V617F.[1][4]
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Experimental Workflow for a Typical Preclinical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study of an investigational drug like this compound in an animal model.
Caption: A generalized workflow for preclinical pharmacokinetic studies.
References
- 1. pvreporter.com [pvreporter.com]
- 2. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method development and application to pharmacokinetic study in rats and dogs of this compound Maleat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Flonoltinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flonoltinib (also known as AST-487) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its discovery represents a significant advancement in the targeted therapy of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's unique mechanism of action, including its high selectivity for the JH2 pseudokinase domain of JAK2, and summarizes key preclinical and clinical findings. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and medicinal chemistry.
Introduction
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages. A key driver of many MPNs is the JAK2 V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway.[1] Similarly, mutations in FLT3 are common in acute myeloid leukemia. This compound was developed as a dual inhibitor to target these key oncogenic drivers.[2] Unlike many other JAK2 inhibitors that bind to the active kinase domain (JH1), this compound exhibits a unique binding mode, showing a strong affinity for the pseudokinase domain (JH2), which contributes to its high selectivity for JAK2 over other JAK family members.[3][4]
Discovery and Synthesis
This compound, chemically named 2-((1-(2-fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol, was identified through a focused drug discovery program aimed at developing potent and selective dual JAK2/FLT3 inhibitors.[3][4] The synthesis of this compound involves a multi-step process, likely centered around key cross-coupling reactions to construct the core heterocyclic scaffold.
Synthetic Pathway Workflow
While the specific, step-by-step synthesis protocol is proprietary, the general synthetic strategy for compounds of this class, such as 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives, typically involves a convergent approach. This would likely include a Suzuki coupling reaction to form the pyrazolyl-pyrimidine core, followed by a Buchwald-Hartwig amination to introduce the substituted aniline moiety.
Caption: A generalized workflow for the synthesis of this compound.
Key Synthetic Reactions (General Protocols)
Suzuki Coupling:
-
Objective: To form the C-C bond between the pyrazole and pyrimidine rings.
-
Reagents: A pyrazole boronic acid or ester, a dihalopyrimidine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: A mixture of solvents such as 1,4-dioxane and water.
-
Procedure: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.
Buchwald-Hartwig Amination:
-
Objective: To form the C-N bond between the pyrazolyl-pyrimidine intermediate and the substituted aniline.
-
Reagents: The chloropyrimidinyl intermediate, the amine-containing side chain, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃).
-
Solvent: An aprotic polar solvent such as 1,4-dioxane or toluene.
-
Procedure: The aryl halide, amine, catalyst, ligand, and base are heated in the solvent under an inert atmosphere. Following the reaction, the product is isolated and purified.
Mechanism of Action and Biological Activity
This compound is a highly selective inhibitor of JAK2 and FLT3. Its mechanism of action is distinguished by its preferential binding to the pseudokinase (JH2) domain of JAK2, leading to allosteric inhibition.[3] This contrasts with many other JAK inhibitors that compete with ATP in the kinase (JH1) domain.
Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. In MPNs, the JAK2 V617F mutation leads to constitutive activation of this pathway, resulting in uncontrolled cell proliferation and survival. This compound inhibits the phosphorylation of JAK2 and its downstream targets, STAT3 and STAT5, thereby blocking this aberrant signaling.[4]
Caption: Inhibition of the JAK/STAT pathway by this compound.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against JAK2 and FLT3 kinases, as well as in various cell-based assays.
| Target/Cell Line | IC₅₀ (nM) | Reference |
| Kinase Assays | ||
| JAK1 | 26 | [2] |
| JAK2 | 0.7 | [2] |
| JAK2 V617F | 1.4 | [5] |
| JAK3 | 39 | [2] |
| FLT3 | 4 | [2] |
| Cell-Based Assays | ||
| HEL (JAK2 V617F) | ~200 | [5] |
| Ba/F3-JAK2V617F | ~200 | [5] |
| MV4-11 (FLT3-ITD) | <100 | [5] |
In Vivo Efficacy
In preclinical murine models of MPNs, this compound has shown significant efficacy in reducing splenomegaly, improving survival, and mitigating bone marrow fibrosis.[4] It exhibits favorable pharmacokinetic properties with good oral bioavailability and significant accumulation in tumor-bearing tissues.[4]
| Animal Model | Dosing | Key Outcomes | Reference |
| Ba/F3-JAK2V617F Xenograft | 15-30 mg/kg, oral, bid | Reduced splenomegaly, prolonged survival | [4] |
| JAK2V617F Bone Marrow Transplant | Not specified | Reduced spleen and bone marrow fibrosis | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the IC₅₀ of this compound against target kinases.
-
Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
-
Procedure (ADP-Glo™):
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide), and ATP in a kinase buffer.
-
Add serial dilutions of this compound to the reaction mixture.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Calculate IC₅₀ values from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Procedure:
-
Seed cells (e.g., HEL or MV4-11) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blotting for Phospho-STAT5
-
Objective: To determine the effect of this compound on the phosphorylation of STAT5 in cell lines.
-
Procedure:
-
Treat cells (e.g., HEL cells) with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phospho-STAT5.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
In Vivo Efficacy Study in a Murine MPN Model
-
Objective: To evaluate the anti-tumor activity of this compound in a mouse model of MPN.
-
Workflow:
References
- 1. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 2. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
Methodological & Application
Flonoltinib In Vitro Kinase Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib (also known as this compound Maleate) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4][5] Its targeted inhibition of these kinases makes it a promising therapeutic agent for myeloproliferative neoplasms (MPNs) and other related hematological malignancies.[6][7][8][9][10] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against its primary targets.
Mechanism of Action
This compound exerts its therapeutic effect by binding to and inhibiting the activity of JAK2 and FLT3 kinases.[2] This inhibition prevents the activation of the downstream JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.[2] Notably, this compound has demonstrated a high degree of selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2.[6][11] Preclinical studies have shown that this compound binds to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, with a stronger affinity for the JH2 domain, suggesting a potential allosteric mechanism of inhibition.[6][7]
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| JAK2 | 0.7 - 0.8 |
| JAK2 V617F | 1.4 |
| FLT3 | 4 - 15 |
| JAK1 | 26 |
| JAK3 | 39 |
| TYK2 | ~64 |
Data sourced from multiple preclinical studies.[1][3][4][5][6][11]
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol describes a representative method for determining the IC50 of this compound against JAK2 and FLT3 kinases using a luminescence-based assay.
Materials and Reagents:
-
Recombinant human JAK2 and FLT3 enzymes
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate or a specific substrate for JAK2/FLT3)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Figure 1. Experimental workflow for the in vitro kinase assay.
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations to be tested. A typical starting concentration might be 1 µM, with 1:3 or 1:5 serial dilutions.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells of a 96-well plate.
-
Add 2.5 µL of the kinase (JAK2 or FLT3) solution to each well.
-
Include wells with no enzyme as a background control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the master mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.
-
-
Signal Detection:
-
After incubation, add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate for an additional 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and the highest concentration of this compound as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
This compound targets the JAK/STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers.
Figure 2. Inhibition of the JAK/STAT signaling pathway by this compound.
This application note provides a comprehensive overview of this compound's in vitro activity and a detailed protocol for its evaluation. The provided methodologies and data serve as a valuable resource for researchers and professionals involved in the development and study of novel kinase inhibitors for cancer therapy. The unique mechanism of action and high selectivity of this compound underscore its potential as a targeted therapeutic agent.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pvreporter.com [pvreporter.com]
- 10. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Flonoltinib-Induced Apoptosis in MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib is a potent, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2).[1][2] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The MV4-11 cell line, which is homozygous for the FLT3-ITD mutation, serves as a critical in vitro model for studying the efficacy of targeted inhibitors. These application notes provide detailed protocols for assessing this compound-induced apoptosis in MV4-11 cells, a key mechanism of its anti-leukemic activity.
Mechanism of Action: Signaling Pathway
This compound exerts its pro-apoptotic effects by inhibiting the constitutively active FLT3-ITD receptor in MV4-11 cells. This inhibition disrupts downstream pro-survival signaling pathways, primarily the JAK/STAT, RAS/MEK/ERK, and PI3K/AKT pathways. The blockade of these pathways leads to the downregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) and the activation of the intrinsic apoptotic cascade, culminating in caspase activation and programmed cell death.
Caption: this compound Signaling Pathway in MV4-11 Cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity in FLT3-mutated cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| JAK2 | 0.8 |
| JAK2 V617F | 1.4 |
| FLT3 | 15 |
Data compiled from preclinical studies.[1]
Table 2: Anti-proliferative Activity of this compound in FLT3-Mutant Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) |
| MV4-11 | FLT3-ITD | < 0.1 |
| Molm-13 | FLT3-ITD | < 0.1 |
Note: The anti-proliferative IC50 for this compound on various FLT3 mutant tumor cell lines was observed to be less than 0.1 µM.[1]
Experimental Protocols
Cell Culture and Treatment
MV4-11 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).
References
Application Note: Determination of Flonoltinib Binding Kinetics using Surface Plasmon Resonance
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Surface Plasmon Resonance (SPR) to characterize the binding kinetics of Flonoltinib, a potent dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] this compound's therapeutic potential in myeloproliferative neoplasms and other malignancies necessitates a thorough understanding of its interaction with its primary targets.[3][4] SPR is a powerful, label-free technology that enables the real-time measurement of binding affinity and kinetics, providing crucial data for drug development.[5] This document outlines the experimental protocols for immobilizing the target kinase, performing the binding analysis, and presenting the kinetic data. Additionally, it includes diagrams of the relevant signaling pathway and the experimental workflow to facilitate a deeper understanding of the methodology.
Introduction
This compound is an orally bioavailable small molecule inhibitor that selectively targets JAK2 and FLT3.[2][6] The JAK/STAT signaling pathway, which is often dysregulated in various cancers, is a key mediator of cell proliferation, differentiation, and survival.[2] this compound exerts its antineoplastic effects by inhibiting the activation of this pathway.[2] A precise understanding of the binding kinetics, including the association (ka) and dissociation (kd) rates, and the overall affinity (KD) of this compound to its kinase targets is fundamental for elucidating its mechanism of action and for optimizing its therapeutic efficacy.[5]
Surface Plasmon Resonance (SPR) is a highly sensitive biophysical technique used to monitor biomolecular interactions in real-time.[5] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized, while the other molecule (the analyte) flows over the surface.[5] This allows for the direct determination of kinetic parameters, offering valuable insights that complement traditional enzyme activity assays.[7] Published studies have successfully employed SPR to quantify the binding of this compound to various domains of JAK2, demonstrating the suitability of this technique for characterizing its molecular interactions.[3][8]
Data Presentation
The following table summarizes the binding affinities of this compound to different domains of the JAK2 protein as determined by Surface Plasmon Resonance in a previous study.[3][8] This data serves as a reference for expected outcomes when performing similar experiments.
| Ligand | Analyte | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (µM) |
| JAK2 JH1 Domain | This compound | Not Reported | Not Reported | 20.9[8] |
| JAK2 JH2 Domain | This compound | Not Reported | Not Reported | 3.14[3][8] |
| JAK2 JH2V617F Domain | This compound | Not Reported | Not Reported | 5.21[3][8] |
Signaling Pathway
The diagram below illustrates the simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the JAK2 kinase, blocking the phosphorylation of STAT proteins and subsequent gene expression.
Experimental Protocols
This section provides a detailed methodology for determining the binding kinetics of this compound to a target kinase (e.g., JAK2) using SPR.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, ProteOn)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)
-
Ligand: Recombinant human JAK2 protein (or specific domains like JH1, JH2)
-
Analyte: this compound
-
Immobilization Reagents:
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Immobilization buffer: 10 mM sodium acetate, pH 4.5
-
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 1-5% DMSO.
-
Analyte Dilution Series: Prepare a series of this compound concentrations in running buffer (e.g., 0.1 µM to 10 µM).
Experimental Workflow Diagram
The following diagram outlines the key steps in the SPR experiment for this compound binding kinetics.
Caption: A typical workflow for an SPR-based kinetic analysis of small molecule-protein interactions.
Detailed Protocol
1. Ligand Immobilization (Amine Coupling)
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxylated sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the JAK2 protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of the JAK2 protein to serve as a control for non-specific binding and bulk refractive index changes.
2. Analyte Binding Analysis
-
Prepare a dilution series of this compound in running buffer. It is crucial to maintain a constant DMSO concentration across all samples and the running buffer to minimize solvent mismatch effects.
-
Perform a buffer-only injection (blank) to establish a stable baseline and for double referencing during data analysis.
-
Inject the this compound dilutions sequentially, from the lowest to the highest concentration, over both the ligand and reference flow cells.
-
Each injection cycle should consist of:
-
Association Phase: A defined period (e.g., 60-180 seconds) where the this compound solution flows over the sensor surface, allowing for binding to the immobilized JAK2.
-
Dissociation Phase: A period (e.g., 120-600 seconds) where only running buffer flows over the surface, allowing the dissociation of the this compound-JAK2 complex to be monitored.
-
-
Between each this compound concentration, regenerate the sensor surface if necessary to remove any remaining bound analyte. This can be achieved with a short pulse of a mild regeneration solution (e.g., low pH glycine or high salt buffer), which should be optimized to not denature the immobilized ligand.
3. Data Analysis
-
Process the raw sensorgram data by subtracting the reference flow cell data and the buffer-only blank injection data (double referencing).
-
Fit the processed data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
The quality of the fit should be evaluated by examining the residuals and the Chi-squared value.
Conclusion
Surface Plasmon Resonance is an invaluable tool for the detailed kinetic characterization of small molecule inhibitors like this compound. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute robust SPR experiments to determine the binding kinetics of this compound to its kinase targets. The resulting kinetic data will contribute to a more comprehensive understanding of its pharmacological profile and aid in the development of more effective cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. criver.com [criver.com]
- 6. Flunotinib maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Co-crystallization of Flonoltinib with JAK2 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib (FM) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical mediators in the signaling pathways of numerous cytokines and growth factors essential for hematopoiesis and immune response.[4][5][6][7][8] The hyperactivation of JAK2, often due to mutations such as the V617F substitution in the pseudokinase (JH2) domain, is a primary driver of myeloproliferative neoplasms (MPNs).[9][10][11]
This compound exhibits a unique mechanism of action by demonstrating a stronger binding affinity for the pseudokinase (JH2) domain of JAK2 compared to the active kinase (JH1) domain.[9][10][11] This interaction has been structurally elucidated through co-crystallization studies, providing a detailed understanding of the binding mode and a basis for rational drug design.[9][10][11] These application notes provide an overview of the quantitative data related to this compound's interaction with JAK2 and detailed protocols for key experiments, including co-crystallization, to aid researchers in studying this and similar inhibitor-kinase interactions.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity and binding affinity for JAK2 and its domains.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JAK2 | 0.8[1][12] |
| JAK2V617F | 1.4[1] |
| FLT3 | 15[1][12] |
| JAK1 | >600-fold selectivity over JAK2[12] |
| JAK3 | >600-fold selectivity over JAK2[12] |
| TYK2 | ~80-fold selectivity over JAK2[1] |
Table 2: Binding Affinity of this compound to JAK2 Domains
| JAK2 Domain | Dissociation Constant (Kd) (µM) |
| JH1 (Kinase Domain) | 20.9[1] |
| JH2 (Pseudokinase Domain) | 3.14[1][11] |
| JH2V617F | 5.21[1][11] |
Signaling Pathway
The JAK-STAT signaling pathway is a crucial cellular communication route involved in immunity, cell proliferation, differentiation, and apoptosis.[4][7] Dysregulation of this pathway is associated with various immune disorders and malignancies.[7][8]
Experimental Workflow
The following diagram illustrates the general workflow for the co-crystallization of a small molecule inhibitor with a target protein.
Experimental Protocols
The following are detailed, representative protocols for the key experiments involved in the characterization of the this compound-JAK2 interaction.
Expression and Purification of JAK2 Pseudokinase (JH2) Domain
This protocol describes the expression of the human JAK2 JH2 domain (residues 536-812) in insect cells and subsequent purification.[9] For crystallization purposes, surface entropy reduction mutations (e.g., W659A, W777A, F794H) may be introduced to improve protein behavior and crystallization propensity.[4]
a. Recombinant Baculovirus Generation:
-
Subclone the cDNA encoding the human JAK2 JH2 domain into a baculovirus transfer vector (e.g., pFastBac1) containing a C-terminal His6-tag for purification.
-
Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the Bac-to-Bac Baculovirus Expression System protocol.
-
Transfect Sf9 insect cells with the recombinant bacmid to produce P1 viral stock.
-
Amplify the viral stock to generate a high-titer P2 stock for protein expression.
b. Protein Expression:
-
Infect suspension cultures of High Five™ or Sf9 insect cells at a density of 2 x 10^6 cells/mL with the P2 viral stock.
-
Incubate the cell culture at 27°C with shaking for 48-72 hours post-infection.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
c. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP).
-
Elute the His-tagged JAK2 JH2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP).
-
Further purify the protein by size-exclusion chromatography (e.g., Superdex 200 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Assess protein purity by SDS-PAGE and concentration by UV-Vis spectrophotometry.
Co-crystallization of this compound with JAK2 JH2 Domain
This protocol outlines the hanging drop vapor diffusion method for co-crystallization.
a. Complex Formation:
-
Concentrate the purified JAK2 JH2 protein to 5-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubate the JAK2 JH2 protein with a 3-5 molar excess of this compound for 1 hour on ice prior to setting up crystallization trials.[4]
b. Crystallization Screening:
-
Perform initial crystallization screening using commercially available sparse-matrix screens at 20°C.
-
Set up hanging drops by mixing 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution and equilibrating against 500 µL of the reservoir solution.
c. Crystal Optimization:
-
Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.
-
Once suitable crystals are obtained, harvest them using a cryo-loop and flash-cool in liquid nitrogen after brief soaking in a cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol).[4]
d. Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known JAK2 JH2 structure as a search model.
-
Refine the structure and model the this compound molecule into the electron density map.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes a general method for determining the binding kinetics and affinity (Kd) of this compound for the JAK2 JH2 domain using SPR.
a. Chip Preparation and Ligand Immobilization:
-
Use a CM5 sensor chip and activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the purified JAK2 JH2 protein to the chip surface via amine coupling in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of ~10,000 response units (RU).
-
Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.
b. Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the this compound solutions over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary with a short pulse of a mild regeneration solution (e.g., low pH glycine).
c. Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 value of this compound against JAK2.
a. Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution.[5]
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in Kinase Buffer A to achieve the desired final concentrations.
-
Prepare a solution of the JAK2 kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.
b. Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted this compound solution to each well.
-
Add 5 µL of the JAK2 kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
c. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flonoltinib in Myelofibrosis Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Flonoltinib (also known as this compound Maleate or FM) in in vivo mouse models of myelofibrosis. The following sections detail the mechanism of action, dosage, administration, and efficacy of this compound, along with detailed experimental protocols based on published preclinical studies.
Mechanism of Action
This compound is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] The hyperactivation of the JAK2 signaling pathway, frequently caused by the JAK2V617F mutation, is a primary driver of myeloproliferative neoplasms (MPNs), including myelofibrosis.[3][4] this compound uniquely targets both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, with a stronger affinity for the JH2 domain.[2][3] This dual binding contributes to its high selectivity for JAK2 over other JAK family members, potentially reducing off-target effects.[3][5] By inhibiting JAK2, this compound effectively suppresses the downstream STAT3 and STAT5 signaling pathways, which are crucial for the proliferation and survival of malignant cells in myelofibrosis.[3][6]
Quantitative Data Summary
The following tables summarize the dosage and efficacy of this compound in various preclinical mouse models of myelofibrosis.
Table 1: this compound Dosage in Myelofibrosis Mouse Models
| Mouse Model | Dosage (mg/kg) | Administration Route | Dosing Frequency | Reference |
| Ba/F3-JAK2V617F Inoculation | 15, 30 | Oral Gavage (p.o.) | Twice Daily (bid) | [6] |
| Ba/F3-EPOR-JAK2V617F Inoculation | 15, 30, 45 | Oral Gavage (p.o.) | Twice Daily (bid) | [6] |
| JAK2V617F Bone Marrow Transplant | 15, 30, 45 | Oral Gavage (p.o.) | Twice Daily (bid) | [3] |
Table 2: Efficacy of this compound in Myelofibrosis Mouse Models
| Mouse Model | Dosage (mg/kg) | Key Efficacy Outcomes | Reference |
| Ba/F3-JAK2V617F Inoculation | 15, 30 | Prolonged survival, reduced splenomegaly, and inhibited phosphorylation of STAT3/5 in spleen tissue. | [6] |
| Ba/F3-EPOR-JAK2V617F Inoculation | 15, 30, 45 | Dose-dependently prolonged survival and reduced white blood cell counts. | [3] |
| JAK2V617F Bone Marrow Transplant | 15, 30, 45 | Dose-dependently inhibited splenomegaly (up to 101.62% inhibition at 30 mg/kg) and prolonged median survival. Reduced reticular fibrosis in the spleen and bone marrow. | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in myelofibrosis mouse models are provided below.
Protocol 1: JAK2V617F Bone Marrow Transplantation (BMT) Mouse Model of Myelofibrosis
This protocol describes the induction of myelofibrosis in mice through bone marrow transplantation and subsequent treatment with this compound.
Materials:
-
Donor and recipient BALB/c mice (6-8 weeks old)
-
JAK2V617F retrovirus
-
This compound Maleate
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Fedratinib (as a comparator)
-
Standard animal housing and husbandry equipment
-
Flow cytometer
-
Histology equipment
-
Western blotting equipment
Procedure:
-
Bone Marrow Harvest and Transduction:
-
Euthanize donor BALB/c mice and harvest bone marrow cells from the femurs and tibias.
-
Transduce the harvested bone marrow cells with a retrovirus encoding the JAK2V617F mutation.
-
-
Recipient Mouse Preparation and Transplantation:
-
Lethally irradiate recipient BALB/c mice to ablate their native hematopoietic system.
-
Inject the JAK2V617F-transduced bone marrow cells into the irradiated recipient mice via tail vein injection.
-
-
Disease Monitoring and Treatment Initiation:
-
Monitor the engraftment and disease progression by periodic analysis of peripheral blood for markers of myeloproliferation.
-
After 14 days, randomize the mice into treatment groups.[3]
-
-
Drug Administration:
-
Efficacy Evaluation:
-
Survival: Monitor and record the survival of mice in each group daily.
-
Splenomegaly: At the end of the study or upon euthanasia, excise and weigh the spleens.
-
Hematological Parameters: Perform complete blood counts (CBCs) to assess white blood cell counts and other relevant parameters.
-
Histopathology: Fix spleen and bone marrow tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and for reticulin to assess fibrosis.
-
Western Blotting: Analyze protein lysates from spleen tissue for the phosphorylation status of STAT3 and STAT5 to confirm target engagement.
-
Protocol 2: Ba/F3-JAK2V617F Cell Line Inoculation Model
This protocol outlines the use of a cell line-derived xenograft model to assess the efficacy of this compound.
Materials:
-
BALB/c nude mice (6-8 weeks old)
-
Ba/F3-JAK2V617F-GFP cells
-
This compound Maleate
-
Vehicle control
-
Fedratinib
Procedure:
-
Cell Culture and Inoculation:
-
Culture Ba/F3 cells stably expressing JAK2V617F and Green Fluorescent Protein (GFP).
-
Intravenously inject 3.0 x 10^6 Ba/F3-JAK2V617F-GFP cells into BALB/c nude mice.[6]
-
-
Treatment Initiation and Administration:
-
Efficacy Assessment:
-
Survival: Monitor and record the survival of the mice.
-
Splenomegaly: After 22 days of treatment, euthanize the mice, and excise and weigh the spletons.[6]
-
Western Blotting: Analyze spleen tissue for phosphorylated and total STAT3 and STAT5 levels.[6]
-
Histology: Perform H&E staining on spleen and liver sections to assess myelo-erythroid infiltration. Immunohistochemistry for p-JAK2 in the spleen can also be conducted.[6]
-
These protocols provide a foundation for preclinical studies of this compound in myelofibrosis. Researchers should adapt these methods based on their specific experimental goals and institutional guidelines for animal care and use.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pvreporter.com [pvreporter.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flonoltinib Administration in Ba/F3-JAK2V617F Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib (also known as this compound Maleate) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), leading to constitutive activation of the JAK/STAT signaling pathway.[4] this compound has demonstrated significant efficacy in preclinical models of MPNs, particularly in xenograft models utilizing Ba/F3 cells expressing the human JAK2V617F mutation.[4][5] These application notes provide detailed protocols for the in vivo administration of this compound in a Ba/F3-JAK2V617F xenograft mouse model, along with methods for evaluating its therapeutic effects.
This compound selectively binds to the pseudokinase (JH2) domain of JAK2, distinguishing its mechanism from other JAK2 inhibitors that primarily target the ATP-binding site of the kinase (JH1) domain.[4][6] This interaction allosterically inhibits JAK2 activity, leading to the downregulation of downstream signaling molecules such as STAT3 and STAT5.[4][6] In vivo studies have shown that this compound administration leads to a dose-dependent reduction in splenomegaly, a hallmark of MPNs, and prolongs the survival of tumor-bearing mice.[4][5]
Data Presentation
In Vivo Efficacy of this compound in Ba/F3-JAK2V617F Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Median Survival (days) | Spleen Weight Inhibition (%) |
| Vehicle | - | Oral (p.o.), twice daily | 25 | - |
| This compound | 15 | Oral (p.o.), twice daily | 30 | 72.56 |
| This compound | 30 | Oral (p.o.), twice daily | 31 | 97.92 |
Effect of this compound on Serum Cytokine Levels in Ba/F3-EPOR-JAK2V617F Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | IL-6 Reduction | TNF-α Reduction |
| Vehicle | - | Oral (p.o.), twice daily | - | - |
| This compound | 15 | Oral (p.o.), twice daily | Dose-dependent | Dose-dependent |
| This compound | 30 | Oral (p.o.), twice daily | Dose-dependent | Dose-dependent |
| This compound | 45 | Oral (p.o.), twice daily | Dose-dependent | Dose-dependent |
Note: Specific quantitative values for IL-6 and TNF-α were not available in the reviewed literature, which only stated a dose-dependent decrease.[4]
Signaling Pathways and Experimental Workflow
Experimental Protocols
Ba/F3-JAK2V617F-GFP Cell Culture
Materials:
-
Ba/F3-JAK2V617F-GFP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
T25 or T75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Ba/F3-JAK2V617F-GFP cells in suspension in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Split cultures every 2-3 days by centrifuging the cell suspension at 125 x g for 5 minutes, aspirating the supernatant, and resuspending the cell pellet in fresh complete growth medium at the desired seeding density.
Establishment of Ba/F3-JAK2V617F Xenograft Model
Materials:
-
BALB/c-nude mice (female, 6-8 weeks old)
-
Cultured Ba/F3-JAK2V617F-GFP cells
-
Sterile PBS
-
1 mL syringes with 27-gauge needles
-
Heating lamp or chamber
Protocol:
-
Harvest Ba/F3-JAK2V617F-GFP cells during their logarithmic growth phase.
-
Wash the cells once with sterile PBS by centrifugation (125 x g for 5 minutes) and resuspend the pellet in sterile PBS.
-
Count the cells and adjust the concentration to 3.0 x 10^7 cells/mL in sterile PBS. Keep the cell suspension on ice.
-
Warm the mice briefly using a heating lamp to dilate the lateral tail veins.
-
Inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) into the lateral tail vein of each mouse.
-
Monitor the mice for signs of distress and allow for disease development for 3 days before initiating treatment.
Preparation and Administration of this compound
Materials:
-
This compound Maleate
-
Vehicle (A common vehicle for oral gavage is 0.5% methylcellulose in sterile water, though the specific vehicle for this compound was not detailed in the reviewed literature)
-
Sterile water
-
Weighing scale
-
Homogenizer or sonicator
-
Oral gavage needles (18-20 gauge, with a rounded tip)
-
1 mL syringes
Protocol:
-
Calculate the required amount of this compound based on the mean body weight of the mice in each treatment group (15 mg/kg and 30 mg/kg).
-
Prepare the this compound suspension in the chosen vehicle. For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose (assuming a 10 mL/kg dosing volume), weigh the appropriate amount of this compound and add it to the vehicle.
-
Ensure the compound is uniformly suspended using a homogenizer or sonicator.
-
Administer the this compound suspension or vehicle control to the mice twice daily via oral gavage. The volume should not exceed 10 mL/kg of body weight.
-
Continue treatment for the duration of the study (e.g., 22 days).
Assessment of Treatment Efficacy
4.1. Survival and Body Weight Monitoring:
-
Monitor the mice daily for clinical signs of toxicity and morbidity.
-
Record the body weight of each mouse twice weekly.
-
Euthanize mice that meet pre-defined humane endpoints (e.g., >20% body weight loss, severe lethargy).
-
Record the date of death for survival analysis.
4.2. Spleen Weight Measurement:
-
At the end of the study, euthanize all remaining mice.
-
Perform a laparotomy and carefully excise the spleen.
-
Gently blot the spleen on filter paper to remove excess blood and fluid.
-
Weigh the spleen using an analytical balance.
-
Calculate the percentage of spleen weight inhibition for each treatment group compared to the vehicle control group.
Pharmacodynamic Analyses
5.1. Serum Cytokine Analysis (ELISA):
-
At the time of euthanasia, collect blood via cardiac puncture and allow it to clot at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Store the serum at -80°C until analysis.
-
Measure the concentrations of mouse IL-6 and TNF-α in the serum using commercially available ELISA kits, following the manufacturer's instructions.
5.2. Western Blot for p-STAT3 and p-STAT5 in Spleen Tissue:
-
Immediately after excision, flash-freeze a portion of the spleen in liquid nitrogen and store it at -80°C.
-
Prepare protein lysates from the frozen spleen tissue by homogenizing in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T).
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT5 (Tyr694), total STAT3, total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
These protocols provide a comprehensive framework for evaluating the in vivo efficacy of this compound in a Ba/F3-JAK2V617F xenograft model. Adherence to these detailed methods will enable researchers to robustly assess the therapeutic potential of this compound and other JAK2 inhibitors for the treatment of myeloproliferative neoplasms. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process, facilitating a deeper understanding of the study's design and rationale.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flonoltinib in Colony Formation Assays with Primary Myeloproliferative Neoplasm (MPN) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages.[1] A key driver of MPNs is the hyperactivation of the Janus kinase 2 (JAK2) signaling pathway, most commonly due to the JAK2V617F mutation.[1][2][3] Flonoltinib Maleate (FM) is a novel and selective dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Preclinical studies have demonstrated its potent therapeutic effects on primary JAK2V617F-mutated cells from MPN patients.[2] this compound exhibits a strong affinity for the pseudokinase (JH2) domain of JAK2, contributing to its high selectivity.[1][2][3][5] This document provides detailed application notes and protocols for utilizing this compound in colony formation assays with primary MPN cells to assess its therapeutic potential.
Mechanism of Action of this compound in MPNs
This compound selectively inhibits JAK2, a critical mediator of cytokine signaling that is constitutively active in many MPN patients due to the JAK2V617F mutation.[1][2][3] Unlike other JAK inhibitors that primarily target the active kinase (JH1) domain, this compound has a strong affinity for the pseudokinase (JH2) domain.[1][2][3][5] The V617F mutation is located in this JH2 domain, and its presence leads to a conformational change that activates the JH1 domain.[1] By binding to the JH2 domain, this compound effectively suppresses the aberrant signaling cascade.[1][2][5] This inhibition leads to the downregulation of downstream signaling molecules, primarily Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2] The inhibition of the JAK2/STAT pathway ultimately leads to reduced cell proliferation, differentiation, and survival of the malignant clone.[2]
References
- 1. pvreporter.com [pvreporter.com]
- 2. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
Establishing a Flonoltinib-Resistant Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib is a potent, orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its therapeutic potential lies in its ability to target malignancies driven by aberrant JAK2 and FLT3 signaling, such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[3][4][5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies.
These application notes provide a comprehensive guide to establishing and characterizing a this compound-resistant cell line in vitro. The protocols outlined below describe a standard method for inducing resistance through continuous, long-term exposure to escalating concentrations of the drug.
Signaling Pathways of this compound Action and Resistance
This compound exerts its anti-cancer effects by inhibiting the JAK/STAT and FLT3 signaling pathways. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This cascade ultimately leads to cell proliferation and survival. Resistance to tyrosine kinase inhibitors like this compound can arise from on-target mutations that prevent drug binding or through the activation of alternative "bypass" signaling pathways that circumvent the inhibited kinase, such as the PI3K/AKT and MAPK/ERK pathways.
References
- 1. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. pvreporter.com [pvreporter.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Flonoltinib: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated significant anti-proliferative activity in various cancer cell lines and animal models, making it a compound of interest for research in oncology and inflammatory diseases.[1][3] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with a summary of its solubility and a diagram of its targeted signaling pathways.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 94 mg/mL (201.03 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4] |
| DMSO | 20 mg/mL (42.77 mM) | Sonication is recommended to aid dissolution.[5] |
| Ethanol | 6 mg/mL | |
| Water | Insoluble | |
| This compound TFA (Trifluoroacetate salt) | ||
| Water | 33.33 mg/mL (57.31 mM) | Requires sonication to dissolve. |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| JAK2 | 0.7 - 0.8 |
| JAK2 (V617F) | 1.4 |
| FLT3 | 4 - 15 |
| JAK1 | 26 |
| JAK3 | 39 |
IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro.[1][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder.
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5]
-
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound DMSO stock solution to final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final DMSO concentration and improve accuracy, perform an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute a 10 mM stock solution 1:100 in media to create a 100 µM intermediate solution.
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] It is recommended to keep the final DMSO concentration at or below 0.1% for sensitive cell lines.[7][8]
-
A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
Application to Cells: Gently mix the medium containing the final concentration of this compound and add it to your cell cultures.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits JAK/STAT and FLT3 signaling pathways.
References
- 1. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | JAK2 Inhibitor | FLT3 Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flonoltinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib (also known as this compound Maleate or FM) is a potent and highly selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Activating mutations in JAK2 (e.g., V617F) are hallmarks of myeloproliferative neoplasms (MPNs), while FLT3 mutations (e.g., internal tandem duplications or ITD) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound's dual inhibitory action makes it a promising therapeutic agent for these hematological malignancies. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor cells into immunodeficient mice, are critical tools for preclinical drug evaluation as they preserve the genetic and phenotypic heterogeneity of the original tumor.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in AML and MPN PDX models.
Mechanism of Action
This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of both JAK2 and FLT3. Uniquely, it binds to both the active (JH1) and pseudokinase (JH2) domains of JAK2, contributing to its high selectivity over other JAK family members.[2][4] Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the JAK/STAT pathway. Specifically, this compound has been shown to dose-dependently suppress the phosphorylation of STAT3 and STAT5, key downstream effectors of JAK2 and FLT3 signaling.[1]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies. Note that the in vivo data is derived from cell line-derived xenograft and bone marrow transplantation models, as specific PDX data is not yet widely published. These values can serve as a reference for designing and evaluating this compound studies in PDX models.
Table 1: In Vitro Activity of this compound
| Cell Line | Target Mutation | IC50 (nM) | Reference |
|---|---|---|---|
| Ba/F3-JAK2V617F | JAK2 V617F | 200 | [1] |
| HEL | JAK2 V617F | <500 | [1] |
| MOLM-13 | FLT3-ITD | <100 | [1] |
| MV-4-11 | FLT3-ITD | <100 |[1] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Model | Treatment and Dose | Key Findings | Reference |
|---|---|---|---|
| Ba/F3-JAK2V617F Xenograft | 15 and 30 mg/kg, oral gavage, daily | Robust anti-tumor activity | [1] |
| JAK2V617F Bone Marrow Transplant | 15, 30, and 45 mg/kg, oral gavage, daily | Dose-dependent reduction in splenomegaly, prolonged survival | [1] |
| Ba/F3-EPOR-JAK2V617F Xenograft | 15, 30, and 45 mg/kg, oral gavage, daily | Significant prolongation of survival |[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 30 mg/kg oral dose) | Tissue | Reference |
|---|---|---|---|
| Tmax | ~4 hours | Plasma | [1] |
| Cmax | ~1000 ng/mL | Plasma | [1] |
| AUC(0-24h) | ~12000 hng/mL | Plasma | [1] |
| Tmax | ~8 hours | Spleen | [1] |
| Cmax | ~8000 ng/g | Spleen | [1] |
| AUC(0-24h) | ~100000 hng/g | Spleen |[1] |
Experimental Protocols
The following are detailed protocols for conducting a preclinical study of this compound using AML or MPN patient-derived xenograft models.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient-derived AML or MPN cells into immunodeficient mice.
Materials:
-
Fresh or cryopreserved AML or MPN patient bone marrow or peripheral blood samples.
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue or other viability stain
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG)
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Cell Preparation:
-
If using cryopreserved cells, thaw the vial rapidly in a 37°C water bath.
-
Slowly transfer the cells into a 50 mL conical tube containing pre-warmed RPMI-1640 with 20% FBS.
-
Centrifuge at 300 x g for 10 minutes, aspirate the supernatant, and resuspend the cell pellet in PBS.
-
If using fresh samples, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
-
Cell Viability and Counting:
-
Determine cell viability and count using a hemocytometer and Trypan blue exclusion. A viability of >80% is recommended for successful engraftment.
-
-
Injection:
-
Resuspend the cells in sterile PBS at a concentration of 1-5 x 10^6 viable cells per 100-200 µL.
-
For intravenous injection, warm the mouse under a heat lamp to dilate the tail veins. Secure the mouse in a restrainer and inject the cell suspension into a lateral tail vein.
-
For intra-femoral injection, anesthetize the mouse and inject the cell suspension directly into the bone marrow cavity of the femur.
-
-
Engraftment Monitoring:
-
Beginning 4 weeks post-injection, monitor for engraftment of human cells (hCD45+) in the peripheral blood of the mice every 1-2 weeks using flow cytometry.
-
Successful engraftment is typically defined as >1% hCD45+ cells in the peripheral blood.
-
-
Expansion:
-
Once engraftment is confirmed, bone marrow or spleen cells from the engrafted mice can be harvested and serially passaged into secondary recipient mice to expand the cohort for treatment studies.
-
Protocol 2: this compound Dosing and Administration
This protocol details the preparation and oral administration of this compound to PDX mice.
Materials:
-
This compound Maleate
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
1 mL syringes
Procedure:
-
This compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1.5, 3.0, or 4.5 mg/mL to achieve doses of 15, 30, or 45 mg/kg in a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Oral Gavage:
-
Weigh each mouse to determine the precise dosing volume (typically 10 mL/kg).
-
Securely restrain the mouse by the scruff of the neck to straighten the esophagus.
-
Gently insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
-
Administer this compound once daily for the duration of the study.
-
Protocol 3: Assessment of Treatment Efficacy
This protocol describes methods to evaluate the anti-leukemic activity of this compound in PDX models.
Methods:
-
Tumor Burden Assessment:
-
Flow Cytometry: At regular intervals and at the study endpoint, collect peripheral blood, bone marrow, and spleen cells. Stain with fluorescently-labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45), as well as other relevant markers (e.g., CD33, CD34, CD117 for AML). Quantify the percentage of human leukemic cells.
-
Bioluminescence Imaging (BLI): For PDX models transduced with a luciferase reporter gene, perform in vivo BLI to non-invasively monitor tumor burden. Anesthetize mice, inject luciferin intraperitoneally, and image using an in vivo imaging system. Quantify the bioluminescent signal.
-
-
Survival Analysis:
-
Monitor mice daily for clinical signs of disease progression (e.g., weight loss, lethargy, hind-limb paralysis).
-
Euthanize mice when they reach pre-defined humane endpoints.
-
Record the date of death or euthanasia and generate Kaplan-Meier survival curves.
-
-
Spleen and Liver Weight:
-
At the study endpoint, euthanize the mice and carefully excise and weigh the spleen and liver to assess organomegaly, a common feature of hematologic malignancies.
-
Protocol 4: Pharmacodynamic Analysis
This protocol is for assessing the in vivo target engagement of this compound by measuring the phosphorylation of STAT5.
Materials:
-
Harvested spleen or bone marrow from treated and control PDX mice.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-beta-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction:
-
Homogenize harvested tissues in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., beta-actin) to ensure equal protein loading.
-
Conclusion
This compound is a promising targeted therapy for hematologic malignancies driven by JAK2 and FLT3 mutations. The use of patient-derived xenograft models provides a clinically relevant platform for the preclinical evaluation of this compound. The protocols outlined in these application notes provide a framework for researchers to design and execute robust studies to investigate the efficacy and mechanism of action of this compound in a preclinical setting, thereby facilitating its translation to the clinic.
References
- 1. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pvreporter.com [pvreporter.com]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Flonoltinib-Treated Cells
Introduction
Flonoltinib is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its mechanism of action involves binding to and inhibiting the activity of these kinases, which disrupts downstream signaling pathways crucial for cell proliferation and survival.[1] Specifically, it prevents the activation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway and FLT3-mediated signaling.[1] Dysregulation of JAK2 and FLT3 is implicated in various hematological malignancies and myeloproliferative neoplasms (MPNs).[1][3][4] Preclinical studies have shown that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines, highlighting its potential as an antineoplastic agent.[2][5]
Flow cytometry is a powerful, high-throughput technique ideal for characterizing the cellular effects of therapeutic compounds like this compound. It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. These application notes provide detailed protocols for three key flow cytometry-based assays to assess the biological impact of this compound on treated cells:
-
Apoptosis Assay: To quantify the induction of programmed cell death.
-
Cell Cycle Analysis: To determine the effect on cell cycle progression.
-
Intracellular Phospho-protein Staining: To measure target engagement by analyzing the phosphorylation status of downstream signaling proteins like STAT3 and STAT5.
These protocols are designed for researchers, scientists, and drug development professionals to reliably evaluate the pharmacodynamic effects of this compound in a preclinical setting.
Signaling Pathway Overview
The diagram below illustrates the simplified signaling pathways of JAK2 and FLT3 and indicates the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing and analyzing this compound-treated cells by flow cytometry.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following this compound treatment. It is based on the principle that phosphatidylserine (PS) translocates to the outer cell membrane during early apoptosis and can be detected by fluorochrome-conjugated Annexin V.[6] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
A. Materials
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[7]
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Micropipettes and tips
-
Microcentrifuge
-
Flow Cytometer
B. Experimental Protocol
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/mL) in appropriate culture vessels and allow them to adhere or stabilize for 24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 5 nM to 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).[5]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle cell scraper or brief trypsinization. Combine with the supernatant.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1-5 x 10⁶ cells/mL.[7]
-
Staining:
-
Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a new FACS tube.[7]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 5 µL of PI staining solution.[8]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
-
Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour).[7] Collect at least 10,000 events per sample.
C. Data Presentation
The results can be summarized in a table format.
| Treatment (Concentration) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 nM) | 80.1 ± 3.5 | 15.6 ± 2.2 | 4.3 ± 0.8 |
| This compound (50 nM) | 55.7 ± 4.2 | 35.8 ± 3.1 | 8.5 ± 1.5 |
| This compound (100 nM) | 30.4 ± 3.9 | 50.3 ± 4.5 | 19.3 ± 2.7 |
Data are representative examples (Mean ± SD, n=3).
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the quantification of cell cycle arrest induced by this compound.
A. Materials
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
RNase A solution (e.g., 100 µg/mL, DNase free)[9]
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes and appropriate laboratory equipment
B. Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Protocol.
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash cells once with cold PBS.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[12]
-
Carefully decant the ethanol and wash the pellet with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9][12]
-
Incubate for 15-30 minutes at room temperature in the dark.[10]
-
-
Acquisition: Analyze samples on a flow cytometer using a linear scale for the PI signal. Use a pulse-width vs. pulse-area plot to gate on single cells and exclude doublets.[9][12] Collect at least 20,000 events.
C. Data Presentation
Summarize the cell cycle distribution data in a table.
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 45.3 ± 2.5 | 35.1 ± 1.8 | 19.6 ± 1.5 | 1.8 ± 0.3 |
| This compound (10 nM) | 58.9 ± 3.1 | 25.4 ± 2.0 | 15.7 ± 1.2 | 4.5 ± 0.9 |
| This compound (50 nM) | 75.2 ± 4.0 | 12.3 ± 1.5 | 12.5 ± 1.1 | 10.1 ± 2.1 |
| This compound (100 nM) | 85.1 ± 3.8 | 5.5 ± 0.9 | 9.4 ± 0.8 | 15.8 ± 2.5 |
Data are representative examples (Mean ± SD, n=3), consistent with published findings of G1/G0 arrest.[5]
Protocol 3: Intracellular Phospho-protein Staining (Target Engagement)
This protocol measures the phosphorylation status of intracellular proteins, such as STAT3 or STAT5, to confirm that this compound is engaging its target, JAK2.[5] A decrease in cytokine-induced STAT phosphorylation indicates effective target inhibition.
A. Materials
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol or a saponin-based buffer)
-
Fluorochrome-conjugated antibodies (e.g., Alexa Fluor 647 anti-pSTAT3 (pY705), PE anti-pSTAT5 (pY694))
-
Appropriate cytokine for stimulation (e.g., IL-6 for STAT3, IL-2 or IL-7 for STAT5)[13]
-
Phosphate-Buffered Saline (PBS)
-
FACS Staining Buffer (e.g., PBS with 2% FBS)
B. Experimental Protocol
-
Cell Culture: Culture cells as previously described.
-
This compound Pre-treatment: Incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.[5][13]
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL IL-6) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[13] Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in ice-cold Permeabilization Buffer (e.g., 90% Methanol) and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the permeabilized cells twice with FACS Staining Buffer.
-
Resuspend the cells in 100 µL of FACS Staining Buffer.
-
Add the titrated amount of fluorochrome-conjugated phospho-specific antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Acquisition: Wash the cells once with FACS Staining Buffer and resuspend in a final volume of 300-400 µL for analysis.
C. Data Presentation
Data can be presented as the Median Fluorescence Intensity (MFI) of the phospho-protein signal.
| Treatment | Stimulation | pSTAT3 MFI | % Inhibition |
| Untreated | None | 50 ± 8 | N/A |
| Vehicle Control | IL-6 | 1500 ± 120 | 0% |
| This compound (10 nM) | IL-6 | 850 ± 95 | 44.1% |
| This compound (50 nM) | IL-6 | 300 ± 45 | 82.8% |
| This compound (100 nM) | IL-6 | 95 ± 15 | 96.9% |
% Inhibition calculated relative to the cytokine-stimulated vehicle control after subtracting the unstimulated background. Data are representative examples (Mean ± SD, n=3).
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of p-JAK2 in Tissues Following Flonoltinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib (also known as this compound Maleate) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated significant therapeutic potential in the treatment of myeloproliferative neoplasms (MPNs), which are frequently driven by hyperactivity of the JAK2 signaling pathway.[2][3][4] A common mutation, JAK2V617F, leads to constitutive activation of JAK2 and downstream signaling pathways, promoting cell proliferation and survival.[2]
This compound exhibits a unique mechanism of action by binding to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, with a notably higher affinity for the JH2 domain.[3][5] This allosteric inhibition effectively suppresses JAK2 autophosphorylation, leading to a downstream reduction in the phosphorylation of STAT proteins (Signal Transducer and Activator of Transcription), such as STAT3 and STAT5.[3]
Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ expression and phosphorylation status of proteins within the tissue microenvironment. This application note provides a detailed protocol for the detection of phosphorylated JAK2 (p-JAK2) in formalin-fixed paraffin-embedded (FFPE) tissue sections, a key pharmacodynamic biomarker for assessing the biological activity of this compound.
JAK2 Signaling Pathway and this compound Inhibition
The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. In MPNs, mutations such as JAK2V617F result in ligand-independent activation of this pathway. This compound intervenes by directly inhibiting the phosphorylation of JAK2, thereby blocking the entire downstream signaling cascade.
Preclinical Data: this compound Reduces p-JAK2 in Spleen Tissue
A preclinical study in a murine model of JAK2V617F-induced myeloproliferative neoplasm demonstrated that oral administration of this compound led to a significant, dose-dependent reduction in the levels of p-JAK2 in spleen tissue as measured by immunohistochemistry.[3] The inhibitory effect of this compound on p-JAK2 was found to be more potent than that of fedratinib, another JAK2 inhibitor.[3]
| Treatment Group | Dose (mg/kg) | Mean p-JAK2 IHC Staining Intensity (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle | - | 100 | ± 12.5 | - |
| This compound | 15 | 45 | ± 8.2 | < 0.01 |
| This compound | 30 | 25 | ± 6.5 | < 0.001 |
| Fedratinib | 30 | 55 | ± 9.8 | < 0.05 |
Note: The data presented in this table is a representative summary based on published findings. Actual values may vary.[3]
Experimental Protocol: Immunohistochemistry for p-JAK2 in FFPE Tissues
This protocol provides a detailed methodology for the detection of p-JAK2 in formalin-fixed, paraffin-embedded tissue sections, such as spleen or bone marrow.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen peroxide in methanol
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-JAK2 (Tyr1007/1008)
-
Secondary antibody: Goat anti-rabbit IgG, HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave or pressure cooker for antigen retrieval
-
Light microscope
Procedure
1. Deparaffinization and Rehydration a. Immerse slides in xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% ethanol: 1 change for 3 minutes. d. Immerse slides in 70% ethanol: 1 change for 3 minutes. e. Rinse gently with running tap water for 5 minutes. f. Wash in PBS for 5 minutes.
2. Antigen Retrieval a. Place slides in a Coplin jar filled with 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the slides in a microwave or pressure cooker. For microwaving, bring to a boil and then maintain a sub-boiling temperature for 10-15 minutes. c. Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes). d. Wash slides in PBS: 2 changes for 5 minutes each.
3. Blocking of Endogenous Peroxidase a. Immerse slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature. b. Wash slides in PBS: 2 changes for 5 minutes each.
4. Blocking of Non-specific Binding a. Incubate slides with blocking buffer (10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber. b. Gently tap off excess blocking buffer before proceeding to the next step. Do not rinse.
5. Primary Antibody Incubation a. Dilute the primary anti-p-JAK2 antibody to its optimal concentration in the blocking buffer. b. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation a. Wash slides in PBS: 3 changes for 5 minutes each. b. Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, to the tissue sections. c. Incubate for 1 hour at room temperature in a humidified chamber.
7. Chromogenic Detection a. Wash slides in PBS: 3 changes for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's protocol. c. Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the color development under a microscope. d. Stop the reaction by immersing the slides in deionized water.
8. Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in running tap water for 5-10 minutes.
9. Dehydration and Mounting a. Dehydrate the slides through a graded series of ethanol: 70%, 95%, and 100% (2 changes of 3 minutes each). b. Clear the slides in xylene: 2 changes for 5 minutes each. c. Apply a drop of mounting medium to the tissue section and place a coverslip.
10. Analysis a. Examine the slides under a light microscope. Positive staining for p-JAK2 will appear as a brown precipitate. b. For quantitative analysis, digital images of the stained sections can be captured and the staining intensity can be measured using image analysis software (e.g., ImageJ, Image-Pro Plus). The results can be expressed as a percentage of positive cells or as an H-score.
Conclusion
The immunohistochemical detection of p-JAK2 is a valuable method for assessing the pharmacodynamic effects of this compound in both preclinical and potentially in clinical tissue samples. The provided protocol offers a robust framework for this analysis. Proper validation of antibodies and optimization of the staining procedure are essential for obtaining reliable and reproducible results. The quantitative data from such studies can provide critical insights into the dose-dependent activity of this compound and its impact on the JAK2 signaling pathway in the tissue context.
References
- 1. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 2. pvreporter.com [pvreporter.com]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Flonoltinib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Flonoltinib, a potent dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Understanding the kinase selectivity profile of this compound is critical for interpreting experimental results and anticipating potential therapeutic and adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent and selective dual inhibitor of JAK2 and FLT3.[1][2][3][4] It also demonstrates high potency against the JAK2V617F mutation, a common driver in myeloproliferative neoplasms (MPNs).[1][2]
Q2: What are the known off-target kinases of this compound?
A2: Kinase screening data indicates that this compound has inhibitory activity against other members of the JAK family, namely JAK1, JAK3, and Tyrosine Kinase 2 (TYK2), although with significantly less potency compared to JAK2.[1][2] Some reports also suggest it may act as a triple-target inhibitor, affecting CDK6.
Q3: How does the selectivity of this compound for JAK2 compare to other JAK family members?
A3: this compound exhibits a high degree of selectivity for JAK2. It is reported to be 650–900 times more selective for JAK2 than for JAK1 and JAK3, and approximately 80 times more selective for JAK2 over TYK2.[1][2]
Q4: What is the mechanism of this compound's high selectivity for JAK2?
A4: this compound's selectivity is attributed to its unique binding mechanism. It has a stronger affinity for the pseudokinase domain (JH2) of JAK2 than the kinase domain (JH1).[1][3] This interaction with the JH2 domain may contribute to its enhanced selectivity within the JAK family.[1]
Q5: Are there any non-kinase off-target effects reported for this compound?
A5: Currently, the available literature primarily focuses on the kinase selectivity profile of this compound. While some similar drugs, like Fedratinib, have been reported to inhibit non-kinase targets such as BRD4, there is no direct evidence from the provided search results to indicate significant non-kinase off-target effects for this compound.
Troubleshooting Guide
Problem 1: Unexpected cellular phenotype observed that is inconsistent with JAK2 or FLT3 inhibition.
-
Possible Cause: This could be due to this compound's off-target effects on other kinases, such as JAK1, JAK3, or CDK6, which may play a role in the specific cellular context being studied.
-
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Compare the observed phenotype with the known functions of less potently inhibited kinases (JAK1, JAK3, TYK2).
-
Use More Selective Inhibitors: As a control, use more specific inhibitors for JAK1, JAK3, or CDK6 to see if they replicate the unexpected phenotype.
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects are more likely to be observed at higher concentrations of this compound.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Problem 2: Discrepancy between in vitro kinase assay IC50 values and cellular potency.
-
Possible Cause: Several factors can contribute to this, including cell permeability, intracellular ATP concentrations, and the presence of cellular binding partners.
-
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, determine the cell permeability of this compound in your experimental system.
-
Consider ATP Concentration: Standard in vitro kinase assays often use ATP concentrations near the Km of the enzyme, whereas intracellular ATP levels are much higher. This can lead to a rightward shift in IC50 values in cellular assays for ATP-competitive inhibitors.
-
Evaluate Cellular Context: The activation state of the target kinase and the presence of scaffolding proteins or downstream signaling partners in a cellular environment can influence inhibitor potency.
-
Problem 3: Observing toxicity in animal models that is not readily explained by JAK2 or FLT3 inhibition.
-
Possible Cause: Off-target effects, even if weaker, can contribute to in vivo toxicity. For example, inhibition of other JAK family members can lead to immunosuppressive effects.
-
Troubleshooting Steps:
-
Correlate with Pharmacokinetics: Analyze the pharmacokinetic profile of this compound in the animal model. Are the observed toxicities occurring at plasma concentrations where significant off-target inhibition is predicted?
-
Compare with Other JAK Inhibitors: Review the toxicity profiles of other JAK inhibitors with different selectivity profiles (e.g., Ruxolitinib, Momelotinib) to identify potential class-wide effects versus this compound-specific toxicities.
-
Histopathological Analysis: Conduct a thorough histopathological examination of affected tissues to look for clues about the underlying mechanism of toxicity.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) | Notes |
| JAK2 | 0.8 | Primary Target |
| JAK2V617F | 1.4 | Primary Target (mutant) |
| FLT3 | 15 | Primary Target |
| JAK1 | - | 650-900 fold less potent than JAK2 |
| JAK3 | - | 650-900 fold less potent than JAK2 |
| TYK2 | - | ~80 fold less potent than JAK2 |
Data compiled from multiple sources.[1][2]
Table 2: Binding Affinity of this compound for JAK2 Domains
| JAK2 Domain | Kd (µM) |
| JH1 | 20.9 |
| JH2 | 3.14 |
| JH2V617F | 5.21 |
Kd values determined by surface plasmon resonance.[2]
Experimental Protocols
1. In Vitro Biochemical Kinase Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound against a purified kinase. Specific conditions may need to be optimized for each kinase.
-
Materials:
-
Purified recombinant kinase (e.g., JAK2, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the purified kinase and the specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cell-Based Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of a target protein in a cellular context.
-
Materials:
-
Cell line expressing the target kinase (e.g., HEL cells for JAK2, MV4-11 cells for FLT3)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
Stimulant (if required to activate the signaling pathway, e.g., cytokines for JAKs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-STAT5)
-
Primary antibody against the total form of the target protein
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot reagents and equipment or ELISA plates and reagents
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).
-
If necessary, stimulate the cells with the appropriate ligand to induce kinase activation and phosphorylation of the downstream target.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target protein using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signal and normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the cellular IC50 value.
-
Visualizations
Caption: Simplified signaling pathways of JAK-STAT and FLT3, indicating the primary and off-target inhibitory effects of this compound.
Caption: A generalized experimental workflow for determining the in vitro kinase inhibitory potency (IC50) of this compound.
Caption: Logical relationship between this compound's on-target and potential off-target activities and their resulting biological outcomes.
References
- 1. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Flonoltinib (Gilteritinib) Resistance in AML
Note on "Flonoltinib": "this compound" is not a recognized drug in scientific literature. This technical support guide will use Gilteritinib , a well-characterized and clinically approved FLT3 inhibitor, as a proxy to provide accurate and relevant information on overcoming resistance in FLT3-mutated Acute Myeloid Leukemia (AML). The principles and methodologies described are broadly applicable to novel FLT3 inhibitors like the hypothetical "this compound."
This resource is designed for researchers, scientists, and drug development professionals investigating this compound (Gilteritinib) resistance in AML cell lines. It provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Action |
| Decreased sensitivity (Increased IC50) to this compound in my AML cell line. | 1. On-target resistance: Acquired secondary mutations in the FLT3 gene (e.g., "gatekeeper" mutation F691L).[1][2] 2. Off-target resistance: Activation of bypass signaling pathways (e.g., RAS/MAPK, PI3K/AKT, AXL, PIM1).[1][3][2] 3. Microenvironment-mediated resistance: Secretion of growth factors like FLT3 Ligand (FL) or Fibroblast Growth Factor 2 (FGF2) by stromal cells.[4][5] | 1. Sequence the FLT3 gene in the resistant cell line to identify potential mutations. 2. Perform Western blot analysis to assess the phosphorylation status of key proteins in bypass pathways (p-ERK, p-AKT, p-STAT5). 3. Co-culture AML cells with stromal cells or supplement media with FL/FGF2 to test for microenvironment-mediated protection.[5] 4. Test combination therapies targeting the identified bypass pathways (See FAQ section). |
| My combination therapy is not showing synergistic effects. | 1. Suboptimal drug concentrations: The concentrations used may not be in the synergistic range. 2. Antagonistic or additive interaction: The chosen drugs may not have a synergistic relationship in your specific cell line. 3. Incorrect experimental timing: The duration of drug exposure may be insufficient or excessive. | 1. Perform a dose-matrix experiment testing a range of concentrations for both drugs. 2. Calculate the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6][7] 3. Consult literature for previously validated synergistic combinations with FLT3 inhibitors.[8][9][10] |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Drug instability or improper storage. 4. Cell line heterogeneity. | 1. Ensure accurate cell counting and uniform seeding in all wells. 2. Avoid using the outermost wells of the plate or fill them with sterile media/PBS to maintain humidity. 3. Follow manufacturer's guidelines for drug storage and prepare fresh dilutions for each experiment. 4. Perform single-cell cloning to establish a more homogenous cell population if needed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound (Gilteritinib) in AML?
There are two main categories of resistance:
-
On-target Mechanisms: These involve genetic alterations within the FLT3 gene itself. The most critical is the "gatekeeper" mutation F691L, which confers broad resistance to many currently available FLT3 inhibitors, including Gilteritinib.[1][3][2] Other mutations in the tyrosine kinase domain (TKD), such as at the D835 residue, can confer resistance to older, type II inhibitors, but second-generation type I inhibitors like Gilteritinib are generally effective against these.[1][3]
-
Off-target Mechanisms: These mechanisms allow cancer cells to survive despite effective FLT3 inhibition by activating alternative survival pathways.[1][3] Common bypass pathways include:
-
RAS/MAPK pathway activation: Mutations in genes like NRAS can make cells independent of FLT3 signaling.[2]
-
PI3K/AKT/mTOR pathway upregulation. [4]
-
Activation of other receptor tyrosine kinases, such as AXL.[1][11]
-
Upregulation of anti-apoptotic proteins like MCL-1.[10]
-
Protection from the bone marrow microenvironment, which can secrete factors like FLT3 ligand (FL) and FGF2 that promote leukemia cell survival.[4][5]
-
Q2: How can I overcome this compound (Gilteritinib) resistance in my cell lines?
The most effective strategy is typically combination therapy. The choice of the second agent depends on the resistance mechanism:
-
For bypass pathway activation: Combine this compound with inhibitors targeting the activated pathway. Promising combinations include:
-
BCL-2 inhibitors (e.g., Venetoclax): This is a highly synergistic combination, as FLT3 inhibition downregulates MCL-1, making cells more dependent on BCL-2 for survival.[10] The combination of Gilteritinib and Venetoclax has shown promising results.[8][9]
-
MEK inhibitors (e.g., Trametinib): To target the RAS/MAPK pathway.
-
PI3K/mTOR inhibitors: To target the PI3K/AKT pathway.
-
-
For F691L gatekeeper mutation: This is challenging as it confers broad resistance. A potential strategy is to use novel, next-generation inhibitors designed to overcome this specific mutation, such as Sitravatinib, which has shown preclinical efficacy against the F691L mutation.[12]
-
For microenvironment-mediated resistance: Combining this compound with agents that disrupt the protective niche, such as AXL inhibitors, may be effective.[11]
Q3: What are typical IC50 values for Gilteritinib in sensitive vs. resistant AML cell lines?
IC50 values can vary based on the cell line and experimental conditions. However, a general comparison is provided below based on published data.
| Cell Line / Condition | FLT3 Mutation Status | Gilteritinib IC50 (nM) | Reference |
| MV4-11 (sensitive) | FLT3-ITD | 0.92 | [13] |
| MOLM-13 (sensitive) | FLT3-ITD | 2.9 | [13] |
| Ba/F3 (FLT3-ITD) | Transfected | 1.8 | [13] |
| Ba/F3 (FLT3-ITD-F691L) | Transfected, Gatekeeper Mutation | 22 | [13] |
| Ba/F3 (FLT3-ITD-F691I) | Transfected, Gatekeeper Mutation | 49 | [13] |
Visualized Pathways and Workflows
Caption: FLT3 signaling pathway and mechanisms of resistance to this compound (Gilteritinib).
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Key Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Harvest log-phase AML cells (e.g., MOLM-13, MV4-11) and count using a hemocytometer or automated cell counter.
-
Dilute cells to a final concentration of 2 x 10⁵ cells/mL in appropriate culture medium.
-
Dispense 50 µL of the cell suspension (10,000 cells) into each well of a white, clear-bottom 96-well plate.
-
-
Drug Preparation and Addition:
-
Prepare a 2X serial dilution of this compound (Gilteritinib) in culture medium. A typical starting concentration is 1000 nM, diluted down to ~0.05 nM across 10-12 points.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Add 50 µL of the 2X drug dilutions to the corresponding wells containing cells, resulting in a final volume of 100 µL and a 1X final drug concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average luminescence from the "no cells" blank wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Treatment and Lysis:
-
Seed 2-3 x 10⁶ AML cells in a 6-well plate and treat with this compound (e.g., at 10x IC50) for a short duration (e.g., 2-4 hours) to assess acute signaling inhibition.
-
For resistant lines, compare untreated sensitive and resistant cells to see baseline pathway activation.
-
After treatment, aspirate the medium, wash cells once with ice-cold PBS, and lyse the cell pellet in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-15% Tris-Glycine polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Key antibodies include:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry can be used for semi-quantitative analysis.
-
Protocol 3: Drug Synergy Analysis using Combination Index (CI)
-
Experimental Design:
-
Determine the IC50 of this compound and the second drug (e.g., Venetoclax) individually.
-
Design a dose-matrix experiment where the drugs are combined at constant ratios based on their IC50 values (e.g., 4:1, 1:1, 1:4 ratios of their IC50s).
-
Include serial dilutions of each drug alone and the combinations.
-
-
Assay Performance:
-
Perform a cell viability assay (as in Protocol 1) with the designed dose-matrix plate.
-
-
Data Analysis (using CompuSyn or similar software):
-
Input the dose-response data for each drug alone and for the combinations.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation of CI values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
References
- 1. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The AML microenvironment catalyzes a step-wise evolution to gilteritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput approaches to uncover synergistic drug combinations in leukemia. | Broad Institute [broadinstitute.org]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. Gilteritinib-based combination therapy in adult relapsed/refractory FLT3-mutated acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sitravatinib as a potent FLT3 inhibitor can overcome gilteritinib resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flonoltinib dose-limiting toxicity in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Flonoltinib, based on findings from clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound maleate is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3)[1]. Its therapeutic potential lies in its ability to block the JAK/STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms (MPNs), and to inhibit FLT3-mediated signaling, which is implicated in certain leukemias[1]. By targeting these pathways, this compound aims to reduce cell proliferation and induce apoptosis in cancer cells[1]. Preclinical studies have shown that this compound has a high selectivity for JAK2[2].
Q2: What are the reported dose-limiting toxicities (DLTs) for this compound in clinical trials?
In the first-in-human phase I/IIa clinical trial (NCT05153343) in patients with myelofibrosis, no dose-limiting toxicities (DLTs) were reported during the first cycle of the phase 1 dose-escalation stage[3][4][5]. The maximum tolerated dose (MTD) was determined to be 225 mg per day[3][4]. While specific DLT definitions for this trial are not publicly available, DLTs in oncology trials are generally defined as severe adverse events that prevent further dose escalation.
Q3: What are the most common adverse events observed with this compound treatment?
The most frequently reported treatment-related adverse events (TRAEs) of grade 3 or higher in the NCT05153343 trial were hematological. These included anemia, thrombocytopenia, leukopenia, and neutropenia. Non-hematological grade 3 or higher TRAEs included pneumonia, decreased fibrinogen, hypertension, abdominal pain, and abnormal liver function[1][3].
Q4: How should I manage hematological toxicities during my experiments?
Based on the clinical trial data, hematological toxicities are the most common grade 3 or higher adverse events. For research purposes, it is crucial to establish baseline hematological parameters before initiating experiments. Regular monitoring of complete blood counts is recommended to detect early signs of anemia, thrombocytopenia, or neutropenia. If significant hematological changes are observed, consider dose reduction or temporary interruption of treatment in your experimental model, mirroring the management strategies in clinical trials.
Data Presentation
Table 1: Summary of Grade ≥3 Treatment-Related Adverse Events (TRAEs) in the this compound NCT05153343 Trial [1][3]
| Adverse Event | Overall Population (%) | Dose-Escalation Cohort (%) | Dose-Expansion Cohort (%) |
| Hematological | |||
| Anemia | 48.4 | 50.0 | 50.0 |
| Thrombocytopenia | 29.0 | 13.3 | 43.8 |
| Leukopenia | 19.4 | 13.3 | 25.0 |
| Neutropenia | 16.1 | 6.7 | 25.0 |
| Decreased Lymphocyte Count | 16.1 | Not Reported | Not Reported |
| Non-Hematological | |||
| Pneumonia | 9.7 | 6.7 | 12.5 |
| Fibrinogen Decreased | 3.2 | 6.7 | 6.3 |
| Hypertension | 3.2 | 0.0 | 6.3 |
| Abdominal Pain | 3.2 | 0.0 | 6.3 |
| Abnormal Liver Function | 3.2 | 0.0 | 6.3 |
Experimental Protocols
Protocol: Assessment of Hematological Toxicity in Preclinical Models
-
Baseline Assessment: Prior to treatment with this compound, collect peripheral blood from animal models to establish baseline complete blood count (CBC) parameters, including hemoglobin, platelet count, white blood cell count, and absolute neutrophil count.
-
Treatment Administration: Administer this compound at the desired dose and schedule based on your experimental design. The clinical trial (NCT05153343) explored oral doses ranging from 25 mg to 325 mg[4].
-
Monitoring: Collect peripheral blood samples at regular intervals (e.g., weekly) throughout the treatment period.
-
CBC Analysis: Perform CBC analysis on all collected samples to monitor for changes in hematological parameters.
-
Toxicity Grading: Grade the severity of any observed hematological changes using a standardized grading system, such as the Veterinary Co-operative Oncology Group's Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
-
Data Analysis: Compare the on-treatment hematological parameters to the baseline values to determine the extent of any hematological toxicity.
Mandatory Visualization
Diagram: this compound's Mechanism of Action - JAK/STAT Signaling Pathway
Caption: this compound inhibits the JAK2 protein, blocking the JAK/STAT signaling pathway.
Diagram: Experimental Workflow for Assessing this compound Toxicity
Caption: A general workflow for assessing the toxicity of this compound in preclinical studies.
References
Flonoltinib Hematological Side Effects: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the hematological side effects of Flonoltinib.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological side effects observed with this compound?
Based on clinical trial data, the most frequently reported grade ≥3 hematological adverse events include anemia, thrombocytopenia, leukopenia, and neutropenia.[1][2][3][4]
Q2: What is the mechanism of action of this compound that leads to these hematological effects?
This compound is a dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[5][6] The JAK/STAT signaling pathway is crucial for the proliferation and differentiation of hematopoietic progenitor cells. By inhibiting JAK2, this compound disrupts the signaling of various cytokines and growth factors essential for normal blood cell production, which can lead to cytopenias.[5][7] this compound's high selectivity for JAK2 over JAK1 and JAK3, partly due to its unique binding to the pseudokinase domain (JH2) of JAK2, is suggested to potentially reduce off-target hematologic toxicities compared to less selective JAK inhibitors.[7][8][9]
Q3: Where can I find quantitative data on the incidence of these hematological side effects?
The table below summarizes the incidence of grade ≥3 hematological treatment-emergent adverse events (TEAEs) from a key clinical study of this compound in patients with myelofibrosis.
| Adverse Event | Overall Incidence (%) | Dose-Escalation Cohort (%) | Dose-Expansion Cohort (%) |
| Anemia | 50.0% | 50.0% | 50.0% |
| Thrombocytopenia | 29.0% | 13.3% | 43.8% |
| Leukopenia | 19.4% | 13.3% | 25.0% |
| Neutropenia | 16.1% | 6.7% | 25.0% |
| Data from a first-in-human phase 1/2a study of this compound in myelofibrosis.[2] |
Troubleshooting Guides
Managing Anemia
Issue: A significant decrease in hemoglobin levels is observed after initiating this compound in an experimental model or clinical trial participant.
Troubleshooting Steps:
-
Confirm Anemia:
-
Perform a complete blood count (CBC) to confirm the hemoglobin level and assess red blood cell indices.
-
Rule out other potential causes of anemia (e.g., bleeding, hemolysis, nutritional deficiencies).
-
-
Grade the Severity:
-
Grade the anemia according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Implement Management Strategies (based on general JAK inhibitor guidelines):
-
Dose Modification: For moderate to severe anemia, consider a dose reduction of this compound. A lower starting dose may also mitigate the initial drop in hemoglobin.[10][11]
-
Treatment Interruption: For life-threatening anemia or a rapid decline in hemoglobin, temporarily interrupt this compound treatment until the hemoglobin level stabilizes.[2]
-
Supportive Care:
-
Administer red blood cell (RBC) transfusions as clinically indicated to manage symptoms of anemia.
-
The use of erythropoiesis-stimulating agents (ESAs) may be considered, although their efficacy in the context of JAK inhibitor-induced anemia can be variable.
-
-
Experimental Protocol: Monitoring Anemia
-
Frequency of Monitoring: Monitor hemoglobin levels and a full CBC every 2 to 4 weeks during the initial 3 months of this compound administration and then as clinically indicated.[5]
-
Data Collection: Record hemoglobin levels, red blood cell count, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC) at each time point.
-
Transfusion Records: Document all RBC transfusions, including pre- and post-transfusion hemoglobin levels.
Managing Thrombocytopenia
Issue: A significant drop in platelet count is observed.
Troubleshooting Steps:
-
Confirm Thrombocytopenia:
-
Verify the platelet count with a CBC.
-
Exclude other causes of thrombocytopenia (e.g., drug-induced thrombocytopenia from other agents, immune thrombocytopenia).
-
-
Grade the Severity:
-
Grade the thrombocytopenia using the CTCAE.
-
-
Implement Management Strategies (based on general JAK inhibitor guidelines):
-
Dose Modification: For moderate thrombocytopenia, a dose reduction of this compound may be necessary.
-
Treatment Interruption: For severe thrombocytopenia (e.g., platelet count <50 x 10⁹/L), interrupt this compound treatment.[2][5] Treatment may be resumed at a lower dose once the platelet count recovers to a safe level.
-
Supportive Care: Platelet transfusions may be administered in cases of active bleeding or for patients at high risk of bleeding.
-
Experimental Protocol: Monitoring Thrombocytopenia
-
Frequency of Monitoring: Monitor platelet counts every 2 to 4 weeks for the first 3 months of treatment and then as clinically indicated.[5] More frequent monitoring is advised if the platelet count is decreasing.
-
Data Collection: Record platelet counts at each assessment.
-
Bleeding Assessment: Clinically monitor for any signs of bleeding (e.g., petechiae, ecchymosis, epistaxis, gastrointestinal bleeding).
Managing Neutropenia
Issue: A significant decrease in the absolute neutrophil count (ANC) is observed.
Troubleshooting Steps:
-
Confirm Neutropenia:
-
Calculate the ANC from a CBC with differential.
-
Rule out other causes of neutropenia.
-
-
Grade the Severity:
-
Grade the neutropenia according to the CTCAE.
-
-
Implement Management Strategies (based on general JAK inhibitor guidelines):
-
Dose Modification: For moderate neutropenia, consider a dose reduction of this compound.
-
Treatment Interruption: For severe neutropenia (e.g., ANC <0.5 x 10⁹/L), interrupt this compound treatment until the ANC recovers.[2]
-
Supportive Care:
-
Experimental Protocol: Monitoring Neutropenia
-
Frequency of Monitoring: Monitor the CBC with differential, including the ANC, every 2 to 4 weeks for the first 3 months, and then as clinically indicated.
-
Data Collection: Record the white blood cell count, neutrophil percentage, and calculated ANC.
-
Infection Monitoring: Closely monitor for signs and symptoms of infection, especially fever.
Visualizations
References
- 1. Managing side effects of JAK inhibitors for myelofibrosis in clinical practice [pubmed.ncbi.nlm.nih.gov]
- 2. hcp.jakafi.com [hcp.jakafi.com]
- 3. media.primeinc.org [media.primeinc.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Which patients are candidates for JAK inhibitors and how to manage patients on JAK inhibitor treatment | Oncohema Key [oncohemakey.com]
- 6. tandfonline.com [tandfonline.com]
- 7. targetedonc.com [targetedonc.com]
- 8. For Hematologic Toxicities - FOLOTYN.com - HCP Site [folotyn.com]
- 9. onclive.com [onclive.com]
- 10. patientpower.info [patientpower.info]
- 11. Efficacy and safety of a novel dosing strategy for ruxolitinib in the treatment of patients with myelofibrosis and anemia: the REALISE phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Optimizing Flonoltinib Concentration for In Vitro Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Flonoltinib concentration for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It binds to and inhibits the activity of both JAK2 and FLT3, thereby preventing the activation of the JAK/signal transducer and activator of transcription (STAT) signaling pathway, as well as FLT3-mediated signaling.[2] This inhibition can lead to the induction of apoptosis and a reduction in the proliferation of tumor cells where JAK2 and FLT3 are overexpressed.[2]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, effective concentrations in various cell lines range from the low nanomolar (nM) to the low micromolar (µM) range. For instance, in MV4-11 cells, concentrations between 5-100 nM have been shown to induce apoptosis and cell cycle arrest.[1][3] For inhibition of p-FLT3, a dose-dependent effect has been observed in the range of 0.008-1 µM in MV4-11 and SET-2 cells.[1][3]
Q3: How should I prepare my this compound stock solution?
This compound is soluble in DMSO. For a stock solution, you can dissolve this compound in fresh DMSO to a concentration of 94 mg/mL (201.03 mM). It is recommended to use sonication to aid dissolution. For in vitro experiments, the stock solution should be further diluted in cell culture medium to the desired final concentrations. Always ensure the final DMSO concentration in your experimental wells is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of cell viability with this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response curve with a wider range of concentrations. Start from a low concentration (e.g., 1 nM) and extend to a higher concentration (e.g., 10 µM) to determine the half-maximal inhibitory concentration (IC50).
-
-
Possible Cause 2: Incorrect Drug Preparation or Storage. Improper handling of this compound can lead to degradation.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Store the stock solution at -20°C for up to one month.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may not be sensitive to JAK2 or FLT3 inhibition.
-
Solution: Confirm the expression and activation of JAK2 and FLT3 in your cell line using techniques like Western blotting or flow cytometry. Consider using a positive control cell line known to be sensitive to this compound, such as MV4-11.
-
Issue 2: I am observing high background or inconsistent results in my Western blot for p-STAT or p-FLT3.
-
Possible Cause 1: Suboptimal Antibody Dilution or Quality.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. Ensure your antibodies are validated for the specific application.
-
-
Possible Cause 2: Inconsistent Protein Loading.
-
Solution: Perform a protein quantification assay (e.g., BCA or Bradford assay) to ensure equal loading of protein in each lane. Use a loading control, such as GAPDH or β-actin, to normalize your results.
-
-
Possible Cause 3: Issues with Lysis Buffer or Phosphatase Inhibitors.
-
Solution: Ensure your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of your target proteins.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JAK1 | 26 |
| JAK2 | 0.7 - 0.8 |
| JAK3 | 39 |
| FLT3 | 4 - 15 |
| JAK2V617F | 1.4 |
Data compiled from multiple sources.[1][3][4][5]
Table 2: Effective Concentrations of this compound in In Vitro Cellular Assays
| Cell Line | Assay | Concentration Range | Observed Effect |
| MV4-11 | Apoptosis Induction | 5 - 100 nM | Dose-dependent increase in apoptosis.[1][3] |
| MV4-11 | Cell Cycle Arrest | 5 - 100 nM | Strong induction of G1/G0 arrest (85% at 100 nM).[1][3] |
| MV4-11, SET-2 | p-FLT3 Inhibition | 0.008 - 1 µM | Dose-dependent downregulation of p-FLT3.[1][3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 15,000–20,000 cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JAK2, p-STAT3/5, p-FLT3, and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits JAK2 and FLT3 signaling pathways.
Caption: Workflow for optimizing this compound concentration.
References
Flonoltinib stability in DMSO solution long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Flonoltinib in DMSO solution for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound in DMSO?
For optimal stability of your this compound DMSO stock solution, it is recommended to aliquot the solution into single-use volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles as this can degrade the compound.[1] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can lead to compound degradation.[2] Therefore, it is crucial to use anhydrous DMSO and handle solutions in a dry environment.
Q2: My this compound stock solution has been at room temperature for a few hours. Is it still usable?
While most compounds in DMSO are relatively stable at room temperature for short periods, prolonged exposure can lead to degradation.[1] One study on a large compound library showed a 92% probability of compound integrity after 3 months of storage at room temperature, which dropped to 52% after one year.[3] If your experiment is sensitive, it is advisable to use a freshly thawed aliquot or prepare a new stock solution. For non-critical applications, the solution may still be usable, but the potential for reduced activity should be considered.
Q3: I observed precipitation in my this compound DMSO stock after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or due to the absorption of water by DMSO.[2][4][5] To redissolve the compound, you can gently warm the vial to room temperature and vortex it. If precipitation persists, brief sonication may help. It is crucial to ensure the compound is fully dissolved before use to achieve an accurate concentration in your experiments. If the precipitate does not redissolve, it may indicate compound degradation, and a fresh stock solution should be prepared.
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
It is strongly recommended to avoid repeated freeze-thaw cycles.[1] Each cycle can introduce moisture and potentially lead to compound degradation or precipitation. A study on various compounds in DMSO indicated no significant loss after 11 freeze/thaw cycles when handled properly under a nitrogen atmosphere.[6][7] However, as a best practice, aliquoting the stock solution into single-use volumes is the most effective way to maintain its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in stock solution due to improper storage (e.g., repeated freeze-thaw, moisture contamination). | Prepare a fresh stock solution from powder. Ensure proper storage of new aliquots at -80°C. Validate the new stock in a control experiment. |
| Precipitation of this compound leading to inaccurate concentration. | Before use, visually inspect the solution for any precipitate. If present, warm to room temperature and vortex to redissolve. Confirm complete dissolution. | |
| Reduced potency of this compound | Long-term storage at -20°C or exposure to room temperature. | For long-term storage, always use -80°C. If a stock has been stored at -20°C for over a month, its efficacy should be re-verified.[1] |
| Contamination of DMSO with water. | Use high-purity, anhydrous DMSO. Store DMSO under dry conditions and minimize its exposure to the atmosphere. | |
| Color change in the DMSO stock solution | Potential chemical decomposition of the compound. | Discard the solution and prepare a fresh stock. A color change can be an indicator of compound instability.[8] |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- Anhydrous DMSO
- HPLC grade acetonitrile
- HPLC grade water with 0.1% formic acid
- HPLC system with a UV detector
- C18 HPLC column
2. Stock Solution Preparation:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Aliquot the stock solution into multiple polypropylene tubes for storage at different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
3. Time-Point Analysis:
- At designated time points (e.g., Day 0, Week 1, Week 4, Week 12), retrieve one aliquot from each storage condition.
- Prepare a working solution (e.g., 100 µM) by diluting the stock in the mobile phase.
4. HPLC Analysis:
- Inject the working solution into the HPLC system.
- Use a suitable gradient of acetonitrile and water with 0.1% formic acid to elute the compound.
- Monitor the elution at a specific wavelength (determined by a UV scan of this compound).
- The stability is assessed by comparing the peak area of this compound at each time point to the peak area at Day 0. The appearance of new peaks may indicate degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage remaining versus time for each storage condition to determine the stability profile.
Visualizations
Caption: Recommended workflow for preparing and storing this compound DMSO stock solutions.
Caption: this compound inhibits the JAK/STAT signaling pathway by targeting JAK2.[9][10][11]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Flonoltinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Flonoltinib. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line assays. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors. Here are some key areas to investigate:
-
Compound Solubility and Stability: this compound maleate may require specific solvent conditions for complete dissolution. Precipitation of the compound can lead to a lower effective concentration and thus, variability in results.
-
Troubleshooting Tip: Ensure the compound is fully dissolved. Sonication or gentle heating may aid dissolution. It is recommended to prepare fresh working solutions for each experiment from a clarified stock solution.[1]
-
-
Cell Line Integrity: The genetic and phenotypic characteristics of cell lines can drift over time with continuous passaging. Variations in the expression or mutation status of target proteins like JAK2 and FLT3 will directly impact this compound's efficacy.
-
Troubleshooting Tip: Use low-passage number cells and regularly authenticate your cell lines through short tandem repeat (STR) profiling.
-
-
Assay Conditions: Variations in cell seeding density, incubation time with the compound, and the type of assay used (e.g., MTT, CellTiter-Glo) can all contribute to result variability.
-
Troubleshooting Tip: Standardize your experimental protocol. Ensure consistent cell numbers, incubation periods, and that the chosen viability assay is appropriate for your cell line and experimental endpoint. For example, this compound has been shown to induce apoptosis and cell cycle arrest, so endpoints measuring these effects might be more robust.[1][2]
-
Q2: The expected downstream signaling inhibition (e.g., p-STAT3/5) is not consistently observed after this compound treatment. What could be the issue?
A2: A lack of consistent downstream signaling inhibition can be due to several experimental variables:
-
Treatment Duration and Concentration: The effect of this compound on protein phosphorylation is dose and time-dependent. Insufficient concentration or a suboptimal treatment duration may not yield a robust and reproducible effect.
-
Cellular Context: The activation state of the JAK/STAT pathway can be influenced by culture conditions, such as the presence of cytokines or growth factors in the serum.
-
Troubleshooting Tip: For mechanistic studies, consider serum-starving the cells before cytokine stimulation to synchronize the signaling pathway and observe a clearer inhibitory effect of this compound.
-
-
Antibody Quality for Western Blotting: The quality and specificity of primary and secondary antibodies used to detect phosphorylated proteins are critical for reliable results.
-
Troubleshooting Tip: Validate your antibodies using appropriate positive and negative controls. Ensure you are using recommended antibody dilutions and incubation conditions.
-
Q3: We are seeing unexpected off-target effects or cellular toxicity at concentrations where this compound should be specific. Why might this be happening?
A3: While this compound is a potent dual inhibitor of JAK2 and FLT3, off-target effects can occur, particularly at higher concentrations.
-
Kinase Selectivity: this compound has higher selectivity for JAK2 over other JAK family members like JAK1 and JAK3.[1][2] However, at supra-physiological concentrations, it may inhibit other kinases, leading to unexpected phenotypes.
-
Troubleshooting Tip: Use the lowest effective concentration of this compound determined from your dose-response studies to minimize off-target effects. Refer to the provided IC50 data to understand its selectivity profile.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations.
-
Troubleshooting Tip: Always include a vehicle-only control in your experiments and ensure the final concentration of the solvent is consistent across all treatment groups and is below the toxic threshold for your cell line (typically <0.1% for DMSO).
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various kinases and in different cellular contexts.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| JAK2 | 0.7[1][2], 0.8[3] |
| JAK2V617F | 1.4[3] |
| FLT3 | 4[1][2], 15[3] |
| JAK1 | 26[1][2] |
| JAK3 | 39[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration Range | Incubation Time |
| MV4-11 | Apoptosis Induction | Dose-dependent increase in apoptosis | 5-100 nM | 2 hours |
| MV4-11 | Cell Cycle Arrest | G0/G1 arrest (85% at 100 nM) | 5-100 nM | 2 hours |
| MV4-11 | p-FLT3 Downregulation | Dose-dependent decrease in p-FLT3 | 0.008-1 µM | 2 hours |
| HEL | p-STAT3/5 Inhibition | Dose-dependent decrease in phosphorylation | Not specified | 3 hours |
| Ba/F3-JAK2V617F | p-STAT3/5 Inhibition | Dose-dependent decrease in phosphorylation | Not specified | 3 hours |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.
Protocol 2: Western Blotting for Phospho-STAT Analysis
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, p-STAT5, total STAT3, total STAT5, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the JAK/STAT and FLT3 signaling pathways.
References
Potential for Flonoltinib to develop acquired resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flonoltinib. The focus is on the potential for the development of acquired resistance, with guidance based on established mechanisms for other FLT3 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, particularly concerning the emergence of drug resistance.
Q1: My this compound-treated, FLT3-mutated cell line is showing signs of developing resistance (e.g., decreased apoptosis, increased proliferation). What are the potential on-target mechanisms?
A1: Acquired resistance to FLT3 inhibitors often occurs through secondary mutations within the FLT3 gene itself. These "on-target" mutations can interfere with the binding of the inhibitor to the kinase domain. While specific resistance mutations for this compound have not yet been characterized, it is plausible that it may be susceptible to mutations known to cause resistance to other FLT3 inhibitors.
-
Activation Loop Mutations: Mutations in the activation loop of the tyrosine kinase domain (TKD), such as those at the D835 residue (e.g., D835Y), can lock the kinase in an active conformation.[1][2][3] This can reduce the efficacy of certain types of FLT3 inhibitors.
-
Gatekeeper Mutations: A "gatekeeper" mutation, such as F691L, has been shown to confer broad resistance to many currently available FLT3 inhibitors.[1][2][3] This residue is critical for inhibitor binding, and its mutation can sterically hinder the drug's access to its binding pocket.
To investigate these possibilities, we recommend sequencing the FLT3 kinase domain of your resistant cell lines to identify any secondary mutations.
Q2: I've sequenced the FLT3 gene in my resistant cells and found no secondary mutations. What are the likely "off-target" resistance mechanisms?
A2: If no on-target mutations are detected, resistance is likely mediated by "off-target" mechanisms. These involve the activation of alternative signaling pathways that bypass the cell's dependency on FLT3 signaling for survival and proliferation.[1][2][3][4]
-
Activation of RAS/MAPK Pathway: Mutations in genes of the RAS/MAPK pathway, such as NRAS or KRAS, are a common off-target resistance mechanism.[1][4][5] These mutations can constitutively activate downstream signaling, rendering the inhibition of FLT3 ineffective.
-
Upregulation of Other Kinases: The overexpression of other kinases, such as AXL or PIM1, can provide an alternative survival signal.[1][5] For example, AXL activation can lead to the reactivation of STAT5 signaling, promoting cell survival despite FLT3 inhibition.[5][6]
-
Microenvironment-Mediated Resistance: The bone marrow microenvironment can protect leukemia cells from FLT3 inhibitors.[1][5] Stromal cells can secrete growth factors like FGF2, which can activate alternative survival pathways.[1][3] Additionally, stromal cells can express cytochrome P450 enzymes, such as CYP3A4, which can metabolize and inactivate FLT3 inhibitors.[1][5]
Q3: How can I experimentally confirm the mechanism of resistance in my cell culture model?
A3: A systematic approach is necessary to elucidate the resistance mechanism. We recommend the following workflow:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTS or MTT) to confirm the shift in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line.
-
Sequence for On-Target Mutations: Extract genomic DNA from both parental and resistant cell lines and perform Sanger or next-generation sequencing of the FLT3 gene, paying close attention to the kinase domain.
-
Investigate Off-Target Pathway Activation: If no FLT3 mutations are found, use western blotting to probe for the activation of key signaling pathways. Assess the phosphorylation status of proteins such as MEK, ERK (for the MAPK pathway), and STAT5. Also, screen for the upregulation of kinases like AXL.
-
Sequence for Off-Target Mutations: If you observe activation of a particular pathway (e.g., MAPK), sequence key genes within that pathway, such as NRAS and KRAS, for activating mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[7] By binding to and inhibiting the activity of both JAK2 and FLT3, it prevents the activation of their respective downstream signaling pathways, such as the JAK/STAT pathway.[7] This can lead to the induction of apoptosis and a decrease in the proliferation of tumor cells that overexpress these kinases.[7]
Q2: What are the primary categories of acquired resistance to FLT3 inhibitors?
A2: Acquired resistance to FLT3 inhibitors is broadly categorized into two main types:
-
On-Target Resistance: This involves genetic changes in the FLT3 gene itself, leading to secondary mutations in the kinase domain that prevent the inhibitor from binding effectively.[1][6]
-
Off-Target Resistance: This occurs when cancer cells develop ways to bypass their dependence on FLT3 signaling.[1][6] This can happen through the activation of other signaling pathways, often via new mutations in other genes (e.g., NRAS), or through signals from the surrounding tumor microenvironment.[1][4]
Q3: How does the FLT3 signaling pathway work, and where does this compound intervene?
A3: FLT3 is a receptor tyrosine kinase. When its ligand (FLT3 Ligand) binds, the receptor dimerizes and autophosphorylates, activating several downstream signaling pathways, including PI3K/Akt, RAS/MAPK, and STAT5. These pathways promote cell proliferation and survival. In FLT3-mutated acute myeloid leukemia (AML), mutations cause the receptor to be constantly active, even without the ligand. This compound acts by inhibiting this constitutive kinase activity, thereby blocking these downstream signals.
Data Presentation
Table 1: Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its target kinases.
| Kinase | IC50 (nM) |
| JAK2 | 0.7 |
| FLT3 | 4 |
| JAK1 | 26 |
| JAK3 | 39 |
(Data sourced from MedchemExpress)[2][3]
Table 2: Common Resistance Mutations in FLT3 and Affected Inhibitor Types
This table lists key mutations in the FLT3 kinase domain known to confer resistance to other FLT3 inhibitors. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.
| Mutation | Location | Typically Confers Resistance To |
| D835Y/V/F | Activation Loop (TKD2) | Type II inhibitors (e.g., Quizartinib) |
| F691L | Gatekeeper Residue | Both Type I and Type II inhibitors |
| N676K | Kinase Domain (TKD1) | Type I inhibitors (e.g., Midostaurin) |
(Information compiled from multiple sources on FLT3 inhibitor resistance)[1][7][8]
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 of this compound in a leukemia cell line.
-
Materials: 96-well plates, leukemia cell line (e.g., MV4-11), complete culture medium, this compound stock solution, MTS reagent (e.g., CellTiter 96 AQueous One Solution), plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the results to calculate the IC50 value.
-
2. Generation of Drug-Resistant Cell Lines
This protocol describes how to generate a this compound-resistant cell line through continuous exposure.
-
Materials: Parental leukemia cell line, complete culture medium, this compound.
-
Procedure:
-
Culture the parental cell line in the presence of this compound at a concentration equal to its IC50.
-
Monitor cell viability. Initially, most cells will die.
-
Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days.
-
Once the cells resume normal proliferation at this concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Allow the cells to adapt and resume proliferation at each new concentration before increasing it again.
-
This process can take several months. The resulting cell line will be resistant to this compound.
-
3. Western Blotting for Phospho-FLT3
This protocol is for assessing the inhibition of FLT3 phosphorylation by this compound.
-
Materials: Leukemia cell line, this compound, lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (anti-phospho-FLT3, anti-total-FLT3), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer containing inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FLT3 as a loading control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: The Impact of Flonoltinib on Normal Hematopoietic Stem Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for investigating the effects of Flonoltinib on normal hematopoietic stem cells (HSCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It exhibits high selectivity for JAK2 over other members of the JAK family, such as JAK1 and JAK3.[1][3] Preclinical studies have shown that this compound binds to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, which may contribute to its high selectivity.[3][4] By inhibiting JAK2 and FLT3, this compound can block downstream signaling pathways, such as the STAT pathway, which are crucial for the proliferation and survival of certain hematopoietic cells.[3]
Q2: What is the reported selectivity of this compound for JAK2?
A2: In vitro kinase assays have demonstrated that this compound has a high degree of selectivity for JAK2. It is reported to be 650-900 times more selective for JAK2 than for JAK1 and JAK3, and approximately 80 times more selective for JAK2 over TYK2.[1][3]
Q3: What are the known effects of this compound on normal hematopoietic cells from clinical trials?
A3: A first-in-human Phase I/IIa clinical trial of this compound in patients with myelofibrosis reported several grade ≥3 hematological treatment-emergent adverse events (TEAEs). These provide an indirect measure of the drug's impact on normal hematopoiesis. The most common events were anemia (48.4%), thrombocytopenia (29.0%), leukopenia (19.4%), decreased lymphocyte count (16.1%), and neutropenia (16.1%).[5]
Q4: How does this compound's inhibition of FLT3 potentially impact normal hematopoietic stem cells?
A4: The FLT3 receptor is important for the normal proliferation of primitive hematopoietic cells and its expression is largely restricted to CD34+ progenitor cells in the bone marrow.[6] Inhibition of FLT3 signaling in normal CD34+ cells has been shown to have a dose-dependent inhibitory effect on cell expansion, while the function of progenitor cells remained largely unaffected.[6] Therefore, it is plausible that this compound could impact the proliferation of normal HSCs and progenitor cells through its FLT3 inhibitory activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cytotoxicity observed in in vitro HSC cultures | - this compound concentration is too high.- Off-target effects of the inhibitor.- Suboptimal culture conditions. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.- Ensure high purity of the this compound compound.- Optimize cell culture media with appropriate cytokines to support HSC viability. |
| Inconsistent results in colony-forming unit (CFU) assays | - Variability in cell plating density.- Inconsistent mixing of cells in the semi-solid medium.- Subjectivity in colony identification and counting. | - Ensure accurate cell counting and consistent plating density across all experimental conditions.- Thoroughly but gently vortex the cell suspension with the methylcellulose medium to ensure a homogenous mixture.- Have two independent researchers score the colonies, or use imaging software for standardized counting. |
| Difficulty in interpreting flow cytometry data for HSC populations | - Inadequate blocking of non-specific antibody binding.- Incorrect gating strategy.- Spectral overlap between fluorochromes. | - Use appropriate Fc receptor blocking agents.- Include fluorescence-minus-one (FMO) controls to set accurate gates.- Use a spectral cytometer or carefully select fluorochromes with minimal overlap and perform proper compensation. |
| Lack of in vivo effect in animal models | - Insufficient drug dosage or bioavailability.- Rapid metabolism of the compound.- Differences in mouse strain sensitivity. | - Perform pharmacokinetic studies to determine the optimal dosing regimen to achieve desired plasma concentrations.- Consider alternative routes of administration.- Use the same mouse strain as reported in preclinical studies of this compound (e.g., BALB/c).[3] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JAK2 | 0.8[1][3] |
| JAK2V617F | 1.4[1][3] |
| FLT3 | 15[1][3] |
| JAK1 | ~540-720 |
| JAK3 | ~540-720 |
| TYK2 | ~64 |
Table 2: Grade ≥3 Hematological Adverse Events in a Phase I/IIa Clinical Trial of this compound in Myelofibrosis Patients
| Adverse Event | Percentage of Patients (%) |
| Anemia | 48.4[5] |
| Thrombocytopenia | 29.0[5] |
| Leukopenia | 19.4[5] |
| Decreased Lymphocyte Count | 16.1[5] |
| Neutropenia | 16.1[5] |
Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay for Normal Human Hematopoietic Progenitor Cells
Objective: To assess the impact of this compound on the proliferation and differentiation of normal human hematopoietic progenitor cells.
Materials:
-
Mononuclear cells (MNCs) isolated from normal human bone marrow or peripheral blood.
-
MethoCult™ medium (e.g., H4434 Classic).
-
This compound (dissolved in DMSO).
-
Iscove's MDM with 2% FBS.
-
35 mm culture dishes.
Procedure:
-
Thaw cryopreserved human MNCs and wash with Iscove's MDM with 2% FBS.
-
Perform a cell count and determine viability using trypan blue exclusion.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in Iscove's MDM.
-
Add the desired number of cells and the appropriate concentration of this compound (or vehicle control) to the MethoCult™ medium.
-
Vortex the tube to ensure the cells are evenly distributed.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Dispense the mixture into 35 mm culture dishes.
-
Incubate at 37°C, 5% CO2 in a humidified incubator for 14 days.
-
Enumerate and classify colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on morphology using an inverted microscope.
Protocol 2: Flow Cytometry Analysis of Murine Hematopoietic Stem and Progenitor Cell Populations
Objective: To quantify the relative proportions of different hematopoietic stem and progenitor cell populations in mouse bone marrow following in vivo treatment with this compound.
Materials:
-
Bone marrow cells flushed from the femurs and tibias of treated and control mice.
-
Red blood cell lysis buffer.
-
FACS buffer (PBS with 2% FBS).
-
Antibodies against murine HSC markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, Flt3, CD48, CD150).
-
Flow cytometer.
Procedure:
-
Harvest bone marrow cells from mice treated with this compound or vehicle.
-
Create a single-cell suspension and lyse red blood cells.
-
Count the cells and resuspend in FACS buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer and analyze the data to identify and quantify LSK (Lin-c-Kit+Sca-1+), long-term HSCs (LT-HSCs), short-term HSCs (ST-HSCs), and multipotent progenitors (MPPs).
Visualizations
Caption: this compound's mechanism of action on JAK2/FLT3 signaling pathways.
Caption: Experimental workflow for assessing this compound's impact on HSCs.
References
- 1. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pvreporter.com [pvreporter.com]
- 5. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 6. Effect of FLT3 inhibition on normal hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of Flonoltinib in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Flonoltinib in vivo. While this compound has demonstrated good oral bioavailability in preclinical models, this guide addresses potential issues and strategies for optimization.
Troubleshooting Guide: Addressing Unexpectedly Poor Oral Bioavailability
This guide is designed to help researchers identify and resolve potential issues when in vivo experiments with this compound show lower than expected oral bioavailability.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Improper oral gavage technique, leading to inconsistent dosing or stress-induced physiological changes.[1][2][3] | Review and refine the oral gavage protocol. Ensure all personnel are properly trained. Consider alternative, less stressful oral dosing methods if possible.[1][4][5] |
| Formulation is not homogenous, leading to inconsistent drug concentration in the administered volume. | Ensure the dosing formulation is a uniform suspension or solution. Use appropriate mixing techniques (e.g., vortexing, sonicating) immediately before each administration. | |
| Food effects. The presence or absence of food in the animal's stomach can significantly alter drug absorption. | Standardize the fasting and feeding schedule for all animals in the study. Conduct a pilot study to assess the impact of food on this compound absorption. | |
| Low Cmax (peak plasma concentration) and AUC (area under the curve). | Poor solubility of this compound in the gastrointestinal tract. Although this compound is orally bioavailable, suboptimal formulation can limit its dissolution. | Consider formulation enhancement strategies such as creating an amorphous solid dispersion (ASD) or a lipid-based formulation to improve solubility and dissolution.[6][7][8][9][10][11] |
| High first-pass metabolism in the gut wall or liver. | While this compound has shown satisfactory metabolic stability, individual animal differences or specific experimental conditions might enhance metabolism.[12] Co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., CYP3A4) in a pilot study could help diagnose this issue. | |
| Delayed Tmax (time to reach peak plasma concentration). | Slow dissolution of the compound from the formulation. | Improve the formulation to enhance the dissolution rate. Micronization of the drug substance or using a rapidly dispersing formulation can be beneficial. |
| Delayed gastric emptying in the animal model. | Ensure animals are not unduly stressed, as stress can affect gastric motility. Standardize experimental conditions to minimize variability. | |
| No detectable plasma concentration. | Error in dosing procedure (e.g., accidental administration into the trachea). | Re-evaluate the oral gavage technique. Observe animals for any signs of respiratory distress immediately after dosing.[7][12][13][14][15] |
| Issues with the analytical method for plasma sample analysis. | Validate the bioanalytical method for sensitivity, accuracy, and precision. Include quality control samples at appropriate concentrations in each analytical run. | |
| Instability of this compound in the formulation or in plasma samples. | Confirm the stability of this compound in the dosing vehicle and under the conditions used for plasma sample collection, processing, and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical models?
A1: Preclinical studies have reported good to excellent oral bioavailability for this compound. For instance, a study noted a bioavailability of approximately 58% in rats.[12] Another publication mentioned that the bioavailability of this compound Maleate was nearly 60% in rats and 37% in dogs. These results suggest that while the compound is well-absorbed, there is still room for optimization depending on the formulation and animal species.
Q2: What are the key signaling pathways inhibited by this compound?
A2: this compound is a potent dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[14][15][16] By inhibiting JAK2, it blocks the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of cells in myeloproliferative neoplasms.[16][17] Its inhibition of FLT3 targets a receptor tyrosine kinase that is often mutated and constitutively active in acute myeloid leukemia (AML).[16]
Q3: What are the recommended starting points for formulating this compound for oral administration in vivo?
A3: For initial studies, a simple suspension in a vehicle like 0.5% methylcellulose with 0.2% Tween 80 in water is a common starting point. However, if solubility or bioavailability issues are observed, transitioning to an enabling formulation is recommended. Strategies like lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions (ASDs) can significantly enhance oral absorption.[6][7][8][9][10][11][13][18][19][20][21][22][23][24][25][26]
Q4: How can I prepare a lipid-based formulation for this compound?
A4: A lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), involves dissolving the drug in a mixture of oils, surfactants, and co-solvents. The selection of excipients is critical and should be based on the drug's solubility in these components. A general starting point would be to screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400) to find a combination that can dissolve a high concentration of this compound and forms a stable emulsion upon dilution in an aqueous medium.
Q5: What is an amorphous solid dispersion (ASD) and how can it improve this compound's bioavailability?
A5: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[9] Crystalline drugs often have low solubility, and converting them to a higher-energy amorphous form can significantly increase their dissolution rate and apparent solubility.[6][7][9][10][11][27] This can lead to improved oral absorption and bioavailability. ASDs can be prepared using techniques like spray drying or hot-melt extrusion.[28][29]
Experimental Protocols
Protocol 1: Oral Gavage in Mice
This protocol provides a general guideline for oral administration of this compound formulations to mice.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice, with a ball tip).[14]
-
Syringes (1 mL).
-
This compound formulation.
-
Animal scale.
Procedure:
-
Animal Handling and Restraint: Accustom the mice to handling before the procedure to reduce stress. Restrain the mouse firmly but gently by scruffing the neck and back to immobilize the head and forelimbs.[7][12][13]
-
Measurement of Gavage Needle Length: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure you do not insert it too far.[7]
-
Dosing: Attach the syringe containing the calculated dose of the this compound formulation to the gavage needle. Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[13][14] If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the correct position, administer the formulation slowly and steadily.[14]
-
Post-Dosing Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[13][14]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD of this compound.
Materials:
-
This compound.
-
A suitable polymer (e.g., PVP K30, HPMC-AS).
-
A common solvent in which both this compound and the polymer are soluble (e.g., methanol, dichloromethane, or a mixture).
-
Rotary evaporator or vacuum oven.
Procedure:
-
Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w). Dissolve both this compound and the polymer in the chosen solvent system in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a dry film is formed on the wall of the flask.
-
Final Drying: Scrape the dried film from the flask. To ensure complete removal of residual solvent, dry the solid material under vacuum for 24-48 hours.
-
Characterization: The resulting solid dispersion should be a fine powder. Characterize the ASD using techniques like X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug and differential scanning calorimetry (DSC) to determine the glass transition temperature.
-
Formulation for Dosing: The prepared ASD powder can then be suspended in an appropriate vehicle for oral gavage.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awionline.org [awionline.org]
- 5. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. instechlabs.com [instechlabs.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 25. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
Flonoltinib Technical Support Center: Minimizing Hematological Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Flonoltinib-induced anemia and thrombocytopenia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to anemia and thrombocytopenia?
This compound is a highly selective inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK-STAT signaling pathway is crucial for the proliferation and differentiation of hematopoietic stem and progenitor cells. By inhibiting JAK2, this compound effectively modulates the aberrant signaling that drives myeloproliferative neoplasms (MPNs). However, since JAK2 is also essential for normal hematopoiesis, its inhibition can lead to on-target side effects such as anemia and thrombocytopenia.[2] this compound exhibits high selectivity for JAK2 over other JAK family members, which is intended to reduce off-target toxicities.[1][3]
Q2: What is the reported incidence of this compound-induced anemia and thrombocytopenia in clinical trials?
In a first-in-human Phase I/IIa study in patients with myelofibrosis, the most common grade ≥3 treatment-emergent adverse events (TEAEs) were anemia and thrombocytopenia.[4][5] The incidence of these events is summarized in the table below.
Q3: What are the typical management strategies for this compound-induced anemia and thrombocytopenia in a clinical setting?
In the Phase I/IIa clinical trial, management of hematological adverse events was a key consideration. The study enrolled patients with baseline platelet counts of at least 50 x 109/L.[3] The dose of this compound was escalated in different cohorts, with the optimal dose for the expansion phase determined to be 100 mg daily.[3] Management strategies for hematological toxicities in clinical trials of JAK inhibitors typically involve dose modifications, including dose reduction or temporary interruption of treatment, until blood counts recover. The decision to modify the dose is based on the severity of the cytopenia and the individual patient's clinical condition.
Q4: What preclinical evidence exists regarding the hematological effects of this compound?
Preclinical studies in murine models of JAK2V617F-induced myeloproliferative neoplasms have shown that this compound can dose-dependently reduce splenomegaly and prolong survival.[1][6][7] These studies also demonstrated that long-term treatment with this compound had low toxicity.[1][2][6][7] Furthermore, in vitro studies using mononuclear cells from the peripheral blood or bone marrow of patients with MPNs showed that this compound inhibited the formation of hematopoietic colonies, including burst-forming unit-erythroid (BFU-E), colony-forming unit-megakaryocyte (CFU-M), and colony-forming unit-granulocyte, erythrocyte, monocyte, and megakaryocyte (CFU-GEMM).[1] This inhibitory effect was more pronounced in the absence of erythropoietin (EPO), highlighting its on-target effect on hematopoietic progenitors.[1]
Data Summary
Table 1: Incidence of Grade ≥3 Hematological Treatment-Emergent Adverse Events (TEAEs) in the Phase I/IIa Study of this compound [4][5]
| Adverse Event | Overall Incidence (N=30) |
| Anemia | 48.4% |
| Thrombocytopenia | 29.0% |
| Leukopenia | 19.4% |
| Neutropenia | 16.1% |
Troubleshooting Guides
Issue 1: Unexpectedly Severe Anemia or Thrombocytopenia in Preclinical Animal Models
Symptoms:
-
Significant decrease in hemoglobin/hematocrit levels or platelet counts compared to vehicle-treated controls.
-
Physical signs in animals such as pallor, lethargy, or spontaneous bleeding.
Possible Causes:
-
Dose-related toxicity: The administered dose of this compound may be too high for the specific animal strain or model.
-
Model-specific sensitivity: The animal model used may have a heightened sensitivity to JAK2 inhibition.
-
Off-target effects: Although highly selective, off-target effects at high concentrations cannot be entirely ruled out.
-
Experimental variability: Inconsistent drug formulation, administration, or animal health status.
Troubleshooting Workflow:
References
- 1. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pvreporter.com [pvreporter.com]
- 3. onclive.com [onclive.com]
- 4. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line contamination affecting Flonoltinib assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues researchers, scientists, and drug development professionals may encounter when cell line contamination affects Flonoltinib assay results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors, but cell line contamination is a primary suspect. Contamination can introduce variability in cellular responses to the inhibitor.[1][2] Common sources of inconsistency include:
-
Cell Line Cross-Contamination: If your cell line is contaminated with another, faster-growing cell line, the proportion of the intended cells can change between experiments, leading to fluctuating IC50 values.[3][4][5] HeLa cells are a frequent contaminant.[6][7]
-
Microbial Contamination: Bacteria, fungi, or yeast can alter the pH and nutrient composition of the culture medium, affecting cell health and drug response.[3][8][9]
-
Mycoplasma Contamination: This is a particularly insidious issue as it is not visible by standard microscopy and can alter a wide range of cellular processes, including signal transduction pathways that this compound targets (JAK/STAT and FLT3 signaling).[10][11][12][13] This can directly impact the apparent potency of the inhibitor.
We strongly recommend authenticating your cell line using Short Tandem Repeat (STR) profiling and testing for mycoplasma contamination.
Q2: Our cell viability assays show a decreased response to this compound, but we don't see any visible signs of contamination. What should we investigate?
A2: The absence of visible contamination like turbidity or fungal growth does not rule out significant issues. The most likely culprit in this scenario is mycoplasma contamination.[9][10] Mycoplasma are very small bacteria that lack a cell wall and are not detectable with a standard light microscope.[9][10]
Mycoplasma contamination can significantly impact your results by:
-
Altering gene expression and signal transduction.[11][14][15]
-
Affecting cell proliferation rates.[14]
-
Inducing inflammatory responses that could interfere with the JAK/STAT pathway targeted by this compound.[13]
You should immediately test your cultures for mycoplasma using a reliable method such as PCR-based assays or a specialized ELISA kit.
Q3: Can cell line contamination affect the phosphorylation status of JAK2 or FLT3 in our western blot analysis after this compound treatment?
A3: Yes, absolutely. Cell line contamination can significantly impact the results of signaling pathway analysis for several reasons:
-
Cross-Contamination: The contaminating cell line may have different baseline expression levels of JAK2, FLT3, or downstream signaling proteins like STATs. This will alter the overall protein levels detected in your mixed population.
-
Mycoplasma Contamination: Mycoplasma has been shown to activate signaling pathways, including NF-κB and MAPK pathways, which can lead to crosstalk with the JAK/STAT pathway.[13] This can result in altered baseline phosphorylation of target proteins and a diminished apparent effect of this compound. Mycoplasma can also affect overall protein synthesis and cellular metabolism, further confounding results.[14]
Therefore, any unexpected or inconsistent results in your signaling assays should prompt a thorough investigation into the authenticity and purity of your cell line.
Troubleshooting Guides
Issue 1: Inconsistent this compound IC50 Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Cross-Contamination | 1. Perform Short Tandem Repeat (STR) profiling on your cell line.[16][17][18][19] 2. Compare the resulting STR profile to a reference database of human cell lines.[5] | 1. Confirmation of the cell line's identity. 2. Detection of any cross-contamination. |
| Mycoplasma Contamination | 1. Test a sample of your cell culture using a PCR-based mycoplasma detection kit.[10] 2. Alternatively, use a fluorescent dye (e.g., DAPI) to stain for mycoplasma and visualize under a fluorescence microscope. | 1. A definitive positive or negative result for mycoplasma. 2. If positive, the culture should be discarded, and a new, authenticated vial should be thawed. |
| Bacterial or Fungal Contamination | 1. Visually inspect the culture medium for turbidity, color change, or filamentous growth.[3][9] 2. Examine the culture under a microscope for the presence of bacteria or yeast.[3][9] | 1. Identification of microbial contamination. 2. Contaminated cultures should be discarded and the incubator and biosafety cabinet thoroughly cleaned. |
| Experimental Variability | 1. Review pipetting techniques and ensure proper calibration of pipettes.[1][2] 2. Prepare a master mix for drug dilutions to minimize well-to-well variability.[1] 3. Ensure consistent cell seeding density and incubation times.[2] | 1. Reduced variability between replicate wells and experiments. 2. More consistent and reproducible IC50 values. |
Issue 2: Reduced or No Inhibition of Downstream Signaling (e.g., p-STAT5, p-ERK) by this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mycoplasma-Induced Pathway Activation | 1. Test for mycoplasma contamination.[10] 2. If positive, discard the culture and start with a clean, authenticated stock. | 1. Elimination of confounding signals from mycoplasma. 2. A clearer, more accurate assessment of this compound's effect on the target pathway. |
| Contaminating Cell Line with Altered Signaling | 1. Perform STR profiling to verify cell line identity.[16][17][18][19] | 1. Confirmation that the observed signaling is from the correct cell line. |
| Inhibitor Instability or Inactivity | 1. Prepare fresh this compound dilutions for each experiment. 2. Verify the purity and integrity of the this compound stock. | 1. Consistent inhibition of the target pathway in a validated, clean cell line. |
| Cellular Resistance Mechanisms | 1. If the cell line is confirmed to be pure, consider the possibility of acquired resistance to this compound. | 1. This would be a valid biological result, not an artifact of contamination. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets. Significant deviations from these values in your experiments may indicate a problem, such as cell line contamination.
| Target Kinase | IC50 (nM) |
| JAK2 | 0.7[20][21] |
| FLT3 | 4[20][21] |
| JAK1 | 26[20][21] |
| JAK3 | 39[20][21] |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[17] This method analyzes highly polymorphic short tandem repeat loci in the human genome to generate a unique genetic profile for each cell line.[19][22]
Methodology:
-
Sample Preparation:
-
PCR Amplification:
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
-
Data Analysis:
-
The resulting electropherogram is analyzed to determine the alleles present at each STR locus.
-
The generated STR profile is then compared to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. A match of ≥80% across the core loci is generally required for authentication.[16]
-
Protocol 2: PCR-Based Mycoplasma Detection
This is a highly sensitive and rapid method for detecting mycoplasma contamination.
Methodology:
-
Sample Collection:
-
Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 72 hours without antibiotics.
-
-
DNA Extraction:
-
Extract DNA from the supernatant using a commercially available DNA extraction kit.
-
-
PCR Amplification:
-
Perform PCR using primers that target the highly conserved 16S rRNA gene of the Mollicutes class, which includes Mycoplasma.
-
Include positive and negative controls in the PCR run.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Visualizations
Caption: this compound inhibits the JAK/STAT and FLT3 signaling pathways.
Caption: Troubleshooting workflow for inconsistent this compound assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Identity tests: determination of cell line cross-contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 6. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 10. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 11. The Effects of Mycoplasma Contamination upon the Ability to Form Bioengineered 3D Kidney Cysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf Belgium [eppendorf.com]
- 13. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. mdpi.com [mdpi.com]
- 16. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Short tandem repeat profiling via next-generation sequencing for cell line authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Line Authentication (Human) – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
Interpreting Unexpected Signaling Changes with Flonoltinib: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected signaling changes during your experiments with Flonoltinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3)[1][2]. It also demonstrates inhibitory activity against Cyclin-Dependent Kinase 6 (CDK6)[3]. Its primary on-target effect is the suppression of the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly those with JAK2 and FLT3 mutations[4][5]. This compound binds to both the active (JH1) and pseudokinase (JH2) domains of JAK2[4][6][7].
Q2: What are the expected downstream signaling consequences of this compound treatment?
Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of JAK2 and its downstream targets, including STAT3, STAT5, and ERK1/2[5]. This inhibition of the JAK/STAT pathway is designed to induce cell cycle arrest and apoptosis in susceptible cell lines[2].
Q3: Are there any known off-target effects of this compound?
While this compound is highly selective for JAK2 over other JAK family members like JAK1 and JAK3, high concentrations may lead to the inhibition of other kinases[1][6]. The inhibition of CDK6 is a known additional activity of this compound[3]. Researchers should be aware of potential hematological toxicities such as anemia and thrombocytopenia, which have been observed in clinical trials and could be related to off-target signaling in hematopoietic progenitor cells[6].
Troubleshooting Unexpected Signaling Results
Scenario 1: Persistent or Increased Phosphorylation of STAT3/5 Despite this compound Treatment
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Explanation: Cancer cells can develop resistance to FLT3 inhibitors by activating alternative signaling pathways that bypass the need for FLT3 signaling to activate STAT proteins.
-
Troubleshooting Steps:
-
Assess Parallel Pathways: Investigate the activation status of pathways known to confer resistance, such as the RAS/MAPK and AXL tyrosine kinase pathways.
-
Phospho-Proteomics Analysis: A broad phospho-proteomics screen can provide a global view of signaling changes and identify novel activated pathways.
-
Possible Cause 2: Paradoxical Signaling.
-
Explanation: In some contexts, JAK inhibitors have been shown to cause a paradoxical activation of certain signaling pathways. For instance, the JAK inhibitor ruxolitinib has been observed to paradoxically activate the Toll-like receptor (TLR) signaling pathway in chronic lymphocytic leukemia cells by inhibiting IL-10 production, which normally suppresses TLR signaling[8].
-
Troubleshooting Steps:
-
Investigate Inflammatory Pathways: Assess the activation of key inflammatory signaling nodes like NF-κB and IRAK4.
-
Cytokine Profiling: Measure the levels of key cytokines, such as IL-10, in your experimental system.
-
Scenario 2: Increased Cell Viability or Proliferation at Certain this compound Concentrations
Possible Cause: Hormesis or Biphasic Dose-Response.
-
Explanation: While uncommon, some kinase inhibitors can exhibit a biphasic or hormetic effect, where low doses may paradoxically promote proliferation while higher doses are inhibitory. This can be due to complex feedback loops within signaling networks.
-
Troubleshooting Steps:
-
Detailed Dose-Response Curve: Perform a more granular dose-response experiment with smaller concentration increments to accurately define the dose-response curve.
-
Time-Course Experiment: Analyze the signaling and viability effects at multiple time points to understand the dynamics of the response.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JAK2 | 0.8[1][6] |
| JAK2 V617F | 1.4[1][2] |
| FLT3 | 15[1][6] |
Table 2: Clinical Efficacy of this compound in Myelofibrosis
| Outcome | Result |
| Spleen Volume Reduction ≥35% (at 24 weeks) | 77.3% of patients[3][6] |
| Total Symptom Score Reduction ≥50% | 80.0% of patients[6] |
Key Experimental Protocols
1. Western Blot for Phospho-STAT3 (p-STAT3)
-
Objective: To detect the phosphorylation status of STAT3 at Tyr705 as a downstream marker of JAK2 activity.
-
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C[9][10][11].
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate[10].
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH[12].
-
2. Phospho-Proteomics Workflow
-
Objective: To obtain a global and unbiased profile of phosphorylation changes in response to this compound.
-
Methodology:
-
Protein Extraction and Digestion: Extract proteins from cell lysates and digest them into peptides using trypsin[13].
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using titanium dioxide (TiO2) or Fe-NTA affinity chromatography[13][14].
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[14].
-
Data Analysis: Identify and quantify phosphopeptides using specialized software. The data can be used to identify changes in the phosphorylation status of thousands of proteins.
-
3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI)[15].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Gating:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells[15]
-
-
Visualizing Signaling Pathways and Workflows
Caption: this compound's primary and potential resistance pathways.
Caption: Western blot workflow for p-STAT3 detection.
Caption: Troubleshooting logic for unexpected signaling.
References
- 1. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. onclive.com [onclive.com]
- 4. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 7. pvreporter.com [pvreporter.com]
- 8. Paradoxical activation of chronic lymphocytic leukemia cells by ruxolitinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoproteomics | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Flonoltinib Efflux Pump Interactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between Flonoltinib and efflux pumps in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced intracellular accumulation of this compound in our cancer cell line over time. Could this be related to efflux pump activity?
A1: Yes, reduced intracellular drug concentration is a hallmark of efflux pump-mediated resistance. ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), are common mechanisms of drug efflux.[1][2] We recommend verifying the expression levels of these transporters in your cell line.
Q2: How can we determine if this compound is a substrate for specific ABC transporters?
A2: You can perform in vitro transport assays using cell lines that overexpress specific ABC transporters. A common method is to compare the intracellular accumulation of this compound in parental cells versus cells overexpressing P-gp, BCRP, or MRP1. A lower accumulation in the overexpressing cells suggests that this compound is a substrate.
Q3: Our experiments suggest this compound may be an inhibitor of an efflux pump. What experiments can confirm this?
A3: To confirm if this compound inhibits an efflux pump, you can perform a substrate transport assay. In this assay, you would measure the efflux of a known fluorescent substrate of a specific transporter (e.g., Rhodamine 123 for P-gp) in the presence and absence of this compound. Inhibition of the transporter would result in increased intracellular accumulation of the fluorescent substrate.
Q4: Are there known IC50 values for this compound's inhibition of common efflux pumps?
A4: As of the latest available data, specific IC50 values for this compound's interaction with individual efflux pumps have not been published in peer-reviewed literature. However, for context, other tyrosine kinase inhibitors have been shown to interact with ABC transporters.[3][4][5] Researchers would need to determine these values empirically for this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound transport assays.
-
Possible Cause 1: Cell line instability.
-
Troubleshooting Step: Regularly perform quality control checks on your cell lines, including morphology checks, growth rate analysis, and verification of transporter expression via Western blot or qPCR.
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Troubleshooting Step: Optimize incubation times, drug concentrations, and washing steps. Ensure that the buffer composition and pH are appropriate for maintaining cell viability and transporter function.
-
-
Possible Cause 3: Interference from serum components.
-
Troubleshooting Step: Perform assays in serum-free media or dialyzed serum to eliminate potential interference from serum proteins that may bind to this compound or affect transporter activity.
-
Issue 2: High background signal in fluorescent substrate assays.
-
Possible Cause 1: Autofluorescence of cells or compounds.
-
Troubleshooting Step: Include appropriate controls, such as unstained cells and cells treated with this compound alone, to measure and subtract background fluorescence.
-
-
Possible Cause 2: Non-specific binding of the fluorescent substrate.
-
Troubleshooting Step: Optimize the concentration of the fluorescent substrate and the washing procedure to minimize non-specific binding to cells or plasticware.
-
Quantitative Data Summary
Since specific data for this compound's interaction with efflux pumps is not available, the following table provides a template for how such data could be presented once determined experimentally.
| Efflux Pump | Assay Type | Known Substrate | This compound Activity | IC50 / Km (Hypothetical) |
| P-glycoprotein (P-gp/ABCB1) | Transport Assay | Rhodamine 123 | Substrate/Inhibitor | TBD |
| ATPase Assay | Verapamil | Stimulator/Inhibitor | TBD | |
| BCRP/ABCG2 | Transport Assay | Pheophorbide A | Substrate/Inhibitor | TBD |
| ATPase Assay | Ko143 | Stimulator/Inhibitor | TBD | |
| MRP1/ABCC1 | Transport Assay | Calcein-AM | Substrate/Inhibitor | TBD |
| ATPase Assay | MK-571 | Stimulator/Inhibitor | TBD |
Experimental Protocols
Protocol 1: Intracellular this compound Accumulation Assay
-
Cell Seeding: Seed parental and transporter-overexpressing cells in 24-well plates and allow them to adhere overnight.
-
Drug Incubation: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours) at 37°C.
-
Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to stop the transport process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Determine the intracellular concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Normalize the intracellular this compound concentration to the total protein content in each well. Compare the accumulation in parental versus overexpressing cells.
Protocol 2: ATPase Activity Assay
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing the ABC transporter of interest.
-
Assay Reaction: In a 96-well plate, combine the membrane vesicles with assay buffer containing ATP and varying concentrations of this compound or a known modulator (positive control).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of this compound concentration to determine if it stimulates or inhibits the transporter's ATPase activity.
Visualizations
Caption: Hypothetical pathway of this compound action and efflux.
Caption: Workflow for investigating this compound-efflux pump interactions.
Caption: Logic diagram for troubleshooting inconsistent assay results.
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 3. The novel BCR-ABL and FLT3 inhibitor ponatinib is a potent inhibitor of the multidrug resistance-associated ATP-binding cassette transporter ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of imatinib mesilate with human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel BCR-ABL and FLT3 inhibitor ponatinib is a potent inhibitor of the MDR-associated ATP-binding cassette transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Flonoltinib vs. Ruxolitinib: A Comparative Analysis in Myelofibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the Janus kinase 2 (JAK2) gene, particularly the JAK2 V617F mutation, in a majority of MF patients has established the JAK-STAT signaling pathway as a key therapeutic target.[1][2] Ruxolitinib, a dual JAK1/JAK2 inhibitor, was the first drug approved for treating intermediate-2 and high-risk MF, offering significant improvements in spleen size and symptom burden.[1][2][3][4] However, its activity is not specific to the mutated JAK2, and side effects like anemia and thrombocytopenia, potentially linked to JAK1 inhibition, can occur.[2][5]
This guide provides a detailed comparison of Flonoltinib (FM), a novel and highly selective JAK2/FLT3 inhibitor, with the established therapeutic, Ruxolitinib, based on preclinical data from myelofibrosis models. This compound represents a new generation of JAK2 inhibitors, exhibiting a unique mechanism that may offer enhanced selectivity and efficacy.[6][7]
Mechanism of Action: Differentiated Targeting of the JAK-STAT Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response. In myelofibrosis, the JAK2 V617F mutation leads to constitutive activation of this pathway, driving uncontrolled cell proliferation and the production of inflammatory cytokines.[2]
Ruxolitinib acts as a potent inhibitor of both JAK1 and JAK2.[8][9] By binding to the ATP-binding site in the kinase domain (JH1) of these enzymes, it blocks their ability to phosphorylate downstream STAT proteins, thereby modulating cytokine-stimulated signaling.[8][9] Its therapeutic effects in MF are attributed to the inhibition of both JAK1 and JAK2.[8]
This compound is a dual JAK2/FLT3 inhibitor distinguished by its high selectivity for JAK2 over other JAK family members.[6][10][11] Uniquely, this compound binds to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2.[2][6][7] The V617F mutation is located in the JH2 domain, which negatively regulates the activity of the JH1 domain.[2] This dual binding may contribute to its enhanced selectivity and potent inhibition of the mutated kinase.[2][7]
Figure 1: JAK-STAT signaling pathway and points of inhibition.
In Vitro Efficacy: Potency and Selectivity
In vitro kinase and cell-based assays are crucial for determining the potency and selectivity of inhibitors. This compound demonstrates potent inhibition of JAK2 and JAK2 V617F with significantly higher selectivity for JAK2 compared to other JAK family members, a key differentiator from Ruxolitinib.
| Target | This compound IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) | Reference(s) |
| Kinase Assays | |||
| JAK2 | 0.8 | Not specified | [1][11] |
| JAK2V617F | 1.4 | Not specified | [1][11] |
| FLT3 | 15 | Not specified | [1][11] |
| JAK1 | >500 | Not specified | [1][6] |
| JAK3 | >700 | Not specified | [1][6] |
| TYK2 | ~64 | Not specified | [1][11] |
| Cell-Based Assays | |||
| Ba/F3-JAK2V617F | 200 | Not specified | [11] |
| Ba/F3-JAK2WT | 390 | Not specified | [11] |
| HEL | Not specified | Not specified | |
| Molm-13 (FLT3-mutant) | <100 | Not specified | [11] |
Note: Direct comparative IC₅₀ values for Ruxolitinib under identical experimental conditions were not available in the reviewed sources. Ruxolitinib is a known potent JAK1/JAK2 inhibitor.
This compound's selectivity is noteworthy, showing 650-900 fold more selectivity for JAK2 over JAK1 and JAK3.[1][11] In cell lines dependent on the JAK2 V617F mutation, this compound dose-dependently suppressed the phosphorylation of downstream effectors including STAT3, STAT5, and ERK1/2, with an efficacy comparable to Ruxolitinib and Fedratinib which were used as positive controls.[10] Furthermore, in some cell lines, this compound was significantly better at inducing apoptosis than Ruxolitinib at lower concentrations.[10]
In Vivo Efficacy in Myelofibrosis Models
The therapeutic potential of this compound has been evaluated in murine models of myeloproliferative neoplasms, which aim to replicate key features of human myelofibrosis. These studies demonstrate this compound's ability to reduce disease burden and improve survival.
| Model Type | Treatment Groups | Key Outcomes | Reference(s) |
| Ba/F3-JAK2V617F Xenograft | Vehicle, this compound (15, 30 mg/kg), Fedratinib (30 mg/kg) | This compound dose-dependently reduced splenomegaly and prolonged survival.[1][10] Inhibited phosphorylation of STAT3/5 in spleen tissue.[1] | [1][10] |
| JAK2V617F BMT Mouse Model | Vehicle, this compound (15, 30, 45 mg/kg), Fedratinib (30 mg/kg) | This compound dose-dependently reduced hepatosplenomegaly, improved survival, and showed strong inhibitory effects on spleen and bone marrow fibrosis.[1][10] | [1][10] |
| Generic MPN Mouse Model | Vehicle, Ruxolitinib | Ruxolitinib significantly reduced spleen size, tumor burden, and circulating cytokines, normalizing organ histology and prolonging survival.[3][9] | [3][9] |
In a bone marrow transplantation (BMT) mouse model that closely mimics human myelofibrosis, this compound demonstrated robust, dose-dependent efficacy.[1] It significantly reduced spleen and liver size, prolonged the survival of the mice, and importantly, exhibited strong inhibitory effects on fibrosis in both the spleen and bone marrow.[1][10] These preclinical results suggest that this compound's high selectivity and potent activity translate to significant anti-disease effects in vivo.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the comparison of this compound and Ruxolitinib.
1. In Vitro Cell Proliferation (MTT Assay)
-
Cell Seeding: JAK2-dependent cell lines (e.g., Ba/F3-JAK2V617F) are seeded in 96-well plates at a density of 15,000–20,000 cells/well.[1]
-
Drug Treatment: After overnight incubation, cells are treated with serial dilutions of the inhibitor (this compound or Ruxolitinib) and incubated for 72 hours at 37°C with 5% CO₂.[1]
-
Viability Assessment: MTT reagent is added to each well. After incubation, the resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).[1]
2. Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Cells (e.g., HEL, Ba/F3-JAK2V617F) are treated with various concentrations of the inhibitors for a specified time (e.g., 3 hours).[10]
-
Protein Extraction: Cells are lysed to extract total protein. For in vivo analysis, spleen tissues are homogenized and lysed.[1]
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated and total proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-STAT5, STAT5) and a loading control (e.g., β-actin).
-
Detection: After incubation with secondary antibodies, protein bands are visualized using an appropriate detection system.
3. In Vivo Murine Myelofibrosis Models
Figure 2: Experimental workflow for in vivo myelofibrosis mouse models.
-
Model Induction (Xenograft): Female BALB/c nude mice are inoculated intravenously with 3.0 × 10⁶ Ba/F3-JAK2V617F cells.[1]
-
Model Induction (Bone Marrow Transplant - BMT): Donor mice are treated to mobilize hematopoietic stem cells, which are then transduced with a retrovirus carrying the JAK2V617F mutation. These cells are transplanted into lethally irradiated recipient mice.[1]
-
Drug Administration: After a period to allow for disease establishment (e.g., 3-14 days), mice are randomized into treatment groups and administered the vehicle, this compound, or a comparator drug (e.g., Ruxolitinib, Fedratinib) orally, often twice daily (bid).[1]
-
Efficacy Evaluation: Mice are monitored for survival. At the end of the study, endpoints such as spleen and liver weights are measured. Tissues are collected for histological analysis (to assess fibrosis) and Western blotting (to assess target engagement).[1][10]
-
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee.[1]
Conclusion
Preclinical data from myelofibrosis models position this compound as a promising next-generation JAK2 inhibitor with a distinct profile compared to Ruxolitinib. Its high selectivity for JAK2 over other JAK family members, coupled with a unique dual-binding mechanism to both the JH1 and JH2 domains, may translate into a more targeted therapeutic effect.[1][6][7] In vivo studies have demonstrated its potent, dose-dependent activity in reducing splenomegaly, improving survival, and, critically, inhibiting bone marrow fibrosis in mouse models of myelofibrosis.[1][8][10]
While Ruxolitinib remains a cornerstone of MF therapy, this compound's profile suggests it could potentially offer an improved safety profile by avoiding off-target effects associated with JAK1 inhibition, such as anemia.[2][12] The dual inhibition of JAK2 and FLT3 may also provide therapeutic benefits in a broader range of hematologic malignancies.[13] Further clinical investigation, including head-to-head trials, is necessary to fully elucidate the comparative efficacy and safety of this compound versus Ruxolitinib in patients with myelofibrosis. A phase 2 study is planned to compare this compound with Ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis.[12]
References
- 1. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pvreporter.com [pvreporter.com]
- 3. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term effects of ruxolitinib versus best available therapy on bone marrow fibrosis in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of myelofibrosis after ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. onclive.com [onclive.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Flonoltinib and Fedratinib: A Comparative Analysis of JAK2 Selectivity
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), the selectivity of Janus kinase (JAK) inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of two prominent JAK2 inhibitors, Flonoltinib and Fedratinib, with a focus on their differential selectivity for the JAK2 enzyme. The following analysis is intended for researchers, scientists, and drug development professionals.
Kinase Inhibitory Profile: A Quantitative Comparison
The in vitro inhibitory activities of this compound and Fedratinib against the JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Kinase | This compound IC50 (nM) | Fedratinib IC50 (nM) |
| JAK2 | 0.7 - 0.8 [1][2][3][4] | ~3 [5][6][7][8][9] |
| JAK1 | 26[1][2][4] | ~105 (35x less than JAK2)[5][7][8] |
| JAK3 | 39[1][2][4] | >900 (>300x less than JAK2)[5][7][8] |
| TYK2 | Not consistently reported | ~405 (135x less than JAK2)[5][7][8] |
| FLT3 | 4 - 15[1][2][3][4] | 15[5][7] |
As the data indicates, this compound demonstrates higher potency against JAK2 in vitro compared to Fedratinib. Notably, this compound is reported to be 650-900 times more selective for JAK2 over JAK1 and JAK3[3]. Fedratinib also exhibits selectivity for JAK2, being approximately 35-fold more selective for JAK2 than JAK1 and over 300-fold more selective than for JAK3[5][7][8]. Both agents also show inhibitory activity against FMS-like tyrosine kinase 3 (FLT3)[1][2][3][4][5][7].
Mechanism of Action: A Tale of Two Domains
A key differentiator between this compound and Fedratinib lies in their binding mechanism to the JAK2 protein. The JAK2 protein consists of a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).
Fedratinib, like many other JAK2 inhibitors, binds to the ATP-binding site within the active kinase domain (JH1)[10][11]. This competitive inhibition prevents the phosphorylation of downstream signaling proteins.
In contrast, preclinical studies have revealed that this compound exhibits a unique mechanism by binding to the pseudokinase (JH2) domain of JAK2[10][11][12]. This allosteric inhibition is thought to contribute to its high selectivity for JAK2 over other JAK family members[11].
Figure 1. Differential binding mechanisms of this compound and Fedratinib to JAK2 domains.
The JAK-STAT Signaling Pathway
Both this compound and Fedratinib exert their therapeutic effects by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. Dysregulation of this pathway, often due to mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms[13][14]. By inhibiting JAK2, these drugs block the phosphorylation and subsequent activation of STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of genes involved in cell proliferation and survival[13][14][15].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fedratinib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 15. Facebook [cancer.gov]
Flonoltinib: A Head-to-Head Comparison with Other FLT3 Inhibitors in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Flonoltinib is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), showing promise in the treatment of hematological malignancies.[1] This guide provides a comprehensive comparison of this compound with other established FLT3 inhibitors, focusing on preclinical and clinical data to inform research and development decisions. While direct head-to-head clinical trials are limited, this guide synthesizes available data to offer a comparative perspective.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the activity of both JAK2 and FLT3.[1] This dual inhibition disrupts the downstream signaling pathways, primarily the JAK/STAT pathway, which is crucial for the proliferation and survival of malignant cells in various hematological disorders.[1] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] FLT3 inhibitors are a critical component of targeted therapy for these patients.[4]
Below is a diagram illustrating the signaling pathway targeted by this compound and other FLT3 inhibitors.
Caption: FLT3 and JAK2 signaling pathways inhibited by this compound.
Preclinical Performance: Potency and Selectivity
Preclinical studies have demonstrated this compound's potent inhibitory activity against both JAK2 and FLT3 kinases. A key characteristic of this compound is its high selectivity for JAK2 over other JAK family members, which may translate to a better safety profile by reducing off-target effects.[5][6][7][8]
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | JAK2 | 0.7 - 0.8 | Highly selective over JAK1 and JAK3 (>600-fold) | [9][10][11][12] |
| FLT3 | 4 - 15 | [9][10][11][12] | ||
| JAK1 | 26 | [9][11] | ||
| JAK3 | 39 | [9][11] | ||
| Midostaurin | FLT3 | - | Broad-spectrum kinase inhibitor | [2][13] |
| c-KIT | - | [2] | ||
| PDGFR | - | [2] | ||
| VEGFR-2 | - | [2] | ||
| Gilteritinib | FLT3 | - | Potent and selective FLT3 inhibitor | [13][14] |
| AXL | - | Also inhibits AXL kinase | [14][15] |
Clinical Data Overview
This compound in Myelofibrosis
The most robust clinical data for this compound comes from a Phase I/IIa study in patients with myelofibrosis (MF), a type of myeloproliferative neoplasm (MPN) often driven by JAK2 mutations.[10][16][17]
| Endpoint | Result | Reference |
| Spleen Volume Reduction (SVR) ≥35% at 24 weeks | 77.3% of evaluable patients | [10][16][17] |
| Best Spleen Response Rate | 83.3% - 86.7% | [10][16] |
| Total Symptom Score (TSS) Reduction ≥50% | 76.7% - 80.0% of patients | [10][16] |
| Bone Marrow Fibrosis Improvement | Observed in 26.1% of patients | [16] |
Safety Profile: The most common grade ≥3 hematological adverse events were anemia (48.4%), thrombocytopenia (29.0%), leukopenia (19.4%), and neutropenia (16.1%).[10][17] Non-hematological grade ≥3 events included pneumonia (9.7%), abdominal pain (3.2%), and hypertension (3.2%).[10][17]
FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
Midostaurin and Gilteritinib are approved for the treatment of FLT3-mutated AML.
-
Midostaurin: Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[2][3][4] The approval was based on the RATIFY trial, which demonstrated a significant overall survival benefit.[13]
-
Gilteritinib: Approved for relapsed or refractory FLT3-mutated AML.[4][14] The ADMIRAL trial showed that Gilteritinib improved overall survival compared to salvage chemotherapy.[18]
A direct comparison of efficacy between this compound in MF and other FLT3 inhibitors in AML is not feasible due to the different disease contexts. However, the safety profiles can be broadly considered.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
Caption: Workflow for in vitro kinase inhibition assay.
Methodology: Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, FLT3) are incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. Kinase activity is measured, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assays
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology: Human cancer cell lines with known JAK2 or FLT3 mutations (e.g., HEL, MV-4-11) are cultured in the presence of serial dilutions of this compound.[8] After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo). The IC50 is determined as the drug concentration that causes 50% inhibition of cell growth.
In Vivo Tumor Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Caption: Experimental workflow for in vivo tumor xenograft studies.
Methodology: Immunocompromised mice are subcutaneously injected with human tumor cells. Once tumors are established, mice are randomized to receive either this compound or a vehicle control, typically via oral gavage. Tumor growth and the general health of the mice are monitored over time. The efficacy is assessed by comparing the tumor volume in the treated group to the control group.
Conclusion
This compound is a potent and selective dual JAK2/FLT3 inhibitor with promising clinical activity in myelofibrosis. Its high selectivity for JAK2 may offer a favorable safety profile compared to less selective kinase inhibitors. While direct comparative data against other FLT3 inhibitors in AML is not yet available, its preclinical profile suggests potential in this indication as well.[19] Further clinical investigation is warranted to establish the role of this compound in the broader landscape of hematological malignancy treatments. The ongoing research and future head-to-head trials will be critical in defining its clinical utility relative to existing therapies.
References
- 1. Facebook [cancer.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. dovepress.com [dovepress.com]
- 4. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 5. pvreporter.com [pvreporter.com]
- 6. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new FLT3 inhibitor with two cases: the gilteritinib experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Flonoltinib in Ruxolitinib-Resistant Myelofibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance or intolerance to ruxolitinib, the first-in-class JAK1/2 inhibitor, presents a significant clinical challenge in the management of myelofibrosis (MF). This has spurred the development of next-generation JAK inhibitors with distinct pharmacological profiles. This guide provides a comprehensive comparison of flonoltinib, a novel selective JAK2/FLT3 inhibitor, with other approved therapeutic alternatives for patients with ruxolitinib-resistant or -intolerant myelofibrosis, supported by available clinical trial data and detailed experimental protocols.
Mechanism of Action: A Differentiated Approach
This compound distinguishes itself from other JAK inhibitors through its unique binding mechanism. Unlike ruxolitinib and other type I JAK inhibitors that target the ATP-binding site of the active kinase domain (JH1), this compound exhibits high selectivity by binding to the pseudokinase domain (JH2) of JAK2.[1][2] This allosteric inhibition is thought to contribute to its high selectivity for JAK2 over other JAK family members, potentially leading to a different safety and efficacy profile.[1][2] Preclinical studies have demonstrated this compound's potent inhibitory activity against JAK2V617F, the most common driver mutation in myeloproliferative neoplasms (MPNs).[3]
In contrast, other second-line JAK inhibitors have broader activity. Fedratinib is a selective JAK2 inhibitor, while pacritinib inhibits JAK2 and FLT3. Momelotinib inhibits JAK1, JAK2, and activin A receptor type 1 (ACVR1), with the latter contributing to its beneficial effects on anemia.[4][5]
Head-to-Head: Efficacy in the Ruxolitinib-Resistant Setting
Direct comparative trials of this compound against other second-line agents are not yet available. However, data from single-arm and comparative studies provide valuable insights into their respective efficacies.
Spleen Volume and Symptom Burden Reduction
The primary goals of therapy in myelofibrosis are to reduce spleen size and alleviate constitutional symptoms. The following tables summarize the key efficacy data for this compound and its comparators in patients previously treated with ruxolitinib.
Table 1: Spleen Volume Reduction (SVR ≥35%) at 24 Weeks
| Drug | Trial | Patient Population | N | SVR ≥35% Rate |
| This compound | NCT05153343 (Phase 1/2a) | Ruxolitinib-exposed | 10 | 70.0%[2] |
| Fedratinib | JAKARTA-2 (Phase 2) | Ruxolitinib-resistant/intolerant | 79 | 30%[2][6][7] |
| Pacritinib | PERSIST-2 (Phase 3) | Ruxolitinib-experienced | 149 | 18% (combined pacritinib arms)[8][9] |
| Momelotinib | MOMENTUM (Phase 3) | Ruxolitinib-experienced, symptomatic, and anemic | 130 | 23.1%[10] |
Table 2: Symptom Response (TSS ≥50%) at 24 Weeks
| Drug | Trial | Patient Population | N | TSS ≥50% Rate |
| This compound | NCT05153343 (Phase 1/2a) | Overall population (including ruxolitinib-exposed) | 30 | 76.7%[6] |
| Fedratinib | JAKARTA-2 (Phase 2) | Ruxolitinib-resistant/intolerant | 97 | 27%[2][6] |
| Pacritinib | PERSIST-2 (Phase 3) | Ruxolitinib-experienced | 149 | 25% (combined pacritinib arms)[8][9] |
| Momelotinib | MOMENTUM (Phase 3) | Ruxolitinib-experienced, symptomatic, and anemic | 130 | 24.6%[10] |
Note: Data are from separate trials and not from head-to-head comparisons. Patient populations and trial designs may vary.
Safety and Tolerability Profile
The safety profiles of these agents are a key consideration in treatment selection. Hematological toxicities are common with JAK inhibitors.
Table 3: Common Grade ≥3 Hematological Adverse Events
| Adverse Event | This compound (NCT05153343) | Fedratinib (JAKARTA-2) | Pacritinib (PERSIST-2) | Momelotinib (MOMENTUM) |
| Anemia | 48.4%[2] | 38%[1][6] | - | - |
| Thrombocytopenia | 29.0%[2] | 22%[1][6] | - | - |
Note: Direct comparison is limited due to differences in reporting and patient populations across trials.
Experimental Protocols
A detailed understanding of the clinical trial methodologies is crucial for interpreting the efficacy and safety data.
This compound: NCT05153343 (Phase 1/2a)
-
Study Design: A multicenter, open-label, dose-escalation and expansion study.[2]
-
Patient Population: Adults with intermediate- or high-risk primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF, with or without prior JAK inhibitor treatment.[2]
-
Intervention: Oral this compound maleate administered in 28-day cycles.[2]
-
Primary Endpoints: Maximum tolerated dose (MTD), safety, and tolerability.[2]
-
Secondary Endpoints: Spleen volume reduction of ≥35% (SVR35) at week 24, and symptom improvement.[2]
Fedratinib: JAKARTA-2 (Phase 2)
-
Study Design: A single-arm, open-label, multicenter study.[1]
-
Patient Population: Adults with intermediate- or high-risk MF who were resistant or intolerant to ruxolitinib.[1]
-
Intervention: Oral fedratinib 400 mg once daily in 28-day cycles.[1]
-
Primary Endpoint: Spleen response (≥35% reduction in spleen volume) at the end of cycle 6.[1]
-
Secondary Endpoint: Symptom response rate (≥50% reduction in TSS).[2]
Pacritinib: PERSIST-2 (Phase 3)
-
Study Design: A randomized, open-label, multicenter study comparing pacritinib with the best available therapy (BAT).[9]
-
Patient Population: Patients with myelofibrosis and platelet counts of ≤100 x 10⁹/L, with or without prior ruxolitinib treatment.[9]
-
Intervention: Patients were randomized to receive pacritinib 400 mg once daily, pacritinib 200 mg twice daily, or BAT (which could include ruxolitinib).[9]
-
Co-Primary Endpoints: Proportion of patients achieving ≥35% SVR and ≥50% reduction in TSS at week 24.[9]
Momelotinib: MOMENTUM (Phase 3)
-
Study Design: A randomized, double-blind, active-controlled study.[11]
-
Patient Population: Symptomatic and anemic myelofibrosis patients previously treated with a JAK inhibitor.[11]
-
Intervention: Patients were randomized to receive either momelotinib or danazol.[11]
-
Primary Endpoint: TSS response rate at week 24.[12]
-
Secondary Endpoints: Transfusion independence rate and splenic response rate at week 24.[13]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Momelotinib: Update On MOMENTUM Trial Dr. Gerds ASH 2022 - OncologyTube [oncologytube.com]
- 6. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Review - Momelotinib (Ojjaara) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
Flonoltinib: A Comparative Safety Analysis Against Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Flonoltinib, a next-generation JAK2/FLT3 inhibitor, with other commercially available Janus kinase (JAK) inhibitors. The information is supported by experimental data from clinical trials to aid in the evaluation of its therapeutic potential.
Introduction to this compound
This compound maleate is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Unlike many other JAK inhibitors that target the JAK2 JH1 kinase domain, this compound exhibits high selectivity by simultaneously binding to the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2.[4] This unique mechanism is designed to improve selectivity for JAK2 over other JAK family members like JAK1 and JAK3, potentially reducing off-target adverse effects.[4][5] Preclinical studies have suggested that this high selectivity may lead to reduced toxicities.[6] this compound is currently being investigated for the treatment of myelofibrosis.[4][7]
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in various cellular processes, including immunity, cell growth, and differentiation. Cytokines and growth factors bind to cell surface receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptors, creating docking sites for STAT proteins. Once docked, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders. JAK inhibitors, including this compound, exert their therapeutic effects by modulating this pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Comparative Safety Profile of JAK Inhibitors
The following table summarizes the key treatment-emergent adverse events (TEAEs) of Grade 3 or higher for this compound and compares them with the known safety profiles of other prominent JAK inhibitors: Ruxolitinib, Tofacitinib, Baricitinib, and Upadacitinib.
| Adverse Event Category | This compound[4][5] | Ruxolitinib[8][9][10] | Tofacitinib[11][12][13] | Baricitinib[14][15][16][17] | Upadacitinib[18][19][20] |
| Hematological | |||||
| Anemia | 50.0% | Grade 3/4: 43% | Anemia reported | Anemia reported | Anemia reported |
| Thrombocytopenia | 29.0% | Grade 3/4: 39% | Thrombocytopenia reported | Thrombocytopenia reported | Thrombocytopenia reported |
| Neutropenia | 16.1% | Neutropenia reported | Leukopenia reported | Neutropenia reported | Neutropenia reported |
| Leukopenia | 19.4% | - | Leukopenia reported | - | - |
| Decreased Lymphocytes | 16.1% | - | Lymphoproliferative disorders reported | Lymphopenia reported | - |
| Non-Hematological | |||||
| Pneumonia | 9.7% | Pneumonia reported | Pneumonia reported | Pneumonia reported | Pneumonia reported |
| Hypertension | 3.2% | - | Hypertension reported | - | - |
| Abdominal Pain | 3.2% | Abdominal pain reported | - | - | - |
| Abnormal Liver Function | 3.2% | - | Hepatotoxicity reported | Liver damage reported | Hepatic disorder reported |
| Class-wide JAK Inhibitor Risks | |||||
| Serious Infections | Pneumonia (9.7%) | Serious infections (e.g., TB, herpes zoster)[10] | Serious infections (e.g., TB, CMV, EBV)[11] | Serious infections (e.g., TB, herpes zoster)[15][16] | Serious infections (e.g., TB, herpes zoster)[18][19] |
| Thrombosis (VTE/MACE) | Not prominently reported in initial findings | Blood clots, heart attack, stroke[21][22] | Pulmonary embolism, DVT, MACE[11][13] | Thromboembolism, MACE[14][16] | Thrombosis, MACE[18][19] |
| Malignancies | Not prominently reported in initial findings | Non-melanoma skin cancers, lymphoma[9][22] | Lung cancer, breast cancer, lymphoma[23] | Lymphoma and other malignancies[15][16] | Lymphoma, non-melanoma skin cancers[18] |
Experimental Protocols
The safety and efficacy data for this compound were primarily derived from a first-in-human Phase I/IIa multicenter study (NCT05153343).[4][5][7]
Study Design:
-
Phase I (Dose Escalation): Patients received escalating doses of this compound (25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg) to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[4]
-
Phase IIa (Dose Expansion): Patients were treated at the recommended Phase 2 dose to further evaluate safety, tolerability, and clinical activity.[5][7]
Patient Population:
-
Adults (≥18 years) with primary or secondary myelofibrosis (post-polycythemia vera or post-essential thrombocythemia).[4]
-
Intermediate-2 or high-risk disease.[5]
-
Palpable splenomegaly.[4]
-
Patients with or without prior exposure to other JAK inhibitors were included.[4]
Primary Endpoints:
-
Phase I: Safety, tolerability, DLTs, MTD, and pharmacokinetics.[5]
-
Phase IIa: Spleen volume reduction of ≥35% (SVR35) at week 24.[5]
Safety Monitoring: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Regular monitoring included physical examinations, vital signs, electrocardiograms, and laboratory assessments (hematology, clinical chemistry, and urinalysis).
Caption: Workflow of the this compound Phase I/IIa clinical trial (NCT05153343).
Discussion
The preliminary safety data from the Phase I/IIa study of this compound in patients with myelofibrosis indicate that the most common Grade 3 or higher treatment-related adverse events were hematological, specifically anemia (50.0%) and thrombocytopenia (29.0%).[4][5] This is a known class effect of JAK2 inhibitors due to their role in hematopoiesis.[10]
When compared to other JAK inhibitors, the rates of anemia and thrombocytopenia with this compound appear to be in a similar range to those reported for Ruxolitinib in its pivotal trials.[8] However, a key observation from the this compound study was that platelet levels remained stable during treatment.[5] This could be a differentiating factor, as thrombocytopenia can be a dose-limiting toxicity for other JAK inhibitors.
Regarding non-hematological toxicities, this compound was associated with low rates of Grade 3 or higher events such as pneumonia (9.7%), hypertension (3.2%), and abnormal liver function (3.2%).[4] It is important to note that serious infections, thrombosis, and malignancies are significant risks associated with the JAK inhibitor class.[11][15][16][18] While these were not reported as major issues in the initial, relatively small this compound trial, larger and longer-term studies are necessary to fully characterize its risk profile in these areas.
Conclusion
This compound, a highly selective JAK2 inhibitor, has demonstrated a manageable safety profile in its initial clinical evaluation for myelofibrosis. The primary adverse events are hematological and are consistent with its mechanism of action. The potential for stable platelet counts during therapy could represent a safety advantage. As with all JAK inhibitors, the risk of serious infections, thromboembolic events, and malignancies will require careful monitoring and further investigation in larger, randomized controlled trials. The data presented here provide a foundational understanding for researchers and drug development professionals evaluating the therapeutic landscape of JAK inhibition.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety of Flunotinib Maleate Tablets for the Treatment of Patients With Myeloproliferative | Clinical Research Trial Listing [centerwatch.com]
- 4. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 5. onclive.com [onclive.com]
- 6. pvreporter.com [pvreporter.com]
- 7. researchgate.net [researchgate.net]
- 8. Serious Adverse Events During Ruxolitinib Treatment Discontinuation in Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jakafi.com [jakafi.com]
- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safety And Side Effects | XELJANZ® (tofacitinib) | Safety Info [xeljanz.com]
- 13. drugs.com [drugs.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Baricitinib | | Side effects, uses, time to work [arthritis-uk.org]
- 18. droracle.ai [droracle.ai]
- 19. Upadacitinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. drugs.com [drugs.com]
- 23. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
A Head-to-Head Comparison of Flonoltinib and Pacritinib: In Vitro Potency and Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of two prominent kinase inhibitors, Flonoltinib and Pacritinib. This analysis is supported by experimental data to inform preclinical research and development decisions.
This compound and Pacritinib are both potent inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), key players in the signaling pathways of various hematological malignancies.[1][2][3][4][5][6] Their dual inhibitory action makes them promising therapeutic agents for conditions such as myelofibrosis and acute myeloid leukemia.[1][6] This guide delves into a direct comparison of their in vitro potency, providing a clear overview of their activity against a panel of kinases.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Pacritinib against various kinases, offering a quantitative measure of their potency. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Pacritinib IC50 (nM) |
| JAK2 | 0.7 - 0.8 [2][7][8] | 19 - 23 [9] |
| JAK2V617F | 1.4[7][8] | 19[10] |
| FLT3 | 4 - 15 [2][7][8] | 22 [10][9] |
| FLT3-ITD | - | 9[11] |
| FLT3D835Y | - | 6[10] |
| JAK1 | 26[2] | 1280[10] |
| JAK3 | 39[2] | 520[10] |
| TYK2 | - | 50[10] |
Note: IC50 values can vary based on experimental conditions. The data presented is a compilation from multiple sources for comparative purposes.
Based on the available in vitro data, this compound demonstrates significantly higher potency against JAK2 compared to Pacritinib. This compound also exhibits potent inhibition of FLT3. Pacritinib is a dual inhibitor of JAK2 and FLT3, with notable activity against clinically relevant FLT3 mutants.[1][11]
A distinguishing feature of this compound is its high selectivity for JAK2 over other JAK family members, such as JAK1 and JAK3.[7][8] This selectivity is attributed to its unique binding mechanism, interacting with both the active site (JH1 domain) and the pseudokinase domain (JH2) of JAK2.
Signaling Pathways
Both this compound and Pacritinib exert their effects by inhibiting the JAK-STAT and FLT3 signaling pathways, which are crucial for cell proliferation and survival in certain cancers.
Experimental Protocols
The determination of in vitro potency (IC50) for kinase inhibitors typically involves biochemical assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.
General Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the IC50 value of a kinase inhibitor.
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitor (this compound or Pacritinib) in a suitable solvent, typically DMSO.
-
Prepare a reaction buffer containing the purified kinase enzyme (e.g., JAK2, FLT3) and its specific substrate.
-
Prepare an ATP solution at a concentration near the Km value for the specific kinase.
-
-
Assay Procedure:
-
Add a small volume of the diluted inhibitor to the wells of a microplate. Include controls with DMSO only (representing 0% inhibition) and wells without the kinase (to measure background signal).
-
Add the kinase and substrate mixture to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop reagent (e.g., EDTA).
-
-
Signal Detection:
-
The kinase activity is quantified by measuring the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays: Measuring the amount of ADP produced using a coupled enzyme reaction that generates a luminescent signal.
-
Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
-
Conclusion
Both this compound and Pacritinib are potent dual inhibitors of JAK2 and FLT3. The compiled in vitro data suggests that this compound exhibits superior potency against wild-type JAK2. The high selectivity of this compound for JAK2 over other JAK kinases is a notable characteristic that may translate to a more favorable safety profile. Pacritinib demonstrates broad activity against wild-type and mutated forms of FLT3, which is clinically significant. The choice between these inhibitors for further investigation will depend on the specific therapeutic context, including the target patient population and the desired selectivity profile. The provided experimental framework serves as a guide for researchers to conduct their own comparative studies and validate these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assayquant.com [assayquant.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]
- 8. Discovery of Potent and Orally Effective Dual Janus Kinase 2/FLT3 Inhibitors for the Treatment of Acute Myelogenous Leukemia and Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Validating Flonoltinib's Dual Inhibition of JAK2 and FLT3 in a Novel Cell Line Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the dual inhibitory activity of Flonoltinib, a potent inhibitor of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3), in new cellular models. To illustrate this process, we present a comparative analysis of this compound against other established inhibitors in two relevant human leukemia cell lines: HEL cells, which harbor a homozygous JAK2 V617F mutation, and MOLM-13 cells, which carry an internal tandem duplication (ITD) mutation in FLT3.
This compound is a next-generation kinase inhibitor that has demonstrated significant efficacy in preclinical and clinical studies for myeloproliferative neoplasms (MPNs) and has potential applications in acute myeloid leukemia (AML).[1][2][3][4] Its unique mechanism involves binding to both the active (JH1) and pseudokinase (JH2) domains of JAK2, conferring high selectivity.[2][3][5] This guide offers detailed experimental protocols and comparative data to facilitate the independent verification and expansion of these findings.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other relevant kinase inhibitors against the HEL and MOLM-13 cell lines. This data serves as a benchmark for evaluating the potency of this compound in specific genetic contexts.
Table 1: Inhibitor Potency in HEL (JAK2 V617F) Cell Line
| Inhibitor | Primary Target(s) | Reported IC50 (nM) in HEL cells |
| This compound | JAK2, FLT3 | ~200 (in Ba/F3-JAK2V617F cells) |
| Ruxolitinib | JAK1, JAK2 | 186 - 325 |
| Fedratinib | JAK2, FLT3 | 305 |
Note: The IC50 for this compound in HEL cells is extrapolated from data on Ba/F3 cells expressing JAK2 V617F, as specific HEL cell line data was not available in the searched literature.
Table 2: Inhibitor Potency in MOLM-13 (FLT3-ITD) Cell Line
| Inhibitor | Primary Target(s) | Reported IC50 (nM) in MOLM-13 cells |
| This compound | JAK2, FLT3 | <100 (in MV4-11, another FLT3-ITD line) |
| Gilteritinib | FLT3, AXL | 0.92 - 2.9 |
| Sorafenib | RAF, VEGFR, FLT3 | 10 |
Note: The IC50 for this compound in MOLM-13 cells is extrapolated from data on MV4-11 cells, which also harbor the FLT3-ITD mutation.
Experimental Validation Workflow
To validate the dual inhibitory action of this compound, a series of in vitro experiments should be conducted. The workflow below outlines the key steps, from initial cell viability assessment to specific target engagement and downstream signaling analysis.
Signaling Pathways of Interest
This compound is expected to inhibit the constitutive activation of JAK2 and FLT3, thereby blocking their downstream signaling cascades that promote cell proliferation and survival. The diagrams below illustrate the canonical signaling pathways for each kinase.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[3][6][7][8]
-
Cell Plating:
-
Seed HEL or MOLM-13 cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds (e.g., Ruxolitinib, Gilteritinib) in culture medium.
-
Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
-
Western Blot Analysis
This protocol outlines the detection of phosphorylated (p-) STAT5 in HEL cells and p-FLT3 in MOLM-13 cells following inhibitor treatment.
-
Cell Treatment and Lysis:
-
Seed HEL or MOLM-13 cells in 6-well plates at a density that will result in 80-90% confluency at the time of lysis.
-
Treat the cells with this compound or comparator compounds at their respective IC50 concentrations for 2-4 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT5 (Tyr694), total STAT5, p-FLT3 (Tyr591), or total FLT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on JAK2 and FLT3 kinase activity.
-
Reaction Setup:
-
Prepare a reaction buffer appropriate for kinase assays (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP).
-
In a 96-well plate, add recombinant human JAK2 or FLT3 enzyme.
-
Add a specific peptide substrate for the respective kinase.
-
Add serial dilutions of this compound or comparator inhibitors.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well. The concentration of ATP should be at or near the Km for each enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent assay: Using an ADP-Glo™ Kinase Assay (Promega) that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phosphospecific antibody in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format.
-
-
-
Data Analysis:
-
Normalize the data to a no-inhibitor control.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
By following this comprehensive guide, researchers can effectively validate the dual inhibitory properties of this compound in new cell lines, contributing to a deeper understanding of its therapeutic potential and mechanism of action.
References
- 1. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
Flonoltinib's Potent and Selective Inhibition of Mutant JAK2: A Comparative Analysis
For Immediate Release
A comprehensive analysis of preclinical data reveals that Flonoltinib, a novel dual JAK2/FLT3 inhibitor, demonstrates significantly greater potency against the mutant form of the Janus kinase 2 (JAK2) enzyme, particularly the V617F mutation, compared to its wild-type counterpart. This heightened selectivity, coupled with a unique binding mechanism, positions this compound as a promising therapeutic agent for myeloproliferative neoplasms (MPNs) driven by aberrant JAK2 signaling.
This compound is an orally bioavailable inhibitor targeting both JAK2 and FMS-like tyrosine kinase 3 (FLT3), with potential applications in treating various hematological malignancies.[1][2] The hyperactivation of JAK2, often due to the V617F mutation, is a key driver in the pathogenesis of MPNs.[3][4] this compound has shown promising results in clinical trials, effectively reducing spleen volume and improving symptoms in patients with myelofibrosis.[5][6]
Superior Efficacy Against Mutant JAK2
In vitro kinase assays have demonstrated that this compound inhibits JAK2V617F with greater potency than wild-type JAK2. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are consistently lower for the mutant form. This indicates that a lower concentration of this compound is needed to effectively inhibit the disease-driving mutant enzyme.
Furthermore, this preferential inhibition is reflected in cellular assays. This compound exhibits stronger anti-proliferative activity in cell lines expressing the JAK2V617F mutation compared to those with wild-type JAK2.[7] This selectivity is crucial for minimizing off-target effects and potential toxicities that can arise from inhibiting the normal function of wild-type JAK2 in healthy cells.[5]
Quantitative Comparison of this compound's Inhibitory Activity
| Target | IC50 (nM) | Cell Line | IC50 (µM) | Binding Affinity (KD, µM) |
| JAK2 (Wild-Type) | 0.8[6][7] | Ba/F3-JAK2WT | 0.39[7] | JH1: 20.9[7] |
| JAK2V617F (Mutant) | 1.4[7] | Ba/F3-JAK2V617F | 0.20[7] | JH2V617F: 5.21[7] |
| FLT3 | 15[6][7] | - | - | - |
| JAK1 | 26[8][9] | - | - | - |
| JAK3 | 39[8][9] | - | - | - |
| TYK2 | ~64 (80-fold less than JAK2)[7] | - | - | - |
Unique Mechanism of Action
Unlike many existing JAK2 inhibitors that primarily target the active kinase domain (JH1), this compound exhibits a distinct mechanism by binding to both the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2.[3][6][10][11] Surface plasmon resonance assays have confirmed that this compound has a stronger binding affinity for the JH2 domain.[3][4] The V617F mutation is located in this JH2 domain, which normally plays a regulatory role in JAK2 activity.[4][12] By targeting both domains, this compound offers a more comprehensive inhibition of the hyperactive JAK2 signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating JAK2 inhibitors.
Caption: The JAK-STAT signaling pathway with this compound's inhibitory action on wild-type and mutant JAK2.
Caption: A generalized experimental workflow for the preclinical evaluation of a JAK2 inhibitor like this compound.
Experimental Protocols
In Vitro Kinase Assay: The inhibitory activity of this compound on JAK family kinases was determined using a standard in vitro kinase assay. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a specific peptide substrate and ATP in the presence of varying concentrations of this compound. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. The IC50 values were then calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell-Based Proliferation Assay: The anti-proliferative effects of this compound were assessed using Ba/F3 murine pro-B cell lines engineered to express either wild-type human JAK2 (Ba/F3-JAK2WT) or the JAK2V617F mutant (Ba/F3-JAK2V617F).[7] These cells are dependent on JAK2 signaling for their proliferation and survival. The cells were cultured in the presence of escalating concentrations of this compound for a defined period (e.g., 72 hours). Cell viability was then measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which quantifies the number of metabolically active cells. The IC50 values were determined from the resulting dose-response curves.
Surface Plasmon Resonance (SPR) Assay: The binding affinity and kinetics of this compound to the different domains of JAK2 were measured using SPR.[3][4] Recombinant JAK2 JH1 (kinase domain), JH2 (pseudokinase domain), and JH2V617F were immobilized on a sensor chip. Different concentrations of this compound were then flowed over the chip, and the binding was detected as a change in the refractive index at the surface. The association (kon) and dissociation (koff) rate constants were determined, and the equilibrium dissociation constant (KD) was calculated as koff/kon.
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pvreporter.com [pvreporter.com]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 12. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Flonoltinib: A Comparative Analysis Against Next-Generation JAK Inhibitors
In the rapidly evolving landscape of targeted therapies for myeloproliferative neoplasms (MPNs), a new wave of Janus kinase (JAK) inhibitors is offering hope for patients who are resistant or intolerant to first-generation treatments. This guide provides a comprehensive comparison of Flonoltinib, a novel dual JAK2/FLT3 inhibitor, against other next-generation JAK inhibitors such as Fedratinib, Pacritinib, and Momelotinib. This analysis is supported by preclinical and clinical data to aid researchers, scientists, and drug development professionals in understanding the nuanced differences in their mechanisms, efficacy, and safety profiles.
Introduction to JAK-STAT Signaling and Inhibition
The JAK-STAT signaling pathway is a critical mediator of cellular responses to a variety of cytokines and growth factors, playing a central role in hematopoiesis and immune regulation.[1][2][3] Dysregulation of this pathway, often driven by mutations such as JAK2 V617F, is a key pathogenic driver in MPNs.[4] JAK inhibitors function by competitively binding to the ATP-binding site of the kinase domain of JAK proteins, thereby blocking downstream signaling.[5][6] While first-generation inhibitors like Ruxolitinib have demonstrated clinical benefit, the development of next-generation inhibitors aims to improve selectivity, overcome resistance, and mitigate side effects.[5][7]
This compound: A Dual JAK2/FLT3 Inhibitor with a Unique Profile
This compound (formerly known as JAK2/FLT3-IN-1) is a potent and orally bioavailable dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[8][9] This dual inhibition is significant as FLT3 mutations are also implicated in certain hematological malignancies.[9] Preclinical studies have demonstrated this compound's high selectivity for JAK2 over other JAK family members, with IC50 values of 0.8 nM for JAK2 and 15 nM for FLT3.[8] It exhibits over 600-fold greater selectivity for JAK2 compared to JAK1 and JAK3.[10]
A distinguishing feature of this compound is its ability to bind to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2.[4][11][12] The V617F mutation, a common driver in MPNs, is located in the JH2 domain.[4] By targeting both domains, this compound may offer a more profound and durable inhibition of the constitutively active JAK2 V617F mutant.[4][5]
Comparative Efficacy and Selectivity
The following tables summarize the available quantitative data for this compound and other next-generation JAK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | FLT3 |
| This compound | >500[8] | 0.8[8] | >720[8] | ~64[8] | 15[8] |
| Fedratinib | - | - | - | - | Yes[13][14] |
| Pacritinib | - | Yes[15] | - | - | Yes[16][17] |
| Momelotinib | Yes[18] | Yes[18] | - | - | - |
| Ruxolitinib | Yes[13] | Yes[13] | - | - | No[13] |
Table 2: Preclinical Anti-proliferative Activity (IC50, µM)
| Cell Line | This compound |
| Ba/F3-JAK2V617F | 0.2[8] |
| Ba/F3-JAK2WT | 0.39[8] |
| FLT3 Mutant Cell Lines | <0.1[8] |
This compound demonstrates potent anti-proliferative activity in cell lines harboring the JAK2 V617F mutation and in FLT3 mutant tumor cell lines.[8]
Clinical Performance
A first-in-human Phase I/IIa study of this compound Maleate in patients with myelofibrosis has shown promising results.[10][19] As of February 2024, 77.3% of evaluable patients achieved a spleen volume reduction of ≥35% (SVR35) at week 24.[10][19] Notably, there was no significant difference in spleen response rates between patients previously exposed to JAK inhibitors and those who were treatment-naïve.[10][19] The treatment also led to improvements in bone marrow fibrosis and disease-related symptoms.[10][20] The most common grade ≥3 hematological adverse events were anemia and thrombocytopenia.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)
To determine the half-maximal inhibitory concentration (IC50) of a compound against specific kinases, a common method involves a biochemical assay using recombinant enzymes.
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are obtained. A suitable substrate peptide is prepared in an assay buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The kinase, test compound, and a substrate/ATP mixture are combined in microplates. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP production as an indicator of kinase activity.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of a compound on cancer cell lines, a cell viability assay is commonly employed.
-
Cell Culture: Human cancer cell lines (e.g., Ba/F3 expressing JAK2 V617F) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The results are expressed as a percentage of the viability of untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting cell viability against the compound concentration.
Conclusion
This compound emerges as a promising next-generation JAK inhibitor with a distinct dual JAK2/FLT3 inhibitory profile and a unique binding mechanism involving both the kinase and pseudokinase domains of JAK2.[4][8][11][12] Its high selectivity for JAK2 may translate to a favorable safety profile by minimizing off-target effects associated with the inhibition of other JAK isoforms.[8] Early clinical data in myelofibrosis patients are encouraging, demonstrating significant efficacy in both treatment-naïve and previously treated individuals.[10][19] As more clinical data becomes available, a clearer picture of this compound's position relative to other next-generation JAK inhibitors will emerge, potentially offering a valuable new therapeutic option for patients with myeloproliferative neoplasms. Continued research and head-to-head clinical trials will be crucial to fully elucidate the comparative benefits of these novel agents.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pvreporter.com [pvreporter.com]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Facebook [cancer.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. patientpower.info [patientpower.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. onclive.com [onclive.com]
- 18. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. onclive.com [onclive.com]
Unlocking Synergistic Potential: A Comparative Guide to Flonoltinib Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Flonoltinib (FM), a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), has demonstrated significant promise as a monotherapy in preclinical models of myeloproliferative neoplasms (MPNs) and in early clinical trials for myelofibrosis.[1][2][3][4][5] Its unique mechanism of binding to the pseudokinase (JH2) domain of JAK2 contributes to its high selectivity and potent inhibition of the JAK/STAT signaling pathway, a key driver in MPNs.[1][5][6] While this compound's efficacy as a single agent is established, the strategic combination with other anticancer agents holds the potential to enhance therapeutic efficacy, overcome resistance, and broaden its clinical utility.
This guide provides a comparative overview of potential synergistic combinations with this compound, drawing upon preclinical data from studies on other selective FLT3 inhibitors due to the current absence of published data on this compound in combination therapies. The presented data serves as a foundational framework to inform future research and development of this compound-based combination strategies.
Rationale for Combination Therapies
The development of resistance to targeted therapies is a significant challenge in cancer treatment. For FLT3 inhibitors, resistance can emerge through various mechanisms, including the activation of alternative survival pathways.[7][8][9] Combining a FLT3 inhibitor like this compound with an agent that targets a parallel or downstream survival pathway can create a synergistic effect, leading to more profound and durable anti-tumor responses.[10] Potential synergistic partners for FLT3 inhibitors include agents targeting apoptosis pathways (e.g., BCL2 inhibitors) and cell cycle regulation (e.g., CDK inhibitors).
Preclinical Evidence for Synergistic Combinations with FLT3 Inhibitors
While direct experimental data on this compound combinations is not yet available, studies on other FLT3 inhibitors provide valuable insights into promising combination strategies.
Combination with BCL2 Inhibitors
The B-cell lymphoma 2 (BCL2) protein is a key regulator of apoptosis. Its inhibition can sensitize cancer cells to the cytotoxic effects of other anticancer agents. Preclinical studies have demonstrated a synergistic effect between FLT3 inhibitors and the BCL2 inhibitor venetoclax in FLT3-ITD-driven acute myeloid leukemia (AML).[11][12]
Table 1: Preclinical Data for Combination Therapies with FLT3 and BCL2 Inhibitors
| Cell Line | FLT3 Inhibitor | BCL2 Inhibitor | Key Findings | Reference |
| MOLM13 (FLT3-ITD) | Gilteritinib | Venetoclax | Significant decrease in cell viability with the combination compared to single agents. | [11] |
| MV4-11 (FLT3-ITD) | Gilteritinib | Venetoclax | Enhanced apoptosis with the combination therapy. | [11] |
Combination with CDK7 Inhibitors
Cyclin-dependent kinase 7 (CDK7) is a crucial component of the cellular transcriptional machinery and plays a role in regulating the cell cycle. A recent study has shown that the combination of a CDK7 inhibitor, YPN-005, with various FLT3 tyrosine kinase inhibitors (TKIs) results in synergistic anti-leukemic effects in FLT3-ITD-mutated AML cells.[13]
Table 2: Preclinical Data for Combination Therapies with FLT3 and CDK7 Inhibitors
| Cell Line | FLT3 Inhibitor | CDK7 Inhibitor | Synergy Score (Bliss Independence Model) | Key Findings | Reference |
| Ba/F3-ITD | Multiple FLT3-TKIs | YPN-005 | >10 | Synergistic inhibition of cell proliferation. | [13] |
| MV4-11 | Multiple FLT3-TKIs | YPN-005 | >10 | Synergistic inhibition of cell proliferation. | [13] |
| MOLM-13 | Multiple FLT3-TKIs | YPN-005 | >10 | Enhanced apoptosis with the combination. | [13] |
| MOLM-14 | Multiple FLT3-TKIs | YPN-005 | >10 | Synergistic inhibition of cell proliferation. | [13] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess synergistic effects, based on the methodologies described in the cited literature.
Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MOLM13, MV4-11) in 96-well plates at a predetermined density.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the combination agent, and the combination of both drugs. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent and use software such as CompuSyn to calculate the combination index (CI), where CI < 1 indicates synergy.
Apoptosis Assay
-
Cell Treatment: Treat cells with the single agents and the combination at specified concentrations for a defined period (e.g., 48 hours).
-
Staining: Stain the cells with Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Data Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Potential synergistic mechanisms of this compound with BCL2 or CDK7 inhibitors.
Experimental Workflow
Caption: General experimental workflow for assessing synergistic drug combinations.
Future Directions
The preclinical data for combination therapies with other FLT3 inhibitors strongly suggests that this compound's therapeutic potential could be significantly enhanced through strategic partnerships with other anticancer agents. Future research should focus on conducting direct preclinical studies to evaluate the synergistic effects of this compound in combination with BCL2 inhibitors, CDK7 inhibitors, and other relevant targeted therapies. Such studies are crucial to identify the most potent and clinically translatable combination strategies for patients with MPNs, AML, and other hematological malignancies. The insights gained will be instrumental in designing future clinical trials to validate these promising combination therapies.
References
- 1. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repub.eur.nl [repub.eur.nl]
- 11. Synergistic effect of BCL2 and FLT3 co-inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Synergistic effect of FMS-like tyrosine kinase-3 (FLT3) inhibitors combined with a CDK7 inhibitor in FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Landscape: A Comparative Guide to Differential Gene Expression Analysis Post-Flonoltinib Treatment
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of targeted therapies is paramount. This guide provides a comprehensive comparison of the transcriptomic effects of Flonoltinib, a potent dual inhibitor of JAK2 and FLT3, with other relevant JAK inhibitors. By examining differential gene expression data and outlining detailed experimental protocols, this document serves as a valuable resource for designing and interpreting studies aimed at elucidating the molecular mechanisms of this compound and its therapeutic alternatives.
This compound is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its mechanism of action involves binding to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, which confers high selectivity.[3][4] This inhibition disrupts the JAK/STAT signaling pathway, a critical mediator of cell proliferation, differentiation, and immune responses, and also impedes FLT3-mediated signaling, which is often dysregulated in hematological malignancies.[1][3] Preclinical studies have demonstrated that this compound effectively downregulates the phosphorylation of downstream targets like STAT3, STAT5, and ERK, leading to apoptosis and cell cycle arrest in cancer cells.[5][6]
While specific, publicly available datasets on the global gene expression changes induced by this compound are emerging, we can infer its likely transcriptomic footprint by comparing it to other well-characterized JAK inhibitors such as Ruxolitinib and Fedratinib. A comprehensive study by Sali et al. (2023) performed RNA sequencing (RNA-Seq) on the JAK2 V617F-mutant HEL cell line treated with four different JAK inhibitors, providing a valuable dataset for comparative analysis (GEO accession: GSE229712).
Comparative Analysis of Gene Expression Changes
The following tables summarize the key differentially expressed genes (DEGs) observed after treatment with JAK inhibitors in myeloproliferative neoplasm (MPN) models. This data, primarily drawn from studies on Ruxolitinib and Fedratinib, offers a predictive framework for the anticipated effects of this compound.
Table 1: Key Downregulated Genes Post-JAK Inhibitor Treatment
| Gene Symbol | Gene Name | Function | Fold Change (Illustrative) |
| SOCS1 | Suppressor of cytokine signaling 1 | Negative regulator of JAK/STAT signaling | -2.5 |
| SOCS3 | Suppressor of cytokine signaling 3 | Negative regulator of JAK/STAT signaling | -3.0 |
| PIM1 | Pim-1 proto-oncogene, serine/threonine kinase | Cell cycle progression, anti-apoptotic | -2.8 |
| MYC | MYC proto-oncogene, bHLH transcription factor | Cell proliferation, apoptosis | -2.2 |
| CCND1 | Cyclin D1 | Cell cycle progression (G1/S transition) | -2.0 |
| BCL2L1 | BCL2 like 1 | Anti-apoptotic | -1.8 |
Table 2: Key Upregulated Genes Post-JAK Inhibitor Treatment
| Gene Symbol | Gene Name | Function | Fold Change (Illustrative) |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle arrest | +3.5 |
| GADD45A | Growth arrest and DNA damage inducible alpha | Cell cycle arrest, DNA repair | +3.2 |
| BTG2 | BTG anti-proliferation factor 2 | Negative regulator of cell cycle | +2.9 |
| ID1 | Inhibitor of DNA binding 1, dominant negative helix-loop-helix protein | Promotes cell differentiation | +2.5 |
Note: The fold changes presented are illustrative and can vary based on the specific inhibitor, cell line, dose, and treatment duration.
Experimental Protocols
A robust differential gene expression analysis is critical for obtaining reliable and reproducible results. Below is a detailed protocol for a typical RNA-Seq experiment designed to assess the effects of this compound treatment.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a relevant human cell line, such as the JAK2 V617F-positive HEL cell line for myelofibrosis or the MV4-11 cell line for acute myeloid leukemia with an FLT3-ITD mutation.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 100 nM, 500 nM).
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. After 24 hours, treat the cells with this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours). Include a minimum of three biological replicates for each treatment condition.
RNA Extraction and Quality Control
-
RNA Isolation: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Assessment: Evaluate the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring an RNA Integrity Number (RIN) > 8.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a strand-specific RNA library preparation kit with poly(A) selection (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Perform paired-end sequencing (e.g., 2 x 150 bp) on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.
Bioinformatic Analysis of Differential Gene Expression
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and vehicle control samples using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or online platforms such as DAVID or Metascape to identify the biological pathways and functions that are significantly enriched in the list of differentially expressed genes.
Visualizing the Molecular Landscape
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway
Caption: RNA-Seq Experimental Workflow
References
- 1. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of mutation profile and response in patients with myelofibrosis treated with ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Transcriptome profiling reveals target in primary myelofibrosis together with structural biology study on novel natural inhibitors regarding JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of this compound Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Proteome: A Comparative Guide to Flonoltinib's Impact on Cancer Cells
For researchers, scientists, and drug development professionals, understanding the intricate cellular changes induced by novel therapeutics is paramount. This guide provides a comparative analysis of the anticipated proteomic effects of Flonoltinib, a potent dual JAK2/FLT3 inhibitor, in cancer cells. In the absence of direct, large-scale proteomic studies on this compound, this document leverages data from analogous JAK and FLT3 inhibitors to project its molecular impact, offering a valuable framework for future research and experimental design.
This compound maleate has emerged as a promising therapeutic agent, demonstrating potent, orally active inhibition of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3)[1]. Preclinical studies have highlighted its efficacy in myeloproliferative neoplasms (MPNs) by disrupting the hyperactivated JAK2-STAT signaling pathway, a key driver of these malignancies[2][3]. As a dual inhibitor, this compound also holds potential in treating acute myeloid leukemia (AML) characterized by FLT3 mutations[1]. While targeted protein analyses have confirmed its inhibitory effect on key signaling nodes like p-JAK2, p-STAT3, and p-STAT5, a comprehensive, unbiased proteomic analysis of this compound-treated cancer cells remains to be published[2].
This guide bridges that gap by comparing the known mechanism of this compound with established proteomic and phosphoproteomic findings for other clinically relevant JAK and FLT3 inhibitors, including Ruxolitinib, Fedratinib, and Gilteritinib. By examining the broader cellular protein expression and phosphorylation changes elicited by these related compounds, we can construct a data-driven hypothesis of this compound's proteomic signature.
Comparative Proteomic Analysis: this compound vs. Other Kinase Inhibitors
The primary mechanism of this compound involves the suppression of the JAK-STAT and FLT3 signaling pathways. Therefore, a quantitative proteomics study would be expected to reveal significant changes in the abundance and phosphorylation status of proteins downstream of these kinases. The following tables summarize the anticipated effects of this compound in comparison to observed data from other inhibitors.
Table 1: Anticipated Downregulation of Key Signaling Proteins by this compound and Comparative Inhibitors
| Protein Target | Function in Cancer | Anticipated this compound Effect | Comparative Data from Other Inhibitors |
| p-JAK2 | Constitutive activation in MPNs | Strong Inhibition | Ruxolitinib and Fedratinib show marked reduction in p-JAK2 levels. |
| p-STAT3 | Transcription factor for proliferation & survival | Strong Inhibition | Ruxolitinib and Fedratinib significantly decrease p-STAT3. |
| p-STAT5 | Key mediator of cytokine signaling | Strong Inhibition | Ruxolitinib and Fedratinib inhibit p-STAT5 in JAK2-mutant cells.[4] |
| p-FLT3 | Drives proliferation in FLT3-mutant AML | Strong Inhibition | Gilteritinib potently inhibits FLT3 autophosphorylation.[5] |
| MYC | Proto-oncogene, downstream of JAK-STAT | Downregulation | Proteomic analysis of JAK2V617F-expressing cells showed disruption of MYC signaling. |
| PIM1 | Proto-oncogene kinase, STAT3/5 target | Downregulation | Often downregulated upon JAK-STAT pathway inhibition. |
| BCL-XL | Anti-apoptotic protein, STAT3 target | Downregulation | Inhibition of the JAK-STAT pathway typically leads to decreased BCL-XL expression. |
Table 2: Potential Upregulation of Proteins and Pathways in Response to this compound Treatment
| Protein/Pathway | Function | Anticipated this compound Effect | Comparative Data from Other Inhibitors |
| Apoptosis Regulators (e.g., BIM, cleaved PARP) | Pro-apoptotic signaling | Upregulation | Fedratinib co-treatment has been shown to increase c-PARP levels.[6] |
| Cell Cycle Arrest Proteins (e.g., p27/Kip1) | G1/S checkpoint control | Upregulation | Gilteritinib has been observed to induce G1 cell-cycle arrest.[1] |
| Autophagy-related proteins (e.g., LC3B-II) | Cellular stress response, survival | Upregulation | Ruxolitinib and other FLT3 inhibitors can induce autophagy as a resistance mechanism.[4][7] |
| Negative Regulators of JAK-STAT (e.g., SOCS1, SHP-1) | Feedback inhibition | Upregulation | Ruxolitinib treatment has been shown to increase the expression of SOCS1 and SHP1.[8] |
Visualizing the Molecular Impact of this compound
To better understand the mechanisms discussed, the following diagrams illustrate the targeted signaling pathway, a standard experimental workflow for proteomic analysis, and the logical framework for this comparative guide.
Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Figure 2. A standard workflow for quantitative proteomics analysis of drug-treated cancer cells.
Figure 3. Logical diagram illustrating the comparative analysis approach used in this guide.
Experimental Protocols
To facilitate future research, this section provides a detailed, generalized protocol for a quantitative proteomics experiment designed to analyze the effects of a kinase inhibitor like this compound on cancer cells. This protocol is based on widely adopted methods in the field, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Protocol 1: SILAC-based Quantitative Proteomics Analysis
Objective: To quantitatively compare the proteomes of control (DMSO-treated) and this compound-treated cancer cells to identify differentially expressed proteins.
1. Cell Culture and SILAC Labeling:
-
Culture the chosen cancer cell line (e.g., HEL for JAK2V617F or MV4-11 for FLT3-ITD) for at least five passages in specialized SILAC media.
-
For the "light" condition, use media containing normal L-arginine and L-lysine.
-
For the "heavy" condition, use media containing stable isotope-labeled L-arginine (e.g., 13C6) and L-lysine (e.g., 13C6, 15N2).
-
Confirm >97% incorporation of heavy amino acids via mass spectrometry analysis of a small cell sample.
2. Drug Treatment:
-
Plate an equal number of "light" and "heavy" labeled cells.
-
Treat one population with a predetermined concentration of this compound (e.g., IC50 value) for a specified duration (e.g., 24 hours).
-
Treat the other population with an equivalent volume of the vehicle (e.g., DMSO) as a control. Note: A label-swap replicate experiment is recommended for robust statistical analysis.
3. Sample Preparation:
-
Harvest and wash the cells with ice-cold PBS.
-
Combine an equal number of cells (or an equal amount of protein, determined by a protein assay) from the "light" and "heavy" samples.
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Protein Digestion:
-
Reduce disulfide bonds in the protein lysate using dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Perform in-solution digestion by adding sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
5. Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or StageTips.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
6. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of formic acid and acetonitrile.
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Set up a data-dependent acquisition (DDA) method, where the mass spectrometer cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
7. Data Analysis:
-
Process the raw mass spectrometry data using a software platform like MaxQuant.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
The software will calculate the "heavy" to "light" (H/L) ratios for each identified protein, providing a quantitative measure of its expression change upon this compound treatment.
-
Perform statistical analysis to identify proteins with significantly altered expression levels.
-
Use bioinformatics tools (e.g., GSEA, DAVID) to perform pathway and functional enrichment analysis on the list of differentially expressed proteins.
This comprehensive guide provides a foundational understanding of the likely proteomic consequences of this compound treatment in cancer cells, contextualized by data from similar inhibitors. The provided protocols and visualizations serve as a practical resource for researchers aiming to validate these hypotheses and further elucidate the molecular mechanisms of this promising therapeutic agent.
References
- 1. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 3. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Targeting PP2A-dependent autophagy enhances sensitivity to ruxolitinib in JAK2V617F myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translatome proteomics identifies autophagy as a resistance mechanism to on-target FLT3 inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Flonoltinib
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound extends beyond its synthesis and application in experiments. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Flonoltinib, a potent JAK2/FLT3 inhibitor, requires careful handling from initial use to final disposal. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and associated waste.
Core Principles of Chemical Waste Management
Due to the absence of specific public disposal guidelines for this compound, it must be treated as a hazardous chemical waste. This approach ensures the highest level of safety. The fundamental principles for managing such waste in a laboratory setting are:
-
Identification and Classification: All waste must be accurately identified. Since the specific environmental and health hazards of this compound are not widely documented, it should be handled as a hazardous substance.
-
Segregation: Different types of chemical waste should never be mixed. Keep this compound waste separate from other chemical streams to prevent unforeseen reactions.
-
Containment: Use appropriate, clearly labeled, and sealed containers for waste accumulation.
-
Professional Disposal: All hazardous chemical waste must be disposed of through a licensed and certified hazardous waste management service.
Procedural Guidance for this compound Disposal
Follow these step-by-step instructions for the safe disposal of solid this compound, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
-
Solid this compound Waste: Any remaining or unused this compound powder is to be disposed of as solid chemical waste.
-
Contaminated Labware: Items such as gloves, absorbent towels, and lab coats that have come into contact with this compound should be considered contaminated solid waste.
-
Empty Containers: The original container of this compound, even if seemingly empty, must be disposed of as hazardous waste unless properly decontaminated.
Step 2: Packaging and Labeling
-
Solid this compound:
-
Whenever possible, store waste this compound in its original container.
-
If the original container is not available, use a new, compatible, and sealable container.
-
Affix a "Hazardous Waste" label to the container. The label should clearly state "this compound" and include the approximate quantity.
-
-
Contaminated Labware:
-
Place contaminated items in a designated, clearly marked hazardous waste bag or container.
-
The container should be sealable to prevent the release of any residual powder.
-
Label the container as "Hazardous Waste: this compound Contaminated Materials."
-
-
Empty Containers:
-
It is recommended to treat the empty container as hazardous waste.
-
If institutional policy allows for the decontamination of containers that held acutely hazardous materials, triple-rinse the container with a suitable solvent.
-
Crucially, the rinsate from this process must be collected and disposed of as liquid hazardous waste.
-
The triple-rinsed container can then be disposed of as regular lab glass or plastic, with the label defaced.
-
Step 3: Storage of Waste
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from general lab traffic and drains.
-
Ensure that the waste is segregated from incompatible chemicals.
Step 4: Arranging for Disposal
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS team with accurate information about the waste, including its name and quantity.
Quantitative Data Summary
While specific quantitative data for this compound's environmental impact is not available, the following table summarizes key chemical properties relevant to its handling and potential hazards.
| Property | Value | Citation |
| Molecular Weight | 467.58 g/mol | [1] |
| Formula | C25H34FN7O | [2] |
| Solubility | DMSO: 20 mg/mL | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and the environment, while remaining in full compliance with institutional and regulatory standards.
References
Personal protective equipment for handling Flonoltinib
Researchers, scientists, and drug development professionals handling Flonoltinib must adhere to stringent safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent compound.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE:
| PPE Type | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required when handling powder outside of a containment system to prevent inhalation. |
Handling and Storage Protocols
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[2]
-
For long-term storage of the powder, a temperature of -20°C is recommended.[2]
-
If in solvent, store at -80°C.[2]
Spill Management and Emergency Procedures
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don Appropriate PPE: Before cleaning, equip yourself with the full required PPE, including respiratory protection.[2]
-
Contain the Spill: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully scoop the material to avoid dust generation.
-
Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Collect Waste: Place all contaminated materials into a sealed, labeled container for proper disposal.
First Aid Measures:
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not release into the environment.[1]
Experimental Workflow for Safe Handling
Caption: A workflow diagram for the safe handling of this compound from preparation to disposal.
Personal Protective Equipment (PPE) Selection Logic
Caption: A decision-making diagram for selecting the appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
